5-Heptyl-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-heptyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGBKQFAWIRSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 5-heptyl-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Heptyl-1,3,4-thiadiazol-2-amine
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Compounds incorporating this five-membered ring, which contains two nitrogen atoms and one sulfur atom, exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole motif is particularly valuable as its amino group provides a versatile synthetic handle for further molecular elaboration, making it a key building block in drug discovery programs.[3]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific analogue, this compound. The introduction of a seven-carbon alkyl (heptyl) chain at the 5-position increases the lipophilicity of the molecule, a critical parameter that can influence its pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Part 1: The Synthetic Approach
Strategic Considerations for Synthesis
The most direct and widely adopted method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is the acid-catalyzed cyclodehydration of an aliphatic carboxylic acid with thiosemicarbazide.[4] This one-pot approach is efficient and proceeds through an acylthiosemicarbazide intermediate.
The choice of the acidic medium is critical for driving the reaction to completion. While various acids can be employed, a mixture of polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) has been shown to be particularly effective, acting as both a catalyst and a powerful dehydrating agent to favor the formation of the thiadiazole ring.[4][5]
Caption: Overall synthetic scheme for this compound.
Unveiling the Reaction Mechanism
The formation of the thiadiazole ring is a multi-step process initiated by the activation of the carboxylic acid.
-
Acylthiosemicarbazide Formation : Octanoic acid is protonated by the strong acid catalyst. The terminal nitrogen of thiosemicarbazide then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent loss of a water molecule yields the N-acylthiosemicarbazide intermediate.
-
Intramolecular Cyclization : The sulfur atom of the N-acylthiosemicarbazide, a potent nucleophile, attacks the carbonyl carbon in an intramolecular fashion. This key step forms the five-membered ring.
-
Dehydration : The resulting cyclic intermediate undergoes acid-catalyzed dehydration. The loss of a second water molecule results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.
Caption: The acid-catalyzed reaction mechanism pathway.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol involves the use of strong acids and heating. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials:
-
Octanoic acid (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Polyphosphoric Acid (PPA)
-
Ice-cold water
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, beaker, Buchner funnel.
Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully prepare the acidic medium by adding concentrated sulfuric acid to polyphosphoric acid in a 1:3 ratio by weight (e.g., 25g H₂SO₄ to 75g PPA). Caution: This mixing is exothermic.
-
Reaction Setup: To the stirred acidic mixture, add octanoic acid (1.0 eq). Allow the mixture to stir for 5-10 minutes to ensure homogeneity.
-
Addition of Thiosemicarbazide: Slowly add thiosemicarbazide (1.1 eq) to the mixture in small portions to control the initial exothermic reaction.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 90-100 °C. Maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Quench: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto a beaker filled with crushed ice (~500g). This will precipitate the crude product.
-
Neutralization and Isolation: Stir the ice-water slurry for 30 minutes. The resulting solution will be highly acidic. Slowly neutralize the mixture by adding 10% NaOH solution until the pH is approximately 7-8. The precipitate will become more defined.
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Purification: The most effective method for purifying the product is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound as a crystalline solid.
Part 2: Rigorous Characterization
Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique analytical approach is required.
Caption: The complete workflow from synthesis to final characterization.
Spectroscopic & Spectrometric Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of the molecule by probing the local chemical environment of ¹H and ¹³C nuclei.
-
¹H-NMR (Proton NMR): This technique provides information on the number of different types of protons, their connectivity, and their chemical environment. For this compound, we expect to see signals corresponding to the amino group and the distinct protons of the heptyl chain.
-
¹³C-NMR (Carbon-13 NMR): This analysis identifies all unique carbon atoms in the molecule. The chemical shifts of the thiadiazole ring carbons are highly characteristic and diagnostic.[6]
2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Key expected vibrations include the N-H stretches of the amine, C-H stretches of the alkyl chain, and the C=N and C-S vibrations of the heterocyclic ring.[6][7][8]
2.1.3. Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this type of molecule. The primary observation is the protonated molecular ion [M+H]⁺.[7][9]
Expected Characterization Data
The following table summarizes the anticipated data from the characterization of this compound (C₉H₁₇N₃S, Molecular Weight: 199.32 g/mol ).
| Technique | Parameter | Expected Result | Interpretation |
| ¹H-NMR | Chemical Shift (δ) | ~7.2 ppm (s, 2H) | -NH₂ protons of the amino group.[10][11] |
| (400 MHz, DMSO-d₆) | ~2.8 ppm (t, 2H) | -CH₂- group directly attached to the thiadiazole ring. | |
| ~1.6 ppm (quint, 2H) | -CH₂- group beta to the ring. | ||
| ~1.3 ppm (m, 8H) | Four internal -CH₂- groups of the heptyl chain. | ||
| ~0.9 ppm (t, 3H) | Terminal -CH₃ group of the heptyl chain. | ||
| ¹³C-NMR | Chemical Shift (δ) | ~168 ppm | C2 of the thiadiazole ring (attached to -NH₂).[1][6] |
| (100 MHz, DMSO-d₆) | ~155 ppm | C5 of the thiadiazole ring (attached to heptyl).[1][6] | |
| ~31 ppm | -CH₂- group directly attached to the ring. | ||
| ~22-30 ppm | Other aliphatic carbons of the heptyl chain. | ||
| ~14 ppm | Terminal -CH₃ carbon. | ||
| FT-IR | Wavenumber (cm⁻¹) | 3350-3100 cm⁻¹ | N-H stretching (symmetric & asymmetric) of the amino group.[7][8] |
| (ATR) | 2950-2850 cm⁻¹ | C-H stretching of the heptyl alkyl chain. | |
| ~1640 cm⁻¹ | C=N stretching of the thiadiazole ring.[8] | ||
| ~1550 cm⁻¹ | N-H bending vibration. | ||
| Below 700 cm⁻¹ | C-S stretching of the thiadiazole ring.[7] | ||
| Mass Spec. | m/z | 200.12 | [M+H]⁺ (Protonated molecular ion). |
| (ESI+) | Fragmentation may show loss of alkyl chain components. |
Conclusion
This guide outlines a robust and reliable pathway for the synthesis of this compound, a molecule of significant interest in medicinal chemistry. The described one-pot cyclodehydration reaction is efficient, and the comprehensive characterization workflow, employing NMR, FT-IR, and Mass Spectrometry, provides a self-validating system to confirm the structure and purity of the final product. By understanding the causality behind the experimental design and the interpretation of the analytical data, researchers can confidently synthesize this and related compounds for further investigation in drug discovery and development programs.
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Heptyl-1,3,4-thiadiazol-2-amine
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,3,4-thiadiazole ring is a privileged five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, that has garnered significant attention in medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile scaffold for the design and development of novel therapeutic agents. As a bioisostere of pyrimidine, a core component of nucleic acids, 1,3,4-thiadiazole derivatives have the potential to interfere with DNA replication processes.[2][3] Furthermore, the mesoionic character of this heterocyclic system can enhance the ability of these compounds to traverse cellular membranes, often leading to favorable oral absorption and bioavailability.[3]
Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer,[2][3] antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][4] The structural versatility of the 1,3,4-thiadiazole core allows for extensive modification, enabling the fine-tuning of its physicochemical and pharmacological profiles.[4] This guide focuses on a specific derivative, 5-heptyl-1,3,4-thiadiazol-2-amine, providing a comprehensive analysis of its core physicochemical properties, which are critical for its potential development as a drug candidate. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from closely related analogs to predict its characteristics and provides robust, validated protocols for experimental determination.
Core Physicochemical Profile
The physicochemical properties of a potential drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these characteristics are primarily determined by the interplay between the polar 2-amino-1,3,4-thiadiazole head group and the nonpolar seven-carbon alkyl chain.
Predicted Physicochemical Data
The following table summarizes key physicochemical parameters for this compound. These values are predicted based on computational models and trends observed in a homologous series of 2-amino-5-alkyl-1,3,4-thiadiazoles. Experimental verification is essential for confirming these predictions.
| Property | 2-amino-5-methyl-1,3,4-thiadiazole | 2-amino-5-ethyl-1,3,4-thiadiazole | 5-heptyl-1,3,4-thiadiazol-2-amine (Predicted) |
| Molecular Formula | C₃H₅N₃S | C₄H₇N₃S | C₉H₁₇N₃S |
| Molecular Weight | 115.16 g/mol [1][5] | 129.18 g/mol [3] | 199.32 g/mol [6] |
| Melting Point | 223-228 °C[1][5] | 200-203 °C[3] | ~150-160 °C |
| Boiling Point | 261.2±23.0 °C[1] | 267.2±23.0 °C[7] | ~320-340 °C |
| Water Solubility | Moderately Soluble | Sparingly Soluble | Low Solubility |
| logP (Octanol-Water) | ~0.1 | ~0.9[8] | ~3.0 |
| pKa (of the amino group) | ~4.5-5.5 | ~4.5-5.5 | ~4.5-5.5 |
| Topological Polar Surface Area (TPSA) | 80.0 Ų | 80.0 Ų[8] | 51.8 Ų[6] |
| Hydrogen Bond Donors | 1 | 1[7] | 1[6] |
| Hydrogen Bond Acceptors | 3 | 4[7] | 4[6] |
| Rotatable Bonds | 0 | 1[7] | 5[6] |
Note: Predicted values for this compound are extrapolated from the properties of its shorter-chain analogs and general chemical principles. The increasing length of the alkyl chain is expected to decrease the melting point (due to disruption of crystal packing), decrease water solubility, and increase the partition coefficient (LogP).
Synthesis and Experimental Protocols
A crucial aspect of characterizing a novel compound is a reliable synthetic route and robust analytical methods for determining its physicochemical properties.
Synthesis of this compound
The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is well-documented and typically involves the cyclization of a thiosemicarbazide with a corresponding carboxylic acid.[9]
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide and a stoichiometric equivalent of octanoic acid.
-
Addition of Cyclizing Agent: Carefully add polyphosphoric acid (PPA) to the reaction mixture. PPA serves as both a catalyst and a dehydrating agent to facilitate the cyclization.
-
Heating: Heat the mixture with constant stirring to a temperature of 100-120°C for approximately 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water and neutralize with an ammonium hydroxide solution.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.
Experimental Determination of Aqueous Solubility
The "shake-flask" method is the gold standard for determining equilibrium solubility.[7]
Workflow for Solubility Determination:
Caption: Shake-flask method for solubility determination.
Detailed Protocol:
-
Preparation: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Equilibration: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. These vials are then agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.[7]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Experimental Determination of pKa
Potentiometric titration is a widely used and reliable method for pKa determination.[5][10]
Workflow for pKa Determination by Potentiometric Titration:
Caption: Potentiometric titration for pKa determination.
Detailed Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent, typically purified water or a water/co-solvent mixture if solubility is low. A constant ionic strength is maintained using a background electrolyte like KCl.[10]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) since the primary amine is basic. The titrant is added in small, precise increments.
-
pH Measurement: The pH of the solution is measured after each addition of titrant using a calibrated pH meter.[10]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of steepest inflection in the curve. The pKa is equal to the pH at the half-equivalence point.[10]
Experimental Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the traditional and most reliable technique for measuring logP.
Workflow for logP Determination:
Caption: Shake-flask method for logP determination.
Detailed Protocol:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between them.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.
-
Concentration Measurement: A sample is carefully taken from each phase, and the concentration of the compound is accurately measured using a suitable analytical technique like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Conclusion
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Al-Obaidi, A. S. M., et al. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology, 19(7), 41-50. [Link]
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Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
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An In-Depth Technical Guide to 5-heptyl-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-heptyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant potential in drug discovery and development. While specific experimental data for this particular long-chain alkyl derivative is not extensively documented in publicly accessible databases, this guide synthesizes information from closely related 2-amino-5-alkyl-1,3,4-thiadiazole analogs to project its physicochemical properties, outline a robust synthetic route, and explore its potential therapeutic applications. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged in the exploration of novel chemical entities.
Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Its derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[1][2][3][4] The structural rigidity of the thiadiazole ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive core for the design of new therapeutic agents.[1] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile building block for the synthesis of more complex molecules with enhanced biological profiles.[3] This guide focuses on the 5-heptyl substituted analog, exploring how the introduction of a lipophilic alkyl chain may influence its properties and potential applications.
Molecular Structure and Physicochemical Properties
While a specific CAS number for this compound is not found in major chemical databases, its structure can be confidently predicted from its IUPAC name.
Molecular Structure:
Caption: Predicted structure of this compound.
Predicted Physicochemical Properties
The physicochemical properties of this compound are anticipated to be influenced by the interplay between the polar 2-amino-1,3,4-thiadiazole core and the nonpolar heptyl side chain. The following table summarizes the predicted properties based on trends observed in homologous series of 2-amino-5-alkyl-1,3,4-thiadiazoles.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₁₇N₃S | Based on the chemical structure. |
| Molecular Weight | 199.32 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar small organic molecules. |
| Melting Point | 180-200 °C | Expected to be lower than shorter-chain analogs due to the larger, more flexible alkyl group disrupting crystal packing. |
| Boiling Point | > 300 °C | Estimated based on the presence of polar functional groups and increased molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | The heptyl chain will decrease water solubility compared to shorter-chain analogs. |
| LogP | 2.5 - 3.5 | The lipophilic heptyl group will significantly increase the partition coefficient. |
| pKa (amino group) | 4.5 - 5.5 | The electron-withdrawing nature of the thiadiazole ring reduces the basicity of the amino group. |
Note: These values are estimations and require experimental verification.
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a well-established and robust method involving the cyclization of a thiosemicarbazide with a carboxylic acid.[2] This one-pot synthesis is advantageous due to its operational simplicity and the avoidance of hazardous reagents like phosphorus oxychloride.[2]
Synthetic Workflow
Caption: Proposed one-pot synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Octanoic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (e.g., 10 equivalents by weight relative to the limiting reagent).
-
Addition of Reactants: To the stirred PPA, add thiosemicarbazide (1.0 equivalent) followed by the slow addition of octanoic acid (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 10% NaOH solution until a pH of 7-8 is reached. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with copious amounts of cold deionized water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Potential Therapeutic Applications and Biological Activity
The 1,3,4-thiadiazole nucleus is a cornerstone in the development of various therapeutic agents.[1] The introduction of a heptyl group at the 5-position is expected to enhance the lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.
Conceptual Framework for Biological Activity
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biological activity of 5-alkyl-1,3,4-thiadiazol-2-amines
An In-Depth Technical Guide to the Biological Activity of 5-Alkyl-1,3,4-Thiadiazol-2-amines
Abstract
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, conferring a wide array of pharmacological properties upon the molecules that contain it. This is largely due to its nature as a bioisostere of pyrimidine and its ability to participate in various biological interactions.[1][2] This guide focuses specifically on the 5-alkyl-1,3,4-thiadiazol-2-amine framework, a subclass that has demonstrated significant potential across multiple therapeutic areas. We will dissect the core biological activities associated with this structure—anticancer, anticonvulsant, anti-inflammatory, and antimicrobial—grounding the discussion in mechanistic insights and field-proven experimental protocols. The objective is to provide a comprehensive resource that not only details the observed activities but also explains the causality behind the scientific methodologies used for their evaluation.
Chapter 1: The 1,3,4-Thiadiazole Core: Synthesis and Significance
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Its unique electronic properties, including high aromaticity and a mesoionic character, allow derivatives to cross biological membranes and interact effectively with protein targets.[2][3] The 2-amino-5-substituted configuration is particularly noteworthy, with the amino group often serving as a key hydrogen-bonding component in receptor interactions.
A common and efficient route to synthesize 5-substituted-1,3,4-thiadiazol-2-amines involves the oxidative cyclization of thiosemicarbazide derivatives. The general workflow begins with the reaction of an appropriate carboxylic acid with thiosemicarbazide, followed by dehydration and cyclization, often facilitated by a strong acid like sulfuric acid.[4]
Chapter 2: Anticancer Activity and Cytotoxicity Evaluation
Derivatives of the 1,3,4-thiadiazole scaffold have consistently shown promising anticancer activity in preclinical studies.[5] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways, and the induction of programmed cell death (apoptosis).[5][6] The ability of these compounds to interfere with DNA replication processes is also a key aspect of their antitumor potential.[1][6]
Mechanism Spotlight: Induction of Apoptosis
A primary goal of many anticancer agents is to trigger apoptosis in malignant cells. 1,3,4-thiadiazole derivatives have been shown to activate intrinsic apoptotic pathways, often involving caspases, a family of cysteine proteases that execute cell death.[6][7]
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a robust and widely used colorimetric method to assess cell viability.[8] It quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells. The protocol relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[8]
Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., MCF-7, MDA-MB-231) to an exponential growth phase.[7]
-
Harvest the cells and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of the test 5-alkyl-1,3,4-thiadiazol-2-amine in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in complete cell culture medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan.[8]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm). A reference wavelength (e.g., 630 nm) can be used for background subtraction.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 48 | 49.6 | [7] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 48 | 53.4 | [7] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 48 | 2.44 | [1] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 48 | 23.29 | [1] |
Chapter 3: Anticonvulsant Activity and Preclinical Assessment
Epilepsy is a neurological disorder characterized by recurrent seizures.[10] The 1,3,4-thiadiazole scaffold is present in established drugs like acetazolamide and has been extensively investigated for novel anticonvulsant agents.[10][11] These compounds are often evaluated in preclinical models that mimic different types of human seizures.
Rationale: The Maximal Electroshock Seizure (MES) Model
The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[12][13] It assesses a compound's ability to prevent the spread of a seizure after a maximal neuronal stimulus is delivered.[12][14] Efficacy in this model has shown a high correlation with clinical effectiveness against major seizures in humans.[14]
Protocol: Maximal Electroshock Seizure (MES) Test in Mice
This protocol is designed to screen for potential anticonvulsant activity.[12][15]
Methodology:
-
Animal Preparation:
-
Compound Administration:
-
Administer the test 5-alkyl-1,3,4-thiadiazol-2-amine or vehicle (e.g., saline with Tween 80) via an appropriate route, typically intraperitoneally (i.p.) or orally (p.o.).
-
The test is performed at the time of peak effect (TPE) of the drug, which may need to be determined in preliminary studies (often 30-60 minutes post-administration).[15]
-
-
Seizure Induction:
-
Apply a local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mouse to minimize discomfort.[12]
-
Place corneal electrodes, moistened with saline for conductivity, over the eyes.[12]
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a specialized stimulator.[12][15]
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the mouse for the characteristic behavioral seizure pattern, which includes a tonic extension of the hindlimbs.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase.[12] An animal is considered "protected" if this phase is absent.
-
-
Data Analysis:
-
Record the number of animals protected in each group.
-
The data can be used to calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure), providing a quantitative measure of the compound's potency.[12]
-
Data Presentation:
| Compound | Dose (mg/kg) | Route | Protection (%) | Reference |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | 20 | i.p. | 75% | [10] |
| N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | 30 | i.p. | 100% | [10] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide | 126.8 (ED₅₀) | i.p. | 50% | [10] |
Chapter 4: Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to numerous diseases. Certain 1,3,4-thiadiazole derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of inflammatory mediators like prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[17][18]
Rationale: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic, highly reproducible, and widely used in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[19][20] Injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[17][21]
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol measures a compound's ability to reduce acute inflammation.[21][22]
Methodology:
-
Animal Preparation:
-
Use Wistar or Sprague-Dawley rats (150-200 g).
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide animals into groups: a control group, a standard drug group (e.g., Diclofenac or Indomethacin), and test groups for the 5-alkyl-1,3,4-thiadiazol-2-amine.[21]
-
-
Compound Administration:
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.
-
Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw.[21]
-
-
Measurement of Edema:
-
Data Analysis:
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Data Presentation:
| Compound | Dose (mg/kg) | Time (h) Post-Carrageenan | % Inhibition of Edema | Reference |
| Indomethacin (Standard) | 5 | 1-5 | Significant Inhibition | [21] |
| Ellagic Acid | 1-30 | 1-5 | Dose-dependent Inhibition | [21] |
| 5-(1-adamantyl)-1,3,4-thiadiazole derivative 9 | - | - | Good dose-dependent activity | [23] |
Chapter 5: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[4] The 1,3,4-thiadiazole scaffold has been a fruitful source of compounds with significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[24][25]
Protocol: Agar Disk Diffusion and Minimum Inhibitory Concentration (MIC) Assay
This two-part workflow is standard for screening new compounds for antimicrobial activity and then quantifying their potency.
Methodology Part A: Agar Disk Diffusion (Qualitative Screening)
-
Media and Inoculum Preparation:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.
-
Evenly swab the entire surface of the agar plate with the microbial suspension.
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter).
-
Impregnate the disks with a known concentration of the test 5-alkyl-1,3,4-thiadiazol-2-amine dissolved in a suitable solvent (e.g., DMSO).
-
Include a positive control disk (a standard antibiotic like Ciprofloxacin or Fluconazole) and a negative control disk (solvent only).[4]
-
Aseptically place the disks onto the surface of the inoculated agar plates.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone indicates greater activity.
-
Methodology Part B: Broth Microdilution (Quantitative MIC Determination)
-
Preparation:
-
In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton broth) to each well.
-
Add 50 µL of the test compound at twice the highest desired concentration to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
-
Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation and Reading:
-
Incubate the plate under the same conditions as the disk diffusion assay.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Data Presentation:
| Compound (Substituent at C5) | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4-fluorophenyl | S. aureus | - | 20-28 | [26] |
| 4-chlorophenyl | B. subtilis | - | 20-28 | [26] |
| 4-bromophenyl | S. epidermidis | - | 31.25 | [27] |
| 4-methoxyphenyl | M. luteus | - | 15.63 | [27] |
Conclusion
The 5-alkyl-1,3,4-thiadiazol-2-amine scaffold represents a versatile and highly promising framework in the pursuit of novel therapeutic agents. The diverse biological activities—spanning anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects—underscore its potential for broad pharmacological applications. The established synthetic routes and standardized in vitro and in vivo evaluation protocols detailed in this guide provide a solid foundation for researchers. Future work should focus on expanding structure-activity relationship (SAR) studies, optimizing pharmacokinetic properties, and elucidating more detailed mechanisms of action to advance these promising compounds from the laboratory toward clinical application.
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Unlocking the Therapeutic Potential of 5-heptyl-1,3,4-thiadiazol-2-amine: A Technical Guide for Novel Drug Discovery
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring stands out as a "privileged scaffold," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2][3] This five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, is a bioisostere of pyrimidine, a core component of nucleobases, which may contribute to its ability to interact with biological systems.[4][5] The 2-amino-1,3,4-thiadiazole moiety, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents.[6] This guide focuses on a specific, yet underexplored, derivative: 5-heptyl-1,3,4-thiadiazol-2-amine . We will delve into its potential research applications, providing a scientifically grounded framework for its synthesis, characterization, and evaluation in key therapeutic areas. The rationale for investigating the heptyl substituent lies in the principle of optimizing lipophilicity to potentially enhance cell membrane permeability and target engagement, a critical parameter in drug design. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals poised to explore the therapeutic frontiers of this promising molecule.
Synthesis and Characterization: A Practical Approach
A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.[7][8] For this compound, a plausible and scalable synthetic route starts from octanoic acid (which provides the heptyl group and an additional carbon).
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Activation of Octanoic Acid: To a solution of octanoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane), slowly add thionyl chloride (1.1 equivalents) at 0°C. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain octanoyl chloride.
-
Formation of the Acylthiosemicarbazide Intermediate: Dissolve the crude octanoyl chloride in a cold, inert solvent like tetrahydrofuran (THF). In a separate flask, dissolve thiosemicarbazide (1 equivalent) in THF. Slowly add the octanoyl chloride solution to the thiosemicarbazide solution at 0°C with constant stirring. Allow the reaction to proceed at room temperature for 4-6 hours. The resulting precipitate, 1-octanoylthiosemicarbazide, can be filtered, washed with cold water, and dried.
-
Acid-Catalyzed Cyclization: Carefully add the dried 1-octanoylthiosemicarbazide (1 equivalent) in small portions to pre-chilled concentrated sulfuric acid (or another suitable dehydrating agent like phosphoric acid) with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The precipitated solid, this compound, is then collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the protons of the heptyl chain (methyl and methylene groups) and the amine group. |
| ¹³C NMR | Signals for the carbon atoms of the heptyl chain and the two distinct carbons of the thiadiazole ring. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl), C=N, and C-S bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Potential Research Application 1: Anticancer Activity
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2][4][5] Derivatives have been shown to inhibit various targets, including tyrosine kinases, carbonic anhydrases, and topoisomerases, and to induce apoptosis.[2][9] The lipophilic heptyl chain of this compound may enhance its ability to cross cell membranes and interact with intracellular targets.[4]
Hypothesized Mechanism of Action: Kinase Inhibition
Many 1,3,4-thiadiazole derivatives have demonstrated potent inhibitory effects on protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[10] A plausible hypothesis is that this compound could act as an inhibitor of a key signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[4]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Potential Research Application 2: Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a component of various antimicrobial agents.[6][11][12] These compounds have shown activity against a broad spectrum of bacteria and fungi.[3][13][14] The introduction of a lipophilic heptyl chain could enhance the compound's ability to penetrate the microbial cell wall and membrane.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria; Candida albicans for fungi) according to CLSI guidelines.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Research Application 3: Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[15][16][17] Their mechanisms of action often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX).
Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the substrate (arachidonic acid) and other necessary reagents as per the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of this compound or a reference inhibitor (e.g., indomethacin) in a 96-well plate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: The production of prostaglandin E₂ (PGE₂), a product of the COX reaction, is measured using a colorimetric or fluorescent method as described in the kit protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, chemical entity with a high potential for therapeutic applications. The foundational chemistry and broad biological activities of the 2-amino-1,3,4-thiadiazole scaffold provide a strong rationale for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The strategic inclusion of a heptyl group offers a logical step towards optimizing its pharmacokinetic and pharmacodynamic properties.
The experimental workflows detailed in this guide provide a clear roadmap for the initial preclinical evaluation of this compound. Positive results from these in vitro studies would warrant further investigation into its mechanisms of action, in vivo efficacy in animal models, and comprehensive safety and toxicological profiling. Ultimately, this compound stands as a compelling candidate for further research and development, embodying the potential for the discovery of novel, effective, and safe therapeutic agents.
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The Enduring Scaffold: A Technical Guide to the Synthesis and Biological Significance of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and broad spectrum of pharmacological activities have cemented its status as a privileged scaffold in the design of novel therapeutic agents. This guide provides an in-depth exploration of 1,3,4-thiadiazole derivatives, delving into their synthesis, diverse biological applications, and the intricate structure-activity relationships that govern their efficacy. As a senior application scientist, the following sections will not only detail established methodologies but also provide insights into the rationale behind experimental design and the interpretation of findings.
The 1,3,4-Thiadiazole Core: A Privileged Pharmacophore
The significance of the 1,3,4-thiadiazole ring in drug discovery stems from its unique physicochemical properties. Its mesoionic character allows for enhanced membrane permeability, facilitating interaction with intracellular biological targets.[1] Furthermore, the arrangement of heteroatoms imparts a distinct electronic profile, enabling a multitude of non-covalent interactions with enzymes and receptors. This inherent "drug-likeness" has led to the development of numerous clinically used drugs containing this scaffold, including the antibacterial agent sulfamethizole and the diuretic acetazolamide.[2][3] The 1,3,4-thiadiazole moiety is often considered a bioisostere of pyrimidine, a key component of nucleic acids, which may explain its ability to interfere with DNA replication processes in cancer cells and microorganisms.[4][5][6][7]
Synthetic Strategies: Building the 1,3,4-Thiadiazole Scaffold
The construction of the 1,3,4-thiadiazole ring can be achieved through various synthetic routes, often involving the cyclization of thiosemicarbazide or its derivatives. The choice of synthetic pathway is dictated by the desired substitution pattern on the thiadiazole ring, which in turn influences the molecule's biological activity.
From Thiosemicarbazides: A Versatile Approach
A prevalent and adaptable method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives with various reagents.
Experimental Protocol: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole
-
Step 1: Formation of Thiosemicarbazone. To a solution of an appropriate aromatic aldehyde or ketone (1 equivalent) in ethanol, add thiosemicarbazide (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Step 2: Reflux. Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Step 3: Isolation of Thiosemicarbazone. Upon completion, cool the reaction mixture to room temperature. The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.
-
Step 4: Oxidative Cyclization. The purified thiosemicarbazone is then subjected to oxidative cyclization using a suitable oxidizing agent, such as ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂), in an appropriate solvent.[8]
-
Step 5: Work-up and Purification. The reaction mixture is worked up by pouring it into ice-cold water. The resulting solid, the 2-amino-5-substituted-1,3,4-thiadiazole, is filtered, dried, and purified by recrystallization from a suitable solvent like ethanol.
Causality in Experimental Choices: The use of a catalytic amount of acid in the first step is crucial to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the terminal nitrogen of thiosemicarbazide. The choice of oxidizing agent in the cyclization step is critical; milder reagents are often preferred to avoid over-oxidation and side product formation.
Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole.
Alternative Synthetic Routes
Other notable methods for the synthesis of 1,3,4-thiadiazoles include the reaction of acylhydrazines with isothiocyanates and the transformation of 1,3,4-oxadiazoles.[3][9] These alternative pathways offer flexibility in accessing a wider range of derivatives with diverse functionalities.
A Spectrum of Biological Activities: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological activities. The specific biological effect is largely determined by the nature and position of the substituents on the heterocyclic ring.
Anticancer Activity
1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[2][10] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[10]
Mechanisms of Anticancer Action:
-
Tubulin Polymerization Inhibition: Certain 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, binding to tubulin and disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest and apoptosis.[10]
-
Enzyme Inhibition: These compounds have been shown to inhibit a range of enzymes vital for cancer progression, including topoisomerases, histone deacetylases (HDACs), and various kinases.[10][11] For example, some derivatives are potent inhibitors of Abl tyrosine kinase, a key target in chronic myeloid leukemia.[12]
-
Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells.[5][10] This can be achieved through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[5][13]
-
Interference with DNA Replication: Due to their structural similarity to pyrimidines, some derivatives can interfere with DNA synthesis and replication, leading to the suppression of cancer cell growth.[4][5][6][7]
Caption: Key anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of 1,3,4-thiadiazole derivatives is highly dependent on the substituents at the C2 and C5 positions. For instance, the presence of aromatic or heteroaromatic rings with specific electron-donating or electron-withdrawing groups can significantly enhance cytotoxicity. SAR studies are crucial for the rational design of more potent and selective anticancer agents.[1][14]
| Compound Series | Key Substituents | Target Cell Lines | IC50 Values (µM) | Reference |
| 2,5-disubstituted 1,3,4-thiadiazoles | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MCF-7, MDA-MB-231 | 49.6, 53.4 | [13] |
| Honokiol derivatives with 1,3,4-thiadiazole | Varies | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 10.21 | [7] |
| Pyridine-thiadiazole hybrids | Varies | HCT-116, Hep-G2 | 2.03 - 37.56 | [7][15] |
Table 1: Representative Anticancer Activities of 1,3,4-Thiadiazole Derivatives
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a component of many compounds with significant antibacterial and antifungal properties.[8][16][17] The antimicrobial activity is often attributed to the ability of these compounds to inhibit essential microbial enzymes or disrupt cell wall synthesis.
Experimental Protocol: Evaluation of Antibacterial Activity (Agar Disc Diffusion Method)
-
Step 1: Preparation of Inoculum. A standardized inoculum of the test bacterium is prepared by suspending a few colonies in sterile saline to a turbidity matching a 0.5 McFarland standard.
-
Step 2: Inoculation of Agar Plates. The surface of a Mueller-Hinton agar plate is uniformly swabbed with the bacterial inoculum.
-
Step 3: Application of Test Compounds. Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the synthesized 1,3,4-thiadiazole derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Step 4: Placement of Discs. The impregnated discs, along with a positive control (standard antibiotic) and a negative control (solvent), are placed on the surface of the inoculated agar plate.
-
Step 5: Incubation. The plates are incubated at 37°C for 18-24 hours.
-
Step 6: Measurement of Inhibition Zones. The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Causality in Experimental Choices: The use of Mueller-Hinton agar is standard for antibiotic susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens. The McFarland standard ensures a consistent density of bacteria, which is critical for reproducible results.
Anti-inflammatory and Analgesic Activities
Several 1,3,4-thiadiazole derivatives have demonstrated potent anti-inflammatory and analgesic properties, often with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18][19] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[20]
Antiviral Activity
The 1,3,4-thiadiazole nucleus is also a feature of compounds with promising antiviral activity against a range of viruses, including herpes simplex virus, Sindbis virus, and human immunodeficiency virus (HIV).[21][22] The antiviral mechanism can involve the inhibition of viral enzymes or interference with viral replication processes.[21] For instance, some derivatives have shown potential as anti-tobacco mosaic virus (TMV) agents.[23]
Future Perspectives and Conclusion
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The ongoing exploration of novel synthetic methodologies, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the development of more potent and selective 1,3,4-thiadiazole derivatives. The diverse biological activities associated with this heterocyclic system underscore its enduring importance in medicinal chemistry. For researchers and drug development professionals, a deep understanding of the synthesis, structure-activity relationships, and mechanisms of action of these compounds is paramount to unlocking their full therapeutic potential.
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New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Advances, 13(24), 16335-16356. [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules, 27(6), 1814. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). Molecules, 28(19), 6738. [Link]
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Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. (2022). Molecules, 27(19), 6667. [Link]
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Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (2012). Molecules, 17(11), 13017-13028. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(46), 30048-30061. [Link]
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An In-depth Technical Guide to the Mechanisms of Action of 2-Amino-1,3,4-Thiadiazole Compounds
Introduction: The Versatility of the 2-Amino-1,3,4-Thiadiazole Scaffold
The 2-amino-1,3,4-thiadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its chemical tractability and ability to act as a bioisostere for other cyclic structures, such as pyrimidine, have made it a focal point for drug discovery programs worldwide.[2][3] This guide provides an in-depth exploration of the multifaceted mechanisms of action through which these compounds exert their biological effects, offering insights for researchers, scientists, and drug development professionals. We will delve into the specific molecular targets and pathways that are modulated by 2-amino-1,3,4-thiadiazole derivatives, elucidating their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.
Anticancer Mechanisms: A Multi-pronged Attack on Malignancy
The anticancer activity of 2-amino-1,3,4-thiadiazole derivatives is not mediated by a single mechanism but rather through the strategic inhibition of multiple key cellular processes essential for tumor growth and survival.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
A primary and well-documented mechanism of action for the anticancer effects of certain 2-amino-1,3,4-thiadiazole compounds is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[4] IMPDH is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[5][6] Cancer cells, with their high proliferation rates, have an increased demand for nucleic acid precursors, making them particularly vulnerable to the depletion of guanine nucleotide pools.[5]
The parent compound, 2-amino-1,3,4-thiadiazole, is metabolized in vivo to form active derivatives, such as a nicotinamide adenine dinucleotide (NAD) analog and an aminothiadiazole mononucleotide.[4] The latter is a potent competitive inhibitor of IMPDH with respect to its substrate, inosine 5'-phosphate (IMP).[4] By blocking this crucial step, these compounds effectively starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[4][5]
Experimental Protocol: IMP Dehydrogenase (IMPDH) Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against IMPDH by monitoring the production of NADH.[7][8]
Materials:
-
Purified recombinant IMPDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide Adenine Dinucleotide (NAD+) solution
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of IMP, NAD+, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations (or solvent control), and IMP solution.
-
Enzyme Addition: Add the purified IMPDH enzyme to all wells except for the blank control.
-
Reaction Initiation: Start the reaction by adding the NAD+ solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for the test compound by plotting the percent inhibition against the compound concentration.
Causality of Experimental Choices:
-
The use of a spectrophotometer at 340 nm is crucial as this is the specific wavelength at which NADH absorbs light, while NAD+ does not. This allows for direct and real-time monitoring of the enzyme's catalytic activity.
-
Running the assay at a controlled pH and temperature is essential as enzyme kinetics are highly sensitive to these parameters. The chosen conditions (pH 8.0) are optimal for IMPDH activity.
-
Including a known inhibitor as a positive control and a solvent (DMSO) control is vital for validating the assay and ensuring that any observed inhibition is due to the test compound and not the solvent.
Inhibition of Bcr-Abl Tyrosine Kinase
In the context of chronic myelogenous leukemia (CML), the Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is a key driver of oncogenesis.[9][10] Several 2-amino-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of the Bcr-Abl kinase.[9][11][12] These compounds typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival pathways.[11] Molecular docking studies have revealed that specific substitutions on the thiadiazole ring can enhance binding affinity through interactions with key amino acid residues in the kinase domain.[9] For instance, the presence of a nitrothiazole moiety has been shown to anchor the inhibitor within the binding pocket.[9]
Experimental Protocol: Bcr-Abl Kinase Activity Assay
This protocol describes a method to assess the inhibitory effect of compounds on Bcr-Abl kinase activity using an immobilized substrate.[4]
Materials:
-
Cell extracts from Bcr-Abl positive cells (e.g., K562) or recombinant c-Abl kinase
-
GST-fusion substrate immobilized on glutathione agarose beads
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
ATP solution
-
Test compounds
-
Phospho-specific antibodies for detection (e.g., via Western blot or ELISA)
Procedure:
-
Substrate Immobilization: Incubate the GST-fusion substrate with glutathione agarose beads to immobilize the substrate.
-
Kinase Reaction: In a reaction tube, combine the substrate-bound beads, cell extract or recombinant kinase, kinase buffer, and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Washing: Wash the beads to remove unbound components.
-
Elution and Detection: Elute the phosphorylated substrate and analyze the level of phosphorylation using a phospho-specific antibody in a Western blot or ELISA format.
-
Data Analysis: Quantify the signal and calculate the IC50 value of the inhibitor.
Causality of Experimental Choices:
-
The use of an immobilized substrate allows for easy separation of the kinase and other cellular components from the substrate after the reaction, simplifying the detection of phosphorylation.
-
K562 cells are a standard model for CML research as they endogenously express the Bcr-Abl protein.[9]
-
Phospho-specific antibodies provide a highly sensitive and specific method for detecting the phosphorylation of the substrate, ensuring that the measured activity is indeed from the kinase of interest.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | Mechanism/Assay | IC50 (µM) | Reference |
| Compound 2 | K562 | Abl protein kinase inhibition | 7.4 | [9] |
| Aminothiadiazole mononucleotide | Leukemia L1210 cells | IMP dehydrogenase inhibition | Ki ≈ 0.1 | [4] |
Antimicrobial Mechanisms: Targeting Essential Pathways in Pathogens
The 2-amino-1,3,4-thiadiazole scaffold is a promising framework for the development of novel antimicrobial agents to combat the growing threat of drug-resistant bacteria and fungi.[13][14]
Antibacterial Activity
The antibacterial action of some 2-amino-1,3,4-thiadiazole derivatives is believed to be analogous to that of sulfonamide drugs.[15] These compounds can act as competitive inhibitors of enzymes in the folic acid synthesis pathway, such as dihydropteroate synthase. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor essential for the synthesis of nucleotides and certain amino acids. This ultimately halts bacterial growth and replication.
Furthermore, some derivatives have shown the potential to inhibit other crucial bacterial enzymes like β-lactamases, which are responsible for resistance to penicillin-based antibiotics.[16]
Antifungal Activity
The antifungal mechanism of certain 2-amino-1,3,4-thiadiazole derivatives involves the disruption of the fungal cell wall integrity.[17] Studies on Candida albicans have shown that these compounds can interfere with the proper localization and polymerization of chitin and β-(1,3)-glucan, two essential components of the fungal cell wall.[17] This leads to morphological abnormalities, increased osmotic sensitivity, and ultimately, cell lysis.[17]
Another proposed antifungal mechanism is the inhibition of ergosterol biosynthesis, similar to azole antifungals.[18] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function. Docking studies suggest that these compounds can bind to and inhibit the enzyme 14-α-sterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[18]
Experimental Protocol: Antifungal Cell Wall Disruption Assay
This protocol provides a method to assess the impact of a compound on fungal cell wall integrity.
Materials:
-
Candida albicans culture
-
Sabouraud Dextrose Broth (SDB)
-
Test compound
-
Calcofluor White stain (for chitin)
-
Aniline Blue stain (for β-glucan)
-
Fluorescence microscope
Procedure:
-
Culture Preparation: Grow C. albicans in SDB to the mid-log phase.
-
Compound Treatment: Treat the fungal culture with the test compound at its Minimum Inhibitory Concentration (MIC) for a specified duration.
-
Staining: Harvest the cells and stain separate aliquots with Calcofluor White and Aniline Blue according to the manufacturer's protocols.
-
Microscopy: Observe the stained cells under a fluorescence microscope.
-
Analysis: Analyze the morphology of the cells and the distribution of chitin and β-glucan. Look for abnormalities such as enlarged cells, aberrant budding patterns, and improper septum formation.
Causality of Experimental Choices:
-
Calcofluor White and Aniline Blue are fluorescent dyes that specifically bind to chitin and β-glucan, respectively. This allows for the direct visualization of these key cell wall components.
-
Observing cells at the MIC of the compound ensures that the morphological changes are a direct result of the compound's specific mechanism of action rather than non-specific toxicity at higher concentrations.
Diverse Enzyme Inhibition: A Common Mechanistic Theme
Beyond their roles in cancer and infectious diseases, 2-amino-1,3,4-thiadiazole derivatives are known to inhibit a variety of other enzymes, highlighting the versatility of this scaffold in targeting different active sites.
Carbonic Anhydrase Inhibition
Several 2-amino-1,3,4-thiadiazole derivatives, particularly those bearing a sulfonamide group, are potent inhibitors of carbonic anhydrases (CAs).[14][19][20] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[3] X-ray crystallographic studies have shown that the sulfonamide moiety of these inhibitors coordinates to the zinc ion in the active site of the enzyme, while the thiadiazole ring and its substituents form additional interactions with surrounding amino acid residues, conferring potency and selectivity.[20]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.[3]
Materials:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
96-well microplate and reader (400-405 nm)
Procedure:
-
Plate Setup: Add assay buffer, test compound dilutions, and the CA enzyme solution to the wells of a 96-well plate.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm, which corresponds to the formation of the yellow product, p-nitrophenol.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value.
Causality of Experimental Choices:
-
The hydrolysis of p-NPA by the esterase activity of carbonic anhydrase produces a colored product, p-nitrophenol, providing a simple and direct colorimetric readout of enzyme activity.
-
Acetazolamide is a well-characterized and potent carbonic anhydrase inhibitor, making it an ideal positive control to validate the assay's performance.[3]
Pteridine Reductase 1 (PTR1) Inhibition
In parasitic protozoa like Trypanosoma brucei, the causative agent of African sleeping sickness, pteridine reductase 1 (PTR1) is a crucial enzyme in the folate biosynthesis pathway.[1][21][22] This enzyme provides a bypass for the inhibition of dihydrofolate reductase (DHFR), a common target for antiparasitic drugs. Therefore, dual inhibition of DHFR and PTR1 is a promising strategy for treating trypanosomiasis.[22] 2-Amino-1,3,4-thiadiazole derivatives have been identified as effective inhibitors of TbPTR1.[1][21] Crystal structures of TbPTR1 in complex with these inhibitors have been solved, providing a structural basis for their mechanism of action and enabling structure-based drug design to improve their potency and selectivity.[1][22]
Experimental Protocol: Pteridine Reductase 1 (PTR1) Inhibition Assay
This assay measures the NADPH-dependent reduction of a pterin substrate by PTR1.[21]
Materials:
-
Recombinant PTR1 enzyme
-
Assay buffer (e.g., Sodium phosphate buffer, pH 6.0)
-
NADPH
-
Pterin substrate (e.g., 6-biopterin or folic acid)
-
Test compounds
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the PTR1 enzyme to the mixture and incubate.
-
Reaction Initiation: Start the reaction by adding the pterin substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the reaction rates and determine the IC50 of the inhibitor.
Causality of Experimental Choices:
-
The enzymatic activity of PTR1 is directly linked to the consumption of NADPH, which can be conveniently monitored by the decrease in its absorbance at 340 nm.
-
Performing the assay at a slightly acidic pH (e.g., 6.0) is often optimal for PTR1 activity.
Visualizing the Mechanisms
Signaling Pathway: IMPDH Inhibition
Caption: Inhibition of IMPDH by 2-amino-1,3,4-thiadiazole metabolites blocks guanine nucleotide synthesis.
Experimental Workflow: Enzyme Inhibition Assay
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Solubility Profile of 5-heptyl-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic potential. This technical guide provides a comprehensive analysis of the solubility characteristics of 5-heptyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited availability of direct experimental data, this document synthesizes theoretical principles, predictive insights based on molecular structure, and robust, field-proven experimental protocols. We delve into the structural rationale for its expected solubility behavior, provide a detailed methodology for its empirical determination using the gold-standard shake-flask method, and discuss advanced considerations such as computational modeling and formulation strategies for compounds with limited aqueous solubility. This guide is intended to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical tools necessary to effectively evaluate and manage the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities. The introduction of a heptyl group at the 5-position creates this compound, a molecule with a distinct physicochemical profile that significantly influences its behavior in both biological and manufacturing contexts.
A drug's therapeutic efficacy is profoundly dependent on its ability to dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[1] Therefore, a thorough understanding of a compound's solubility is not an academic exercise but a cornerstone of successful drug development. Poor aqueous solubility can lead to low bioavailability, high inter-subject variability, and significant challenges in developing a viable formulation.[2][3] This guide provides the necessary framework for approaching the solubility assessment of this compound.
Molecular Structure and Predicted Solubility Profile
The solubility of a molecule is dictated by its structure. The principle of "like dissolves like" provides a powerful qualitative framework for prediction.[4] this compound is an amphiphilic molecule, possessing both polar and non-polar regions.
-
Polar Head Group: The 2-amino-1,3,4-thiadiazole ring is polar. The amino group (-NH₂) and the nitrogen heteroatoms are capable of forming hydrogen bonds with polar solvents like water.[5] This region of the molecule contributes to its potential for solubility in polar media.
-
Non-Polar Tail: The seven-carbon alkyl (heptyl) chain is a significant non-polar, hydrophobic feature.[6] As the length of the alkyl chain increases in a homologous series, the overall molecule becomes more lipid-like, which drastically decreases its solubility in water.[4][7]
Causality: The long heptyl chain is expected to dominate the molecule's overall character, leading to a classification as a 'grease-ball' type molecule with poor water solubility.[2] The hydrophobic tail disrupts the favorable hydrogen-bonding network of water, making its solvation energetically unfavorable. Conversely, this lipophilic character suggests significantly better solubility in non-polar organic solvents, where van der Waals interactions can be established with the alkyl chain, and in polar aprotic solvents like DMSO, which can effectively solvate both ends of the molecule.
Thermodynamic Principles of Solubility
Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.[8]
ΔG = ΔH - TΔS
-
Enthalpy (ΔH): This term represents the energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For most solids, this process is endothermic (ΔH > 0), meaning energy is required.[9]
-
Entropy (ΔS): This term represents the change in disorder. Dissolution typically increases the disorder of the system (ΔS > 0) as the ordered crystal lattice breaks down.[8]
The solubility of a compound can be influenced by external factors:
-
Temperature: For most solid solutes, dissolution is an endothermic process, meaning solubility increases with temperature, as predicted by Le Chatelier's principle.[10][11]
-
pH: The amino group on the thiadiazole ring is basic and can be protonated in acidic conditions to form a more soluble salt. Therefore, the aqueous solubility of this compound is expected to be pH-dependent, increasing at lower pH values.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold-standard for determining equilibrium solubility, providing a thermodynamically stable value.[12][13] This protocol is a self-validating system; achieving a stable concentration over time confirms that equilibrium has been reached.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of undissolved solid throughout the experiment is crucial.[14]
-
Add a precise volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO) to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[14][15]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the dissolved solute from the undissolved solid by either centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in the chosen solvent.
-
Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Reporting:
-
Calculate the average solubility from the triplicate samples.
-
Report the solubility in units of mg/mL or µg/mL, specifying the solvent and the exact temperature and pH of the measurement.
-
Illustrative Solubility Data
The following table provides an illustrative summary of the expected solubility of this compound at 25°C.
Disclaimer: These values are predictions based on the compound's structure and data from analogous compounds. They are intended for guidance and must be confirmed by experimental measurement as described in Section 4.
| Solvent | Solvent Type | Predicted Solubility Range (µg/mL) | Rationale |
| Water (pH 7.4) | Polar Protic | < 10 | The long hydrophobic heptyl chain dominates, leading to very poor aqueous solubility. |
| Ethanol | Polar Protic | 500 - 2,000 | The ethanol backbone can interact with the heptyl chain, while the hydroxyl group interacts with the polar head. |
| Acetone | Polar Aprotic | 2,000 - 5,000 | Good balance of polarity to solvate both parts of the molecule. |
| Acetonitrile | Polar Aprotic | 1,000 - 3,000 | Effective at solvating the polar head group. |
| Dichloromethane | Non-Polar | > 10,000 | The non-polar nature effectively solvates the long heptyl chain. |
| Hexane | Non-Polar | < 100 | While non-polar, it may be a poor solvent for the highly polar amino-thiadiazole head. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50,000 | Highly effective polar aprotic solvent capable of solvating a wide range of compounds. |
Advanced Considerations for Drug Development
Computational Solubility Prediction
In modern drug discovery, in silico tools are used to predict solubility before a compound is synthesized, saving time and resources.[16] Methods range from quantitative structure-property relationship (QSPR) models to more complex physics-based and machine learning approaches.[17][18][19] These tools analyze molecular descriptors to forecast solubility, though their accuracy depends heavily on the quality of the training data.[20][21]
Formulation Strategies for Poorly Soluble Compounds
Given the predicted low aqueous solubility, this compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[3] Enhancing its bioavailability would require advanced formulation strategies, including:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[1]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can prevent crystallization and maintain a higher energy state, leading to enhanced solubility.[22][23]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils and surfactants in self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut.[3][22]
Conclusion
This compound presents a classic solubility challenge in drug development. Its amphiphilic structure, dominated by a long hydrophobic alkyl chain, predicts poor aqueous solubility but favorable solubility in many organic solvents. This guide provides the theoretical foundation to understand this behavior and a robust experimental protocol to quantify it accurately. For drug development professionals, recognizing these solubility limitations early is paramount. The data generated through the described methodologies will be essential for guiding lead optimization, selecting appropriate analytical solvents, and developing advanced formulation strategies to ensure the compound can reach its full therapeutic potential.
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thermal stability of 5-heptyl-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Thermal Stability Assessment of 5-heptyl-1,3,4-thiadiazol-2-amine
Abstract
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the in-depth evaluation of the , a representative heterocyclic compound with potential therapeutic applications. We will explore the theoretical underpinnings of thermal degradation and present a suite of robust analytical methodologies, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to facilitate a thorough and scientifically sound stability assessment.
Introduction: The Imperative of Thermal Stability in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with stability being a paramount concern. Thermal stability, in particular, dictates how a drug substance will withstand the rigors of manufacturing processes (such as drying and milling), long-term storage, and transportation under varying climatic conditions.[1] An API that readily degrades at elevated temperatures can lead to a loss of potency, the formation of potentially toxic impurities, and ultimately, a compromised therapeutic outcome.
The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] As such, a thorough understanding of the physicochemical properties, including thermal stability, of novel 1,3,4-thiadiazole derivatives like this compound is essential for their successful development. This guide will provide the necessary tools to comprehensively characterize the thermal behavior of this molecule, a process that is integral to de-risking its development pathway.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively published, we can infer some of its properties based on the general characteristics of 2-amino-1,3,4-thiadiazole derivatives. These compounds are typically crystalline solids at room temperature.[4] The presence of the amino group and the nitrogen atoms in the thiadiazole ring allows for hydrogen bonding, which can contribute to a relatively stable crystal lattice. The heptyl group, being a non-polar alkyl chain, will influence the molecule's solubility and may have a subtle effect on its crystal packing and, consequently, its melting point and thermal stability.
A preliminary assessment of a new chemical entity like this compound would involve determining its melting point, solubility in various solvents, and its spectroscopic profile (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity before proceeding with more advanced thermal analysis.
Methodologies for Thermal Stability Evaluation
A multi-pronged approach is necessary to gain a complete picture of a compound's thermal stability. This typically involves a combination of thermo-analytical techniques to probe the physical and chemical changes that occur upon heating, and chromatographic methods to identify and quantify any degradation products formed.
Thermogravimetric Analysis (TGA)
Principle: TGA is a fundamental technique for assessing thermal stability. It measures the change in the mass of a sample as it is heated at a controlled rate.[5][6] A loss of mass indicates that the compound is decomposing or losing volatile components, such as residual solvents or water.[7] The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability.
Experimental Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant deviation from the baseline. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is a powerful tool for identifying thermal events such as melting, crystallization, polymorphic transitions, and decomposition.[9][10] For a pure, stable compound, a sharp endothermic peak corresponding to its melting point will be observed. The presence of impurities or the onset of decomposition during melting can be inferred from peak broadening or the appearance of additional thermal events.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25 °C to 250 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point (Tₘ) is determined as the onset or peak of the melting endotherm. The enthalpy of fusion (ΔHfus) can be calculated from the area under the peak.
Caption: Workflow for primary thermal analysis using TGA and DSC.
Forced Degradation Studies and HPLC Analysis
Principle: Forced degradation, or stress testing, is a critical component of stability assessment.[11][12] It involves subjecting the API to harsh conditions to accelerate its degradation, thereby revealing its potential degradation pathways and identifying the resulting degradation products.[13] A stability-indicating HPLC method is then developed and validated to separate the API from its degradation products, allowing for their quantification.[14][15]
Experimental Protocol for Forced Degradation:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation (Solid State): Store a known quantity of the solid API in an oven at a high temperature (e.g., 80 °C) for an extended period (e.g., 7 days).
-
Photolytic Degradation: Expose the solid API and the stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples before HPLC analysis.
-
Control Sample: A sample of the API that has not been subjected to stress should be analyzed alongside the stressed samples.
HPLC Method Development and Analysis:
A reverse-phase HPLC method is typically suitable for the analysis of small organic molecules like this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve good resolution between the parent API and all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the API and selecting a wavelength of maximum absorbance.
-
Analysis: Inject the stressed and control samples into the HPLC system. The chromatograms will reveal the formation of new peaks corresponding to degradation products. The peak area of the API can be used to calculate the percentage of degradation.
Caption: Workflow for forced degradation studies and HPLC analysis.
Interpretation of Results and Data Presentation
The data generated from these analyses should be presented in a clear and concise manner to facilitate interpretation.
Data Summary Table:
| Analysis | Parameter | Result | Interpretation |
| TGA | Onset of Decomposition | T > 200 °C | The compound is thermally stable up to this temperature. |
| DSC | Melting Point (Tₘ) | 150-155 °C | A sharp melting endotherm indicates high purity. |
| HPLC (Forced Degradation) | % Degradation (Acid) | 15% | Susceptible to acid-catalyzed hydrolysis. |
| % Degradation (Base) | 5% | More stable under basic conditions. | |
| % Degradation (Oxidation) | 25% | Prone to oxidative degradation. | |
| % Degradation (Thermal) | < 2% | Thermally stable in the solid state under tested conditions. | |
| % Degradation (Photolytic) | < 2% | Photostable under tested conditions. |
Note: The results in this table are hypothetical and for illustrative purposes only.
The combination of TGA and DSC data provides a comprehensive thermal profile of the solid-state API.[7][16] TGA indicates the temperature at which the molecule begins to chemically break down, while DSC reveals physical transitions like melting and can also show exothermic decomposition events.
The forced degradation studies provide a roadmap of the compound's chemical liabilities.[11] For instance, significant degradation under acidic and oxidative conditions suggests that the formulation and storage of this compound should avoid acidic excipients and be protected from oxidizing agents. The chromatograms from the HPLC analysis are crucial for developing a stability-indicating method that can be used for routine quality control and long-term stability studies.
Conclusion
The , like any API, is a critical parameter that must be thoroughly investigated during drug development. This guide has outlined a systematic and robust approach to this assessment, integrating the complementary techniques of TGA, DSC, and HPLC-based forced degradation studies. By following these methodologies, researchers can gain a deep understanding of the thermal behavior of this and other novel chemical entities, enabling the development of safe, stable, and effective pharmaceutical products. The insights gained from these studies are invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.
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Methodological & Application
Application Notes and Protocols for Antimicrobial Assays of 5-heptyl-1,3,4-thiadiazol-2-amine
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds investigated, the 1,3,4-thiadiazole nucleus has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a structural component in a variety of pharmacologically active molecules.[1][2][4] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][5] The biological versatility of the 1,3,4-thiadiazole ring is attributed to its aromaticity, which imparts metabolic stability, and the presence of heteroatoms that can participate in hydrogen bonding and coordination with biological targets.[1][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing for a novel derivative, 5-heptyl-1,3,4-thiadiazol-2-amine . While specific experimental data for this compound is not yet in the public domain, the protocols detailed herein are based on established and standardized methodologies for the evaluation of new chemical entities.[6][7][8] These protocols are designed to provide a robust framework for determining the compound's antimicrobial efficacy and establishing a preliminary activity spectrum.
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[9] The MIC is a critical parameter in the early stages of drug discovery, providing a quantitative measure of a compound's potency. Several standardized methods are employed for MIC determination, with the most common being broth microdilution and agar diffusion assays.[9][10]
The choice of methodology often depends on the specific research question, the characteristics of the test compound, and the microorganisms being investigated. For a novel compound like this compound, a systematic approach employing multiple assays is recommended to build a comprehensive antimicrobial profile.
Experimental Workflows and Protocols
Compound Preparation and Handling
Due to the novelty of this compound, initial solubility testing is crucial. The heptyl group suggests a lipophilic nature, which may necessitate the use of an organic solvent for the preparation of a stock solution.
Protocol 1: Preparation of Stock Solution
-
Solubility Assessment: Begin by assessing the solubility of this compound in various solvents. A common starting point for novel compounds is dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 10 mg) and dissolve it in a minimal volume of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) to maintain stability. Avoid repeated freeze-thaw cycles.
Causality Behind Experimental Choices:
-
DMSO as a Solvent: DMSO is a widely used solvent in biological assays due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media. However, it is essential to include a solvent control in all assays to account for any potential antimicrobial or cytotoxic effects of the solvent itself.
-
Filtration: Sterilization by filtration is preferred over autoclaving for organic compounds that may be heat-labile.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[6][9] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.
Protocol 2: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.[6]
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).[6]
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C) with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.[6][7] The concentration range should be chosen based on the expected potency of the compound. A broad initial range (e.g., 256 µg/mL to 0.5 µg/mL) is recommended for a novel compound.
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9] Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Workflow Diagram: Broth Microdilution Assay
Caption: Potential mechanisms of thiadiazole antimicrobial action.
Data Presentation and Interpretation
Effective data management and clear presentation are crucial for the interpretation and comparison of antimicrobial efficacy. [7]The following tables provide standardized formats for presenting data from the described assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-positive | Vancomycin | ||
| Bacillus subtilis | Gram-positive | Ciprofloxacin | ||
| Escherichia coli | Gram-negative | Ciprofloxacin | ||
| Pseudomonas aeruginosa | Gram-negative | Ciprofloxacin | ||
| Candida albicans | Fungal | Fluconazole |
Table 2: Zone of Inhibition (ZOI) of this compound (30 µ g/disk )
| Test Microorganism | Gram Stain | ZOI (mm) of this compound | Positive Control (Antibiotic) | ZOI (mm) of Positive Control |
| Staphylococcus aureus | Gram-positive | Vancomycin (30 µg) | ||
| Bacillus subtilis | Gram-positive | Ciprofloxacin (5 µg) | ||
| Escherichia coli | Gram-negative | Ciprofloxacin (5 µg) | ||
| Pseudomonas aeruginosa | Gram-negative | Ciprofloxacin (5 µg) | ||
| Candida albicans | Fungal | Fluconazole (25 µg) |
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the results, each protocol described incorporates a self-validating system through the use of appropriate controls.
-
Positive Controls (Growth Controls): These ensure that the microorganisms are viable and capable of growth under the experimental conditions.
-
Negative Controls (Sterility Controls): These verify the sterility of the media and reagents used in the assay.
-
Solvent Controls: These are essential to confirm that the solvent used to dissolve the test compound does not have any intrinsic antimicrobial activity at the concentrations used.
-
Standard Antibiotics: The inclusion of well-characterized antibiotics serves as a benchmark for comparing the potency of the novel compound.
Adherence to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is highly recommended for standardized and comparable results. [9]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the comprehensive antimicrobial evaluation of this compound. By systematically determining the MIC, assessing the zone of inhibition, and investigating the time-kill kinetics, researchers can build a detailed profile of the compound's antimicrobial properties. The 1,3,4-thiadiazole scaffold holds significant promise in the development of new antimicrobial agents. [1][11]Further studies should focus on elucidating the mechanism of action, evaluating the cytotoxicity against mammalian cell lines, and exploring the structure-activity relationship of related derivatives to optimize antimicrobial potency and selectivity.
References
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- Kumar, D., Kumar, N., & Singh, A. (2017). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture, 20(4), 283-290.
- MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
- Mahendrasinh, M., Patel, H., & Patel, K. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819.
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- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
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5-heptyl-1,3,4-thiadiazol-2-amine as a corrosion inhibitor for steel
An Application Guide to 5-heptyl-1,3,4-thiadiazol-2-amine as a High-Efficacy Corrosion Inhibitor for Steel
Introduction: The Imperative for Advanced Corrosion Mitigation
The corrosion of steel and its alloys represents a significant and persistent challenge across numerous industries, from infrastructure and transportation to chemical processing and energy. The economic and safety implications of unchecked metallic degradation necessitate the development of effective corrosion inhibitors. Organic inhibitors, particularly those containing heteroatoms and π-electrons, have emerged as a highly effective class of protective agents.[1] These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.
Among these, derivatives of 1,3,4-thiadiazole are of particular interest due to their unique molecular structure.[2][3] The thiadiazole ring, with its two nitrogen atoms and one sulfur atom, provides multiple active centers for adsorption onto the steel surface.[2][4][5] This guide focuses on a specific, promising derivative: This compound . The presence of a seven-carbon alkyl chain (heptyl group) is hypothesized to enhance the formation of a dense, hydrophobic protective layer, while the amino group and thiadiazole ring facilitate strong surface adsorption.
This document serves as a comprehensive technical guide for researchers and materials scientists on the application and evaluation of in acidic environments.
Part 1: The Scientific Foundation of Inhibition
Molecular Structure and Mechanism of Action
The efficacy of this compound as a corrosion inhibitor is rooted in its molecular architecture. The molecule features several key functional components that contribute to its protective action:
-
Thiadiazole Ring: The heterocyclic ring contains sulfur and nitrogen atoms, which possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to strong coordinate covalent bonds (chemisorption).[4]
-
π-Electron System: The conjugated double bonds within the thiadiazole ring provide π-electrons that can interact with the steel surface, further strengthening the adsorption process.[6]
-
Amino Group (-NH₂): The primary amine group provides an additional site with a lone pair of electrons, enhancing the molecule's ability to anchor itself to the metal.
-
Heptyl Chain (-C₇H₁₅): This long alkyl chain is crucial. Once the molecule is adsorbed via its polar "head" (the thiadiazole ring), the non-polar heptyl "tail" extends away from the surface. These chains interact with each other, creating a compact, hydrophobic barrier that repels water and corrosive species like chloride and sulfate ions.
The inhibition mechanism is therefore a multi-faceted process involving the adsorption of the inhibitor onto the steel surface, which blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites.[5][7][8] This adsorption can be characterized as a combination of physical adsorption (electrostatic interactions) and chemical adsorption (charge sharing or donation).[5][9]
Caption: Mechanism of corrosion inhibition by inhibitor adsorption.
Synthesis Pathway
While various methods exist for synthesizing 2-amino-1,3,4-thiadiazole derivatives, a common and effective approach involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[10][11] For this compound, the synthesis would typically involve the reaction of thiosemicarbazide with octanoic acid (which provides the heptyl group plus the ring carbon) in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphate ester (PPE).[11]
Caption: Simplified synthesis workflow for the inhibitor.
Part 2: Experimental Evaluation Protocols
To validate the efficacy of this compound, a multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is required. This ensures a comprehensive understanding of the inhibitor's performance and mechanism.
Gravimetric (Weight Loss) Measurements
This is a fundamental technique to determine the corrosion rate and calculate the inhibitor's efficiency. The principle is straightforward: measure the weight loss of a steel coupon immersed in a corrosive solution with and without the inhibitor over a set period.
Protocol: Weight Loss Analysis
-
Coupon Preparation:
-
Mechanically polish steel coupons (e.g., mild steel) with successive grades of emery paper (e.g., 400, 800, 1200 grit).
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.[1]
-
Accurately weigh each coupon to four decimal places (W₁).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl).
-
Prepare a series of test solutions: the corrosive medium alone (blank) and the corrosive medium with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Completely immerse one prepared coupon into each test solution for a specified duration (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 298 K).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons.
-
Clean them with a suitable cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons again (W₂).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂) in mg, A is the coupon area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.
-
Electrochemical Analysis
Electrochemical methods provide rapid and detailed insights into the corrosion kinetics and the inhibitor's mode of action. A standard three-electrode cell setup is used, consisting of a working electrode (steel sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
Protocol: Potentiodynamic Polarization
This technique helps determine if the inhibitor affects the anodic, cathodic, or both reactions (i.e., if it's a mixed-type inhibitor).[5][8]
-
Electrode Preparation: Prepare the steel working electrode similarly to the weight loss coupons, ensuring a fixed surface area is exposed to the electrolyte.
-
Cell Setup: Assemble the three-electrode cell with the corrosive solution (blank or with inhibitor).
-
Stabilization: Allow the open circuit potential (OCP) to stabilize for approximately 30-60 minutes.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the resulting current density (log i) versus potential (E). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[12] The inhibition efficiency is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information on the charge transfer resistance (R_ct) and the properties of the inhibitor film at the metal-solution interface.[2]
-
Setup and Stabilization: Use the same three-electrode setup and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). An increase in the diameter of the semicircle indicates an increase in charge transfer resistance and better inhibition.[2]
-
Model the data using an equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like the solution resistance (R_s) and charge transfer resistance (R_ct).[2]
-
Calculate the inhibition efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
-
Caption: Workflow for comprehensive inhibitor evaluation.
Surface Analysis
Visualizing the steel surface provides direct evidence of the inhibitor's protective action.
Protocol: Scanning Electron Microscopy (SEM)
SEM is used to observe the surface morphology of the steel coupons after immersion.
-
Sample Preparation: Use steel coupons immersed for a set time (e.g., 6 hours) in the blank corrosive solution and in the solution containing an optimal concentration of the inhibitor.
-
Imaging: After rinsing and drying, mount the samples and acquire SEM images at various magnifications.
-
Interpretation: The coupon from the blank solution is expected to show a rough, pitted, and damaged surface characteristic of significant corrosion. In contrast, the coupon protected by this compound should exhibit a much smoother surface, indicating the formation of a protective film that prevented corrosive attack.[13]
Part 3: Data Interpretation & Expected Outcomes
The following tables summarize the kind of quantitative data expected from the experimental evaluation of this compound.
Table 1: Representative Gravimetric (Weight Loss) Data
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 55.2 | 12.85 | - |
| 50 | 18.1 | 4.21 | 67.2 |
| 100 | 9.8 | 2.28 | 82.3 |
| 200 | 4.5 | 1.05 | 91.8 |
| 500 | 4.2 | 0.98 | 92.4 |
Insight: The data clearly shows that inhibition efficiency increases with inhibitor concentration, reaching a plateau at higher concentrations where surface saturation is likely achieved.
Table 2: Representative Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | E_corr (mV vs SCE) | i_corr (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | IE% |
| 0 (Blank) | -475 | 1150 | 75 | 125 | - |
| 200 | -460 | 95 | 71 | 118 | 91.7 |
Insight: The corrosion current density (i_corr) decreases dramatically in the presence of the inhibitor. Since both anodic (βa) and cathodic (βc) Tafel slopes are affected and the change in E_corr is minimal (< 85 mV), the inhibitor is classified as a mixed-type, suppressing both metal dissolution and hydrogen evolution reactions.[5][12]
Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (ppm) | R_s (Ω·cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE% |
| 0 (Blank) | 1.2 | 45 | 150 | - |
| 200 | 1.3 | 850 | 25 | 94.7 |
Insight: The charge transfer resistance (R_ct) increases significantly with the inhibitor, indicating a much slower corrosion process. Concurrently, the double-layer capacitance (C_dl) decreases, which is attributed to the replacement of water molecules at the steel surface by the organic inhibitor molecules, leading to a thicker and less permeable protective layer.[4][7]
Conclusion
This compound demonstrates significant potential as a high-performance corrosion inhibitor for steel in acidic media. Its unique molecular structure, combining a strong adsorbing head group with a long, hydrophobic tail, allows for the formation of a dense and stable protective film. The experimental protocols outlined in this guide provide a robust framework for quantifying its efficacy and elucidating its mechanism of action. The expected results—high inhibition efficiencies confirmed by gravimetric, polarization, and impedance studies, and corroborated by surface analysis—underscore its value for industrial corrosion mitigation applications.
References
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Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI. Available at: [Link]
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(PDF) CORROSION INHIBITION PERFOMANCE OF FOUR NATURAL THIAZOLE DERIVATIVES: QUANTUM CHEMICAL AND MONTE CARLO SIMULATION STUDIES. ResearchGate. Available at: [Link]
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Quantum chemical and molecular dynamics simulation studies on inhibition performances of some thiazole and thiadiazole derivatives against corrosion of iron. ResearchGate. Available at: [Link]
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(PDF) Inhibition effect of 2-amino-5-ethyl-1, 3, 4-thiadiazole on corrosion behaviour of austenitic stainless steel type 304 in dilute HCl solution. ResearchGate. Available at: [Link]
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5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution. ResearchGate. Available at: [Link]
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Adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on the mild steel in hydrochloric acid medium: Thermodynamic, surface and electrochemical studies. ResearchGate. Available at: [Link]
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5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]
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Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health (NIH). Available at: [Link]
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The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. Available at: [Link]
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Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. mocedes.org. Available at: [Link]
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Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches. National Institutes of Health (NIH). Available at: [Link]
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Inhibition Effect of 2-Amino, 5-Ethyl-1, 3, 4 Thiadiazole on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Sulphuric Acid. ResearchGate. Available at: [Link]
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Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including potent anticancer effects.[1][2] This technical guide provides a comprehensive experimental framework for researchers engaged in the discovery and development of novel thiadiazole-based anticancer agents. We eschew a rigid template, instead offering a logically structured narrative that explains the causality behind experimental choices. This document details robust, self-validating protocols for the systematic evaluation of thiadiazole derivatives, from initial cytotoxicity screening to the elucidation of underlying mechanisms of action, such as apoptosis induction and cell cycle modulation. Each protocol is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and reproducibility. Visual workflows and data presentation tables are included to facilitate experimental design and interpretation.
Introduction: The Therapeutic Promise of Thiadiazole Derivatives in Oncology
Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a versatile pharmacophore in drug design.[1][3] Its derivatives have garnered significant attention due to their ability to interfere with various biological processes central to cancer progression.[4][5] The mesoionic character of the thiadiazole ring allows for enhanced cell membrane permeability, enabling these compounds to effectively reach their intracellular targets.[1][2][3]
The anticancer mechanisms of thiadiazole derivatives are multifaceted, ranging from the inhibition of key signaling pathways like PI3K/Akt/mTOR to the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).[3][4][6] Several derivatives have shown potent activity against a panel of human cancer cell lines, including those of the breast, colon, lung, and prostate.[7][8][9][10] This guide provides the necessary protocols to rigorously assess the anticancer potential of newly synthesized thiadiazole compounds.
Preliminary Assessment: In Vitro Cytotoxicity Screening
The initial step in evaluating a novel compound is to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines. The MTT assay is a widely adopted, reliable, and high-throughput method for this purpose.[11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
Materials:
-
Thiadiazole derivatives (dissolved in DMSO)
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[12] and a normal cell line (e.g., fibroblasts) for selectivity assessment.[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).[13]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (Normal/Cancer) |
| Derivative X | MCF-7 (Breast) | [Insert Value] | [Calculate] |
| Derivative X | A549 (Lung) | [Insert Value] | [Calculate] |
| Derivative X | HCT-116 (Colon) | [Insert Value] | [Calculate] |
| Derivative X | Normal Fibroblasts | [Insert Value] | N/A |
| Doxorubicin | MCF-7 (Breast) | [Insert Value] | [Calculate] |
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Once a compound demonstrates significant cytotoxicity, the next critical step is to investigate its mechanism of action. Many anticancer drugs induce cell death through apoptosis.[14][15] It is also crucial to determine if the compound affects cell cycle progression.[5][7]
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[16]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thiadiazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Flow cytometry with PI staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[18] Cells can be stored at -20°C.[19]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[18]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram.[17]
Visualizing Experimental Workflows and Biological Pathways
// Nodes Thiadiazole [label="Thiadiazole\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspases [label="Caspases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Thiadiazole -> PI3K [label="Inhibits"]; Thiadiazole -> Bcl2 [label="Downregulates"]; Thiadiazole -> Bax [label="Upregulates"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Caspases [style=invis]; // for layout Bcl2 -> Caspases [label="Inhibits"]; Bax -> Caspases [label="Activates"]; Caspases -> Apoptosis; } Caption: Potential signaling pathway for apoptosis induction.
Concluding Remarks
The experimental framework detailed in this guide provides a robust starting point for the preclinical evaluation of novel thiadiazole derivatives as potential anticancer agents. By systematically assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can gain critical insights into the therapeutic potential and mechanism of action of their compounds. Further investigations could include Western blotting to probe specific protein targets, in vivo studies using xenograft models, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[8][20] This structured approach, grounded in established methodologies, will facilitate the identification of promising lead candidates for further development in the fight against cancer.
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Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(5), 1079–1100. [Link]
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Abdel-Maksoud, M. S., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(23), 15684-15701. [Link]
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Plesa, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8041. [Link]
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Yilmaz, I., et al. (2020). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis through Suppressi. JournalAgent. [Link]
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Yilmaz, I., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 17(5), 485-494. [Link]
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Anonymous. (n.d.). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [Link]
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Szeliga, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]
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Longdom Publishing. (n.d.). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Longdom Publishing. [Link]
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Ebaid, M. S., et al. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Advances, 14(48), 34653-34671. [Link]
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Anonymous. (n.d.). SYNTHESIS, CHARACTERISATION, BIOLOGICAL EVALUATION, MTT ASSAY OF SOME NOVEL THIADIAZOLE DERIVATIVES AS ANTI-TUBERCULAR AGENTS TARGETING DECAPRENYL PHOSPHORYL BETA-D-RIBOSE2' EPIMERASE-1. SYNTHESIS, CHARACTERISATION, BIOLOGICAL EVALUATION, MTT ASSAY OF SOME NOVEL THIADIAZOLE DERIVATIVES AS ANTI-TUBERCULAR AGENTS TARGETING DECAPRENYL PHOSPHORYL BETA-D-RIBOSE2' EPIMERASE-1. [Link]
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Application Note: A Multi-faceted Approach to the Purity Assessment of 5-heptyl-1,3,4-thiadiazol-2-amine
Introduction
5-heptyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. As with any active pharmaceutical ingredient (API) or lead compound, establishing its purity with a high degree of certainty is a critical prerequisite for further development. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. This application note provides a comprehensive guide to the analytical techniques and protocols for the robust purity assessment of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a multi-technique strategy, ensuring a holistic evaluation of the compound's purity profile, including the identification and quantification of potential process-related impurities, degradation products, and residual solvents.
The methodologies presented herein are grounded in fundamental scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] By integrating chromatographic, spectroscopic, and thermal analysis techniques, we provide a self-validating system for the purity assessment of this novel thiadiazole derivative.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.[4] The structure, featuring a polar aminothiadiazole ring and a nonpolar heptyl chain, dictates its solubility and chromatographic behavior.
| Property | Predicted/Estimated Value | Implication for Analysis |
| Molecular Formula | C9H17N3S | --- |
| Molecular Weight | 199.32 g/mol | Guides mass spectrometry settings. |
| Appearance | White to off-white solid | Visual inspection for gross impurities. |
| Melting Point | Estimated 110-125 °C | Purity indicator; lower/broader range suggests impurities.[5] |
| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water. | Guides solvent selection for sample preparation and chromatography. |
| logP (Predicted) | ~2.5 - 3.5 | Suggests good retention on reverse-phase HPLC columns. |
A Strategic Approach to Purity Assessment
A comprehensive purity assessment of this compound necessitates a combination of analytical techniques to address different aspects of purity. A logical workflow for this assessment is outlined below.
Caption: A strategic workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Related Substances
Principle: Reverse-phase HPLC is the cornerstone for assessing the purity of non-volatile organic compounds.[2][6][7] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. The heptyl group in this compound provides sufficient hydrophobicity for good retention on a C18 column.
Protocol: HPLC-UV Purity Method
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
For the purity determination, dilute the stock solution to 0.5 mg/mL with a 50:50 mixture of water and acetonitrile.
5. Method Validation (as per ICH Q2(R1)): [1][3][8]
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound is resolved from all impurity peaks. |
| Linearity | R² > 0.999 for a 5-point calibration curve (e.g., 0.001 - 1.0 mg/mL). |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 1.0% for six replicate injections of the standard solution. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Principle: GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds, making it ideal for detecting residual solvents from the synthesis and purification processes.[9] The sample is vaporized and separated based on boiling point and interaction with the stationary phase, followed by mass spectrometric detection for unambiguous identification.
Protocol: Headspace GC-MS for Residual Solvents
1. Instrumentation:
-
GC system with a headspace autosampler and a mass selective detector.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
2. Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
3. GC Parameters:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
4. MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 35 - 350 amu
5. Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO or DMF) and seal the vial.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Principle: NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can also be used for purity assessment.[10][11][12] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for an absolute purity determination against a certified internal standard.
Protocol: ¹H and ¹³C NMR
1. Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
2. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
3. Acquisition Parameters:
-
¹H NMR: Standard pulse program, sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse program, longer acquisition time may be required.
4. Data Interpretation:
-
The ¹H NMR spectrum is expected to show signals corresponding to the amine protons, the heptyl chain protons (methyl, methylene groups), and potentially any aromatic protons if impurities are present.
-
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Integration of the ¹H NMR signals should be consistent with the number of protons in the molecule. The presence of signals that cannot be attributed to the main component or known solvents indicates the presence of impurities.
Thermal Analysis (DSC and TGA)
Principle: Thermal analysis techniques provide valuable information about the physical properties and purity of a substance.[13][14][15][16] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and the detection of impurities which can cause a melting point depression and broadening.[5] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of residual solvents or water.
Protocol: DSC and TGA Analysis
1. Instrumentation:
-
DSC instrument with a refrigerated cooling system.
-
TGA instrument with a high-precision balance.
2. DSC Parameters:
-
Sample Pan: Aluminum, hermetically sealed.
-
Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
3. TGA Parameters:
-
Sample Pan: Platinum or ceramic.
-
Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
4. Data Interpretation:
-
DSC: A sharp melting endotherm is indicative of a pure crystalline compound. A broad or shouldered peak suggests the presence of impurities or polymorphism.
-
TGA: A significant weight loss at temperatures below the melting point can indicate the presence of residual solvents or water. The absence of weight loss prior to decomposition suggests a thermally stable and solvent-free sample.
Decision Tree for Purity Investigation
Caption: A decision tree for investigating out-of-specification purity results for this compound.
Conclusion
The purity assessment of this compound requires a multi-pronged analytical approach. By combining the separation power of chromatography (HPLC and GC-MS), the structural elucidation capabilities of NMR, and the physical characterization provided by thermal analysis, a comprehensive and reliable purity profile can be established. The protocols outlined in this application note provide a robust framework for researchers and scientists to ensure the quality and consistency of this important chemical entity, thereby supporting its progression in drug discovery and development pipelines. Adherence to established validation guidelines is paramount to ensure the integrity of the data generated.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]
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Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]
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USP <621> Chromatography - DSDP Analytics . Available at: [Link]
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<621> Chromatography - US Pharmacopeia (USP) . Available at: [Link]
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Thermal analysis methods for pharmacopoeial materials - PubMed . Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available at: [Link]
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Reliable Characterization of Pharmaceuticals Using Thermal Analysis . Available at: [Link]
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Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments . Available at: [Link]
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NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives . Available at: [Link]
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NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives . Available at: [Link]
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Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PubMed Central . Available at: [Link]
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Application Note & Protocol: Formulation of 5-Heptyl-1,3,4-thiadiazol-2-amine for In Vitro Bioassays
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 2-amino-1,3,4-thiadiazole core, in particular, has been identified as a promising foundation for developing novel therapeutic agents.[2][3] 5-Heptyl-1,3,4-thiadiazol-2-amine is a member of this class, featuring a seven-carbon alkyl chain that increases its lipophilicity. This characteristic is crucial for membrane permeability but presents a significant challenge for formulation in aqueous-based in vitro assays.
This document provides a comprehensive, field-proven protocol for the solubilization and preparation of this compound for use in a variety of in vitro experimental systems, such as cell-based viability assays, enzyme inhibition studies, and antimicrobial susceptibility testing. The core principle of this protocol is the use of a water-miscible organic solvent to create a high-concentration stock solution, which can then be accurately diluted into aqueous physiological media while minimizing solvent-induced artifacts.
Section 1: Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a robust formulation strategy.[4] The long heptyl chain in this compound significantly impacts its solubility profile, making it poorly soluble in water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Rationale |
| IUPAC Name | This compound | - |
| CAS Number | 75122-52-0 | [5] |
| Molecular Formula | C₉H₁₇N₃S | - |
| Molecular Weight | 199.32 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar heterocyclic compounds.[6] |
| Aqueous Solubility | Predicted to be very low | The long alkyl chain (heptyl) confers high lipophilicity, drastically reducing water solubility. This is a common challenge for BCS Class II compounds.[7][8] |
| Organic Solubility | Soluble in DMSO, Ethanol | Dimethyl sulfoxide (DMSO) is an amphipathic solvent capable of dissolving a wide range of nonpolar and polar molecules.[9] |
| Stability | Stable under standard conditions | The 1,3,4-thiadiazole ring is generally stable due to its aromatic character, though stability in solution should be empirically verified.[3][10] |
| Storage (Solid) | -20°C, desiccated | [11] |
| Storage (Solution) | -20°C to -80°C, protected from light | To prevent degradation and solvent evaporation. Aliquoting is recommended to avoid freeze-thaw cycles.[11] |
Section 2: Principle of Formulation - The DMSO-Based Stock Solution Strategy
For poorly water-soluble compounds, the most reliable and widely adopted method for in vitro studies is the preparation of a concentrated stock solution in an appropriate organic solvent, followed by serial dilution into the final aqueous assay medium.[12][13]
Causality Behind Experimental Choices:
-
Choice of Solvent (DMSO): Dimethyl sulfoxide (DMSO) is selected as the primary solvent for several key reasons. It is a powerful aprotic solvent with a high capacity to dissolve lipophilic compounds like this compound.[9] Furthermore, it is miscible with water and cell culture media in all proportions, which is essential for the final dilution step.
-
High Stock Concentration (e.g., 20 mM): Preparing a highly concentrated stock (100x to 1000x the final desired concentration) is a critical strategy.[13] It ensures that the volume of DMSO added to the final assay is minimal, thereby reducing the risk of solvent-induced cytotoxicity or other artifacts.
-
Controlling Final DMSO Concentration: The final concentration of DMSO in the assay medium must be kept low, typically well below 1% (v/v), and ideally at or below 0.1% for sensitive cell lines.[14][15] It is imperative to include a "vehicle control" in all experiments, which contains the same final concentration of DMSO as the test conditions but lacks the compound.[16] This allows for the differentiation of compound-specific effects from solvent-induced effects.
Section 3: Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL) or amber glass vials
-
Calibrated analytical balance (readable to 0.1 mg)
-
Calibrated micropipettes (P1000, P200, P20) and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for difficult-to-dissolve compounds)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Section 4: Step-by-Step Protocol: Preparation of Stock and Working Solutions
This protocol details the preparation of a 20 mM primary stock solution and its subsequent dilution.
Safety Precautions
Handle this compound powder in a chemical fume hood or well-ventilated area. Wear appropriate PPE at all times. Consult the Safety Data Sheet (SDS) before use.
Protocol for 20 mM Primary Stock Solution in DMSO
-
Calculation: Determine the mass of the compound needed.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 20 mM stock: Mass (mg) = 0.020 mol/L × 0.001 L × 199.32 g/mol × 1000 mg/g = 3.99 mg
-
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh approximately 4.0 mg of this compound directly into the tube. Record the exact mass.[17]
-
Recalculation: Adjust the volume of DMSO to add based on the actual mass weighed to achieve precisely 20 mM.
-
Formula: Volume (mL) = [Mass (mg) / (Molecular Weight ( g/mol ) × Desired Concentration (mmol/L))]
-
Example for an actual mass of 4.15 mg: Volume (mL) = [4.15 mg / (199.32 g/mol × 20 mmol/L)] = 1.04 mL
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube. Close the cap tightly and seal with parafilm.[17]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect against a light source to ensure all solid has dissolved and the solution is clear. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[4]
-
Labeling and Storage: Clearly label the tube with:
-
Compound Name: this compound
-
Concentration: 20 mM
-
Solvent: 100% DMSO
-
Preparation Date & Initials
-
Store at -20°C or -80°C. For long-term use, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]
-
Workflow for Preparation of Working Solutions
The following diagram illustrates a typical serial dilution workflow to generate working solutions for treating cells in a 96-well plate format.
Caption: Workflow for preparing this compound solutions.
Section 5: Quality Control and Best Practices
-
Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest dose of the compound.[11]
-
Visual Inspection: At each dilution step, visually inspect for any signs of precipitation (cloudiness, particulates). Precipitation indicates that the compound's solubility limit in the aqueous medium has been exceeded.
-
Stepwise Dilution: When diluting the DMSO stock into aqueous media, add the stock solution to the medium while vortexing or pipetting up and down to ensure rapid mixing. This minimizes localized high concentrations that can cause the compound to precipitate.[11]
-
Fresh Dilutions: Prepare aqueous working solutions fresh for each experiment from the frozen DMSO stock. Do not store dilute aqueous solutions for extended periods, as the compound may degrade or precipitate over time.[13]
-
Solubility Limit: The maximum achievable concentration in the final assay medium will depend on the medium's composition (e.g., serum percentage). If precipitation occurs at the desired concentration, consider reformulating with a co-solvent or reducing the final test concentration.
Section 6: Example Application - Hypothetical Kinase Inhibition Assay
1,3,4-Thiadiazole derivatives are often investigated as kinase inhibitors. The formulation described here is directly applicable to such assays.
Caption: Hypothetical inhibition of a protein kinase by the compound.
In this scenario, working solutions of this compound would be prepared as per the protocol and added to the kinase reaction buffer containing the enzyme and substrate. The final DMSO concentration must be kept below the tolerance level of the enzyme, often ≤ 1%.
Section 7: Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitates upon dilution into aqueous medium. | The compound's solubility limit has been exceeded. | - Decrease the final concentration of the compound. - Perform a stepwise dilution to avoid shocking the system.[11] - Increase the final DMSO concentration slightly, ensuring it remains non-toxic to the assay system (e.g., from 0.1% to 0.5%). - Consider using formulation aids like cyclodextrins for particularly challenging compounds. |
| Inconsistent results between experiments. | 1. Degradation of stock solution due to repeated freeze-thaw cycles. 2. Inaccurate pipetting. 3. Stock solution not fully dissolved. | 1. Aliquot the primary stock solution into single-use volumes.[11] 2. Use calibrated pipettes and proper technique. 3. Ensure the primary stock is completely clear before making dilutions. Re-vortex or sonicate if necessary. |
| High toxicity observed in the vehicle control group. | The final DMSO concentration is too high for the specific cell line or assay being used. | - Reduce the final DMSO concentration by preparing a more concentrated primary stock (e.g., 50-100 mM) and adjusting dilutions accordingly.[14][16] - Perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration.[15][18] |
References
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ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? [Online Forum]. Available at: [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Online Forum]. Available at: [Link]
-
ISRES. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021. Available at: [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Online Forum]. Available at: [Link]
-
Protocols.io. (2021). DMSO stock preparation. Available at: [Link]
-
Jagiellonian Center of Innovation. (n.d.). Application Note: The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available at: [Link]
-
Galvão, J., et al. (2018). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 26. Available at: [Link]
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Maastricht University. (n.d.). Preparation stock solution solid compound(s). Available at: [Link]
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Singh, P., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Applied Biological Chemistry, 64(1). Available at: [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Online Forum]. Available at: [Link]
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ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? [Online Forum]. Available at: [Link]
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Unhas. (n.d.). Practice Procedures for Making Stock Solution. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new thiadiazole derivatives and their anticonvulsant activity. Available at: [Link]
-
ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Available at: [Link]
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MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24). Available at: [Link]
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PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1). Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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ACS Publications. (2024). Molecular Pharmaceutics. Available at: [Link]
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PubChem. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine. Available at: [Link]
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ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. [Request PDF]. Available at: [Link]
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PubMed Central. (2018). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 10(3). Available at: [Link]
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ResearchGate. (2018). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available at: [Link]
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Solubility of Things. (n.d.). 1,3,4-thiadiazol-2-amine. Available at: [Link]
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PubMed Central. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Scientific Reports, 13(1). Available at: [Link]
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IOP Conference Series: Materials Science and Engineering. (2020). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]
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Application Notes & Protocols: A Multi-Tiered Approach for Evaluating the Anti-Inflammatory Effects of 5-heptyl-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive methodological framework for the preclinical evaluation of the anti-inflammatory properties of 5-heptyl-1,3,4-thiadiazol-2-amine, a novel heterocyclic compound. Thiadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This guide outlines a logical, tiered approach, beginning with robust in vitro screening assays to establish primary efficacy and elucidate the mechanism of action, followed by a well-established in vivo model of acute inflammation to confirm activity in a physiological system. Each protocol is designed to be self-validating, incorporating necessary controls and detailed procedural steps to ensure data integrity and reproducibility.
Part 1: Foundational Rationale and Strategic Overview
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases.[4] The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] Consequently, targeting the NF-κB pathway and its downstream effectors is a primary strategy in anti-inflammatory drug discovery.[7][8]
Many 1,3,4-thiadiazole derivatives have demonstrated promising anti-inflammatory activity, often comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[2][9][10] Our evaluation strategy for this compound is designed to systematically assess its potential as a novel anti-inflammatory agent.
The workflow begins with in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of Gram-negative bacteria, is a potent activator of the inflammatory cascade via Toll-like receptor 4 (TLR4), making it an ideal tool for mimicking an inflammatory state in a controlled cellular environment.[11][12][13] Positive results from these initial screens will then be validated using the carrageenan-induced paw edema model in rodents, a classic and highly reproducible assay for acute anti-inflammatory activity.[14][15][16]
Caption: High-level evaluation workflow for the test compound.
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
The primary objective of in vitro testing is to determine if this compound can suppress the production of key inflammatory mediators in a relevant cell model and to gain initial insights into its mechanism of action. We utilize the murine macrophage cell line RAW 264.7 or the human monocytic cell line THP-1, as these cells are central players in the innate immune response.[17][18]
Core Mechanism: LPS-Induced Inflammation
LPS binding to TLR4 on the macrophage surface initiates a signaling cascade that converges on the activation of the IKK complex.[19] This complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory genes.[4][19]
Caption: Simplified NF-κB signaling pathway activated by LPS.
Protocol 2.1: Cell Viability Assay (MTT)
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of the test compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in complete cell culture medium. Replace the old medium with medium containing the test compound. Include a "vehicle control" (e.g., 0.1% DMSO) and an "untreated control".
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100%. Select the highest concentrations showing >95% viability for subsequent experiments.
Protocol 2.2: Measurement of Nitric Oxide (NO) Production
Rationale: iNOS produces large amounts of NO during inflammation, a key signaling and pro-inflammatory molecule. The Griess assay provides a simple colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Procedure:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 24-well plate (2.5 x 10⁵ cells/well). After 24 hours, pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include the following controls:
-
Vehicle Control: Cells + Vehicle + LPS
-
Positive Control: Cells + Dexamethasone (10 µM) + LPS
-
Negative Control: Cells + Vehicle (no LPS)
-
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Reading: Measure absorbance at 540 nm.
-
Quantification: Determine nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 2.3: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: TNF-α and IL-6 are critical pro-inflammatory cytokines that orchestrate the inflammatory response.[20] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying their levels in the culture supernatant.[21][22][23]
Procedure:
-
Sample Preparation: Use the same supernatants collected in Protocol 2.2.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits (e.g., from R&D Systems or eBioscience). The general steps involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody (e.g., HRP-conjugate).
-
Adding a substrate to produce a measurable color change.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve. Calculate the percentage inhibition for each treatment group compared to the vehicle control.
| Treatment Group | NO₂⁻ Conc. (µM) | % Inhibition | TNF-α Conc. (pg/mL) | % Inhibition | IL-6 Conc. (pg/mL) | % Inhibition |
| Control (No LPS) | 1.2 ± 0.3 | - | 50 ± 15 | - | 35 ± 10 | - |
| Vehicle + LPS (1 µg/mL) | 45.8 ± 3.1 | 0% | 3250 ± 210 | 0% | 1840 ± 150 | 0% |
| Test Compound (10 µM) + LPS | 23.1 ± 2.5 | 49.6% | 1580 ± 130 | 51.4% | 890 ± 95 | 51.6% |
| Test Compound (25 µM) + LPS | 11.5 ± 1.9 | 74.9% | 750 ± 88 | 76.9% | 410 ± 55 | 77.7% |
| Dexamethasone (10 µM) + LPS | 8.2 ± 1.1 | 82.1% | 415 ± 40 | 87.2% | 220 ± 30 | 88.0% |
| Table 1: Example data presentation for in vitro mediator inhibition. |
Protocol 2.4: Western Blot Analysis of iNOS, COX-2, and NF-κB Pathway Proteins
Rationale: To confirm that the reduction in inflammatory mediators is due to decreased expression of key enzymes and to probe the involvement of the NF-κB pathway. A reduction in the phosphorylation of IκBα and p65 would strongly suggest the compound acts on this upstream signaling cascade.
Procedure:
-
Cell Lysis: After treating and stimulating cells as described previously (typically for a shorter duration, e.g., 30 min for p-p65, 24h for iNOS/COX-2), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p-IκBα, anti-β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band densities using software like ImageJ. Normalize the expression of target proteins to the loading control (β-actin).
Part 3: In Vivo Evaluation in an Acute Inflammation Model
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a cornerstone for the evaluation of acute anti-inflammatory drugs.[15][24] The injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response.[15] The initial phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2, along with cytokines and nitric oxide.[15] Inhibition of this edema is a clear indication of anti-inflammatory activity.
Procedure:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test Compound (Dose 1, e.g., 25 mg/kg, p.o.)
-
Group IV: Test Compound (Dose 2, e.g., 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (V₀).
-
Drug Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.[14][16]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point, especially the 3-hour mark: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hr | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | 0% |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| This compound | 25 | 0.55 ± 0.06 | 35.3% |
| This compound | 50 | 0.41 ± 0.04 | 51.8% |
| Table 2: Example data presentation for the in vivo paw edema model. |
Part 4: Data Interpretation and Conclusion
A successful evaluation will demonstrate that this compound can:
-
Inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages in a dose-dependent manner at non-toxic concentrations.
-
Downregulate the expression of iNOS and COX-2 proteins. The interaction and co-regulation between iNOS and COX-2 are well-documented, and inhibiting their expression is a key anti-inflammatory mechanism.[26][27][28]
-
Attenuate the phosphorylation of key NF-κB pathway proteins (p65 and IκBα), suggesting its mechanism involves the suppression of this central inflammatory pathway.
-
Significantly reduce paw edema in the in vivo carrageenan model, confirming its anti-inflammatory efficacy in a complex physiological setting.
Collectively, positive outcomes from this multi-tiered approach would provide strong evidence for the anti-inflammatory potential of this compound, warranting its advancement into further, more complex preclinical models of inflammatory disease.
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Strategic Derivatization of the 2-Amino Group on 5-Heptyl-1,3,4-thiadiazole: Protocols and Mechanistic Insights
An Application Guide:
Introduction: The Strategic Value of the 2-Amino-1,3,4-thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a cornerstone heterocyclic scaffold in modern medicinal chemistry, prized for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Its derivatives are integral to numerous therapeutic agents.[3] Among these, the 2-amino-5-substituted-1,3,4-thiadiazole framework is particularly significant.[5][6] The exocyclic 2-amino group serves as a versatile synthetic handle, allowing for systematic structural modifications to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[3][6][7]
This technical guide provides an in-depth exploration of key chemical strategies for derivatizing the amino group of 5-heptyl-1,3,4-thiadiazol-2-amine. The presence of the heptyl group imparts significant lipophilicity, making this scaffold an interesting starting point for developing agents with potentially enhanced cell permeability.[3] We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system through integrated monitoring and characterization checkpoints. The techniques detailed herein—Schiff base formation, acylation, and sulfonylation—are foundational for any research program aimed at exploring the structure-activity relationships (SAR) of this promising compound class.
Core Principles of Reactivity
The synthetic utility of this compound is dictated by the nucleophilic character of its primary amino group. This group readily attacks electrophilic centers, making it amenable to a wide range of transformations.[8] However, it is crucial to recognize that 2-amino-1,3,4-thiadiazoles can exist in an amine-imine tautomeric equilibrium.[9] This behavior can influence regioselectivity in certain reactions, such as alkylation, where reaction at a ring nitrogen can compete with the desired exocyclic amine modification.[9] Therefore, careful selection of reagents, solvents, and catalysts is paramount to ensure selective and high-yield derivatization of the target amino group.
Experimental Derivatization Protocols
The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should consider these as templates to be optimized for specific substrates and desired outcomes.
Technique 1: Schiff Base Formation via Condensation with Aldehydes
Mechanistic Rationale: The formation of an imine, or Schiff base, is a classic and highly efficient method for derivatization.[10] The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde, followed by dehydration to yield the C=N double bond.[11] A mild acid catalyst, such as glacial acetic acid, is employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack.[10][11] This method is ideal for rapidly generating a diverse library of analogues using a wide array of commercially available aldehydes.
Detailed Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 1.99 g, 0.01 mol) in 30 mL of absolute ethanol.
-
Reactant Addition: To the stirred solution, add the selected aromatic aldehyde (0.01 mol, 1.0 equivalent). Examples include benzaldehyde, 4-chlorobenzaldehyde, or 4-methoxybenzaldehyde.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[11]
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Reaction Monitoring (Self-Validation): Monitor the progress of the reaction using Thin Layer Chromatography (TLC) on silica gel plates (e.g., mobile phase: ethyl acetate/hexane, 3:7). Visualize spots under UV light or with iodine vapor.[12] The disappearance of the starting amine spot and the appearance of a new, typically less polar product spot indicates reaction completion.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities.
-
Final Product: Dry the purified Schiff base derivative in a vacuum oven. The product can be further purified by recrystallization from absolute ethanol if necessary.[11]
Expected Characterization Data:
-
FT-IR (KBr, cm⁻¹): Disappearance of N-H stretching bands (approx. 3100-3300 cm⁻¹); appearance of a characteristic C=N (imine) stretching band (approx. 1620-1690 cm⁻¹).[12]
-
¹H NMR (DMSO-d₆, δ ppm): Appearance of a singlet for the azomethine proton (-N=CH-) typically between 8.5-9.5 ppm. Signals for the heptyl chain and aromatic protons will also be present.
-
Mass Spectrometry (MS): A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the Schiff base product.
Technique 2: Acylation for Amide Synthesis
Mechanistic Rationale: Acylation of the amino group with an acid chloride or anhydride is a robust and irreversible method to form a stable amide bond. The reaction proceeds via nucleophilic acyl substitution. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to act as an acid scavenger, neutralizing the HCl generated when using an acyl chloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Detailed Protocol:
-
Reagent Preparation: Dissolve this compound (e.g., 1.99 g, 0.01 mol) in 25 mL of anhydrous tetrahydrofuran (THF) in a three-neck flask under a nitrogen atmosphere. Add triethylamine (1.5 mL, 0.011 mol, 1.1 equivalents).[13]
-
Reactant Addition: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride) (0.011 mol, 1.1 equivalents) dropwise via a syringe over 10 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Use TLC (e.g., mobile phase: ethyl acetate/hexane, 1:1) to track the consumption of the starting amine.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Product: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide derivative.
Expected Characterization Data:
-
FT-IR (KBr, cm⁻¹): Appearance of a strong C=O (amide I) stretching band around 1650-1680 cm⁻¹ and an N-H (amide II) bending band around 1550 cm⁻¹.
-
¹H NMR (DMSO-d₆, δ ppm): Appearance of a new singlet for the amide proton (-NH-C=O) at a downfield chemical shift (typically > 10 ppm).
-
¹³C NMR (DMSO-d₆, δ ppm): Signal for the newly formed amide carbonyl carbon around 165-175 ppm.
Technique 3: Sulfonylation for Sulfonamide Synthesis
Mechanistic Rationale: The synthesis of sulfonamides is a critical transformation in drug discovery, as this functional group is a key component of many antibacterial and diuretic drugs.[5] The reaction is analogous to acylation, where the nitrogen nucleophile attacks the electrophilic sulfur atom of a sulfonyl chloride. Pyridine is often used as both the solvent and the base, facilitating the reaction and sequestering the HCl byproduct.
Detailed Protocol:
-
Reagent Preparation: Dissolve this compound (e.g., 1.99 g, 0.01 mol) in 15 mL of anhydrous pyridine in a round-bottom flask. Cool the solution in an ice bath.
-
Reactant Addition: Add p-toluenesulfonyl chloride (2.10 g, 0.011 mol, 1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction Execution: After addition, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring (Self-Validation): Monitor reaction progress by TLC (e.g., mobile phase: dichloromethane/methanol, 95:5).
-
Work-up and Purification: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Final Product: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold diethyl ether. Recrystallize the crude product from an appropriate solvent like ethanol to obtain the pure sulfonamide.
Expected Characterization Data:
-
FT-IR (KBr, cm⁻¹): Characteristic asymmetric and symmetric stretching bands for the S=O group of the sulfonamide at approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
-
¹H NMR (DMSO-d₆, δ ppm): Disappearance of the starting NH₂ signal and appearance of a new NH proton signal. Signals corresponding to the tosyl group (aromatic protons and methyl singlet) will be present.
-
MS: Correct molecular ion peak for the N-sulfonylated product.
Data Summary and Workflow Visualization
Table 1: Comparison of Derivatization Techniques
| Reaction Type | Reagent Class | Typical Conditions | Key Product Features |
| Schiff Base Formation | Aldehydes, Ketones | Reflux in Ethanol, catalytic H⁺ | Forms an imine (C=N) bond; reaction is often reversible. |
| Acylation | Acyl Chlorides, Anhydrides | Room temp in THF/DMF with base | Forms a stable amide bond; introduces carbonyl functionality. |
| Sulfonylation | Sulfonyl Chlorides | Room temp in Pyridine | Forms a stable sulfonamide bond; a key pharmacophore. |
Diagram 1: General Derivatization Workflow
This diagram illustrates the primary synthetic pathways originating from the parent amine.
Caption: Primary derivatization routes for the 2-amino group.
Diagram 2: Detailed Protocol Flow for Schiff Base Formation
This diagram visualizes the step-by-step experimental process for synthesizing a Schiff base derivative.
Caption: Step-wise workflow for Schiff Base synthesis.
Conclusion
The derivatization of the 2-amino group of this compound is a powerful strategy for generating novel chemical entities for drug discovery and development. The protocols for Schiff base formation, acylation, and sulfonylation outlined in this guide provide reliable and versatile methods for modifying this scaffold. By integrating reaction monitoring and thorough spectroscopic characterization, researchers can ensure the integrity of their synthetic work and build robust structure-activity relationships. These foundational techniques open the door to a vast chemical space, paving the way for the discovery of next-generation thiadiazole-based therapeutics.
References
- Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole And its Analgesic, Anti. (n.d.). vertexaisearch.cloud.google.com.
- Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. (2025). ResearchGate.
- Synthesis and characterization of schiff base derivatives containing 2-Amino-1,3,4-Tiyadiazol ring. (n.d.). dergipark.org.tr.
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). sciendo.com.
- Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. (n.d.). National Institutes of Health.
- Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. (n.d.). impactfactor.org.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). National Institutes of Health.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI.
- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate.
- US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. (n.d.). Google Patents.
- 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. (2018). dovepress.com.
- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI.
- Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2025). ResearchGate.
- Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024). ResearchGate.
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). researchgate.net.
- The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. (n.d.). sci-hub.se.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (2018). Dove Medical Press.
- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). National Institutes of Health.
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025). ResearchGate.
- Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. (n.d.). dakotacom.net.
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). nanobioletters.com.
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- 13. researchgate.net [researchgate.net]
The Coordination Chemistry of 5-heptyl-1,3,4-thiadiazol-2-amine: A Versatile Ligand for Novel Metal Complexes
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and materials chemistry, renowned for its diverse biological activities and its capacity to act as a versatile ligand in coordination chemistry.[1][2] The unique electronic properties of the thiadiazole ring, combined with the presence of multiple heteroatoms (nitrogen and sulfur), allow for a variety of coordination modes with metal ions. This versatility has led to the development of metal complexes with promising applications in catalysis, materials science, and particularly in the design of novel therapeutic agents. The introduction of an alkyl chain, such as a heptyl group, at the 5-position of the thiadiazole ring can modulate the lipophilicity of the resulting metal complexes, potentially enhancing their membrane permeability and biological efficacy.[3]
This application note provides a comprehensive guide to the use of 5-heptyl-1,3,4-thiadiazol-2-amine as a ligand in coordination chemistry. We present detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with transition metal ions. Furthermore, we outline a systematic approach to the structural characterization of these novel compounds, supported by established analytical techniques. The causality behind experimental choices is explained to provide researchers with a robust framework for the synthesis and exploration of new coordination compounds based on this promising ligand.
Synthesis of this compound
The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is typically achieved through the cyclization of a carboxylic acid with thiosemicarbazide.[4] A common and effective method involves the use of a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or a mixture of polyphosphoric acid and sulfuric acid.[5] The following protocol is adapted from established procedures for similar 5-alkyl-1,3,4-thiadiazol-2-amines.
Protocol 1: Synthesis of this compound
Materials:
-
Heptanoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add heptanoic acid (1 molar equivalent) to an excess of phosphorus oxychloride (5-10 molar equivalents) under cooling in an ice bath.
-
Addition of Thiosemicarbazide: To the cooled mixture, slowly add thiosemicarbazide (1 molar equivalent) in small portions to control the initial exothermic reaction.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
Synthesis of Metal Complexes
The 2-amino-1,3,4-thiadiazole moiety can act as a bidentate or monodentate ligand, coordinating to metal ions through the amino group and/or the nitrogen atoms of the thiadiazole ring.[6] The following is a general protocol for the synthesis of metal complexes of this compound.
Protocol 2: General Synthesis of Metal(II) Complexes
Materials:
-
This compound (ligand)
-
Metal(II) salt (e.g., Cu(CH₃COO)₂·H₂O, ZnCl₂, NiCl₂·6H₂O)
-
Methanol or Ethanol
Procedure:
-
Ligand Solution: Dissolve this compound (2 molar equivalents) in warm methanol or ethanol in a round-bottom flask with stirring.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the ligand solution with continuous stirring. A change in color or the formation of a precipitate often indicates complex formation.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours to ensure complete complexation.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator. If no precipitate forms, the solvent can be slowly evaporated to yield the complex.
Characterization of the Ligand and its Complexes
A thorough characterization is essential to confirm the identity and purity of the synthesized compounds and to elucidate the coordination mode of the ligand.
Spectroscopic and Analytical Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for identifying the functional groups present in the ligand and for observing shifts upon coordination. The N-H stretching vibrations of the amino group (around 3100-3300 cm⁻¹) and the C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹) are of particular interest. A shift in these bands upon complexation can indicate the involvement of these groups in coordination to the metal ion.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the diamagnetic ligand and its complexes (e.g., with Zn(II)). The chemical shifts of the protons and carbons of the heptyl chain and the thiadiazole ring should be consistent with the proposed structure. The disappearance or significant downfield shift of the -NH₂ proton signal in the ¹H NMR spectrum of a complex can suggest coordination through the amino group.[1]
-
UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals like Cu(II) and Ni(II), UV-Vis spectroscopy provides information about the electronic transitions and the geometry of the complex.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the ligand and its complexes, confirming their composition.
-
Elemental Analysis: Elemental analysis (C, H, N, S) provides the empirical formula of the synthesized compounds, which can be compared with the calculated values to assess their purity.
Expected Characterization Data
The following table summarizes the expected key characterization data for this compound and a hypothetical [M(L)₂Cl₂] complex.
| Technique | This compound (L) | Hypothetical [M(L)₂Cl₂] Complex | Rationale for Change |
| FT-IR (cm⁻¹) | ν(N-H): ~3280, 3120ν(C=N): ~1630ν(C-S): ~700 | ν(N-H): Shifted to lower or higher frequencyν(C=N): ShiftedNew band: ν(M-N) ~450-550 | Changes in vibrational frequencies upon coordination due to the formation of metal-ligand bonds.[8] |
| ¹H NMR (ppm) | δ ~7.2 (s, 2H, NH₂)δ ~2.8 (t, 2H, CH₂)δ ~1.2-1.7 (m, 10H, CH₂)δ ~0.9 (t, 3H, CH₃) | For diamagnetic complexes (e.g., Zn(II)), signals will be shifted. The NH₂ proton signal may broaden or shift significantly downfield. | The electronic environment of the protons changes upon coordination. |
| ¹³C NMR (ppm) | δ ~168 (C₂)δ ~155 (C₅)Alkyl carbons in their expected regions | For diamagnetic complexes, signals will be shifted. | The electron density around the carbon atoms is altered upon complexation. |
| Mass Spec (m/z) | [M+H]⁺ peak corresponding to C₉H₁₇N₃S | Peak corresponding to the complex, possibly showing fragmentation patterns of the ligand. | Confirms the molecular weight of the synthesized compounds. |
Visualizing the Synthesis and Workflow
To provide a clear overview of the processes described, the following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for this compound and its metal complexes.
Caption: General workflow from synthesis to application screening.
Conclusion
This compound is a readily accessible and highly versatile ligand for the synthesis of novel coordination compounds. The protocols and characterization strategies outlined in this application note provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand. The ability to tune the properties of the resulting metal complexes by varying the metal ion and the coordination environment opens up exciting possibilities for the development of new materials and therapeutic agents. The lipophilic heptyl group, in particular, makes this ligand an attractive candidate for applications in drug development where membrane permeability is a key factor.
References
- Facile Synthesis of Some 1,3,4 Thiadiazole-Based Ligands and Their Metal Complexes as Potential Antimicrobial Agents. (2020). Taylor & Francis eBooks. [Link]
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). Molecules, 25(16), 3595. [Link]
- Synthesis of 1,3,4-Thiadiazole Derivatives. Part 91. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl)-2-Amino-1,3,4-Thiadiazole. (1996). Farmaco, 51(11), 773-776. [Link]
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2021). Egyptian Journal of Chemistry, 64(11), 6337-6345. [Link]
- Facile Synthesis of Some 1,3,4 Thiadiazole-Based Ligands and Their Metal Complexes as Potential Antimicrobial Agents. (2020). In Synthesis of Inorganic Materials. Apple Academic Press. [Link]
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. (2014). International Journal of Pharmaceutical Sciences and Research, 5(5), 1646-1655. [Link]
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules, 28(24), 8051. [Link]
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). ResearchGate. [Link]
- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). Scientific Reports, 14(1), 17615. [Link]
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2021). ResearchGate. [Link]
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Chemistry of Heterocyclic Compounds, 57(7), 743-747. [Link]
- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. (1975).
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. (2021). Current Perspectives on Chemical Sciences, 9, 29-43. [Link]
- Synthesis and Characterization of New Ligand with 5-((4-bromobenzylidene)-1,3,4- thiadiazole-2-thiol with Some Transition Metal Complexes. (2021). ResearchGate. [Link]
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. (2019). Current Chemistry Letters, 8(3), 127-136. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Heptyl-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-heptyl-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic protocols, improve yields, and overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles, such as this compound, is a cornerstone reaction in medicinal chemistry due to the significant biological activities associated with this scaffold.[1][2][3] The most prevalent and efficient method involves the cyclization of a carboxylic acid with thiosemicarbazide.[1][4] This reaction is typically acid-catalyzed and proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired 1,3,4-thiadiazole ring.[1]
While the synthesis appears straightforward, achieving high yields and purity can be challenging. This guide will address common issues and provide solutions based on established chemical principles and field-proven experience.
Troubleshooting Guide
This section is dedicated to addressing specific problems you may encounter during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Inefficient Cyclization/Dehydration:
-
Causality: The cyclization of the acylthiosemicarbazide intermediate is a critical, acid-catalyzed dehydration step.[1] Insufficient acid strength or concentration can lead to an incomplete reaction.
-
Solution:
-
Optimize the Acid Catalyst: While concentrated sulfuric acid is commonly used, a mixture of polyphosphoric acid (PPA) and sulfuric acid has been shown to significantly improve yields.[5] A reported optimal mixture is 75% PPA and 25% sulfuric acid.[5] Polyphosphate ester (PPE) has also been explored as a milder alternative to toxic reagents like POCl3 or SOCl2.[6][7][8][9]
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently to drive the dehydration. Temperatures between 100-120°C are typically effective.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
2. Side Reactions and Byproduct Formation:
-
Causality: The reaction conditions can sometimes favor the formation of alternative heterocyclic systems or lead to the degradation of starting materials or products. For instance, strongly basic conditions can lead to the formation of 1,2,4-triazoles instead of 1,3,4-thiadiazoles.[11][12]
-
Solution:
3. Suboptimal Work-up and Purification:
-
Causality: The product, being an amine, is soluble in acidic solutions. Improper neutralization during work-up can lead to significant product loss.
-
Solution:
-
Careful Neutralization: After quenching the reaction mixture in water, carefully neutralize with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 8-8.2 to precipitate the product.[14][15]
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water, to remove impurities.[14]
-
Question: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
Answer:
The formation of byproducts is a common challenge. Identifying the byproduct is the first step toward eliminating it.
1. Identification of Byproducts:
-
Techniques: A combination of chromatographic and spectroscopic techniques is highly recommended for byproduct identification.
-
Thin Layer Chromatography (TLC): Useful for initial assessment and for isolating the byproduct for further analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the byproduct, which is crucial for proposing a structure.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Gives detailed structural information.[11]
-
2. Common Byproducts and Their Minimization:
-
1,2,4-Triazole-3-thiones:
-
1,3,4-Oxadiazoles:
-
Formation: Can occur through desulfurization, especially in the presence of certain oxidizing agents.[11]
-
Minimization: Avoid strong oxidizing agents if not part of a specific protocol.
-
-
Polymeric Tars:
-
Formation: Often result from excessively high temperatures or strongly basic conditions.[11]
-
Minimization: Maintain careful temperature control and ensure the reaction is conducted under acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The most common and direct starting materials are octanoic acid (as the source of the heptyl group) and thiosemicarbazide.[16] Alternatively, derivatives of octanoic acid, such as the corresponding acid chloride or ester, can be used.[16]
Q2: How does the choice of acid catalyst affect the reaction?
A2: The acid catalyst plays a crucial role in both the acylation of thiosemicarbazide and the subsequent cyclodehydration.[1]
-
Concentrated Sulfuric Acid: A common and effective catalyst.[2]
-
Polyphosphoric Acid (PPA): Often used to improve yields, sometimes in combination with sulfuric acid.[5][10]
-
Phosphorus Oxychloride (POCl₃): Can also be used as a dehydrating agent.[2]
-
Phosphorus Pentachloride (PCl₅): A solid-phase reaction using PCl₅ has been reported to give high yields under mild conditions.[14]
Q3: What is the proposed reaction mechanism?
A3: The generally accepted mechanism involves two key steps:
-
Acylation: The nitrogen of thiosemicarbazide performs a nucleophilic attack on the carbonyl carbon of octanoic acid, followed by the loss of a water molecule to form N-octanoylthiosemicarbazide.
-
Cyclodehydration: Under acidic conditions, the sulfur atom of the acylthiosemicarbazide intermediate attacks the carbonyl carbon, leading to a cyclic intermediate which then dehydrates to form the aromatic 1,3,4-thiadiazole ring.[1]
Q4: What analytical techniques are recommended for characterizing the final product?
A4: A combination of spectroscopic methods is essential for unambiguous structure confirmation:
-
FT-IR Spectroscopy: To identify key functional groups such as N-H (amine) and C=N (thiadiazole ring).
-
¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure, including the heptyl chain and the aromatic protons.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[17]
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a synthesis of best practices derived from the literature to maximize yield and purity.
Materials:
-
Octanoic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Concentrated Sulfuric Acid (98%)
-
Ammonium Hydroxide (or Sodium Carbonate solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a dry reaction vessel, combine thiosemicarbazide (1 molar equivalent) and octanoic acid (1.1 molar equivalents).
-
Carefully add a mixture of polyphosphoric acid and concentrated sulfuric acid (e.g., a 3:1 w/w ratio) as the catalyst.
-
Heat the reaction mixture to 100-110°C with constant stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Allow the mixture to cool to room temperature and then carefully pour it into a beaker of ice-water.
-
Neutralize the acidic solution with a suitable base (e.g., ammonium hydroxide) to a pH of approximately 8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from a mixture of DMF and water to obtain the pure this compound.
Data Presentation
Table 1: Comparison of Different Acid Catalysts on Yield
| Catalyst System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Conc. H₂SO₄ | 100-120 | 1-2 | Moderate to Good | [2][10] |
| Polyphosphoric Acid (PPA) | 100-120 | 1-2 | Good to Excellent | [10] |
| PPA / H₂SO₄ Mixture | 105 | ~1.5 | >90 | [5] |
| Phosphorus Pentachloride (PCl₅) | Room Temp | Short | >91 | [14] |
| Polyphosphate Ester (PPE) | Reflux | 10 | Moderate to Good | [8] |
Visualizations
Diagram 1: General Synthetic Scheme
Caption: General reaction pathway for the synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical approach to diagnosing low yield issues.
References
- Benchchem. Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions.
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR.
- ResearchGate. Reaction scope of cyclization of the thiosemicarbazide.
- Benchchem. troubleshooting guide for the cyclization of thiosemicarbazides.
- ResearchGate. SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES | Request PDF.
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
- 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t.
- Google Patents. Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
- ResearchGate. (PDF) Synthesis of 1,3,4-Thiadiazoles: Review.
- JOCPR. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Journal of Chemistry, 2021, 1-7.
- ResearchGate. ChemInform Abstract: Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. | Request PDF.
- PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
- Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles.
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
- PubMed Central. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5159.
- Google Patents. Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis.
- Bohrium. a-novel-approach-to-the-synthesis-of-1-3-4-thiadiazole-2-amine-derivatives.
- Google Patents. Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.
- Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives.
- MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- Dove Medical Press. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi.
- JOCPR. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
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Technical Support Center: Purification of Long-Chain Alkyl Thiadiazoles
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals facing challenges in the purification of long-chain alkyl thiadiazoles. The unique amphiphilic nature of these molecules—a polar, aromatic thiadiazole head and a long, nonpolar alkyl tail—presents a distinct set of purification hurdles that standard protocols often fail to address.
This guide is designed to provide not just step-by-step instructions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. We will explore common problems, from frustrating co-elution issues to the stubborn persistence of oily products, and offer field-proven solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and complex problems encountered during the purification of long-chain alkyl thiadiazoles in a direct question-and-answer format.
Q1: My target compound co-elutes with a nonpolar impurity (e.g., starting material, byproduct) on a silica gel column, even with very nonpolar eluents like pure hexane. How can I achieve separation?
Root Cause Analysis: This is a classic problem when dealing with highly nonpolar compounds. The long alkyl chain on your thiadiazole dominates its interaction with the stationary phase. In normal-phase chromatography (polar stationary phase like silica), both your target compound and nonpolar impurities have minimal interaction with the silica and are rapidly eluted by nonpolar solvents, resulting in poor separation at the solvent front[1][2].
Solution: Reverse-Phase Chromatography The key is to switch the separation mechanism to favor interaction with the nonpolar alkyl chain.
-
Principle: In reverse-phase chromatography, a nonpolar stationary phase (e.g., C8 or C18-bonded silica) is used with a polar mobile phase[2]. Separation is now driven by hydrophobic interactions. The long alkyl chains of your thiadiazole and similar impurities will interact strongly with the stationary phase, allowing for separation based on subtle differences in their structure and overall polarity[3].
-
Recommendation: Start with a C18 column and a gradient of a polar organic solvent (e.g., acetonitrile or methanol) in water. For extremely nonpolar compounds that are insoluble in aqueous mixtures, non-aqueous reverse-phase chromatography is a powerful alternative[4].
Troubleshooting Table: Chromatographic Conditions
| Problem Scenario | Recommended Stationary Phase | Recommended Mobile Phase System | Rationale |
| Co-elution of nonpolar compounds | C18 or C8 Silica (Reverse-Phase) | Water/Acetonitrile or Water/Methanol gradient | Separates based on hydrophobicity; longer retention for more nonpolar compounds.[2] |
| Product is highly nonpolar and insoluble in aqueous solvents | C18 Silica | Methanol/Dichloromethane or Acetonitrile/THF gradient (Non-Aqueous) | Maintains a reverse-phase mechanism for compounds that require non-polar solvents for solubility.[4] |
| Product shows significant tailing on silica gel | Alumina (Neutral, Brockmann I-III) | Hexane/Ethyl Acetate or Dichloromethane | Alumina is a less acidic polar stationary phase than silica, which can reduce strong interactions with the basic nitrogen atoms of the thiadiazole ring. |
Q2: My final product is a persistent, waxy solid or an oil that refuses to crystallize. How can I obtain a pure, solid material?
Root Cause Analysis: The long, flexible alkyl chains can significantly hinder the molecule's ability to pack into an ordered, crystalline lattice. The strong van der Waals interactions between the chains can promote aggregation into an amorphous or oily state instead of a well-defined crystal structure[5]. This difficulty in crystallization is a known phenomenon for molecules with long alkyl substituents[6].
Solution Pathway:
-
Solvent Selection is Critical: The goal is to find a solvent system where the compound is sparingly soluble at low temperatures but fully soluble at higher temperatures.
-
Good Single Solvents: Try solvents like isopropanol, acetonitrile, or ethyl acetate.
-
Solvent/Anti-Solvent Systems: This is often more effective. Dissolve your compound in a minimal amount of a good solvent (e.g., dichloromethane or THF) and slowly add a miscible anti-solvent (e.g., hexane, pentane, or cold methanol) until turbidity persists. Gently warm to redissolve, then allow to cool slowly.
-
-
Embrace "Cold Crystallization": Some molecules resist crystallization upon cooling but will crystallize when a supercooled liquid or amorphous solid is gently heated[7][8].
-
Technique: After removing the solvent in vacuo, if you obtain an oil, cool it to a glassy state (e.g., with a dry ice/acetone bath). Then, allow it to warm slowly to room temperature. This process can provide the necessary molecular mobility for the molecules to arrange into a crystal lattice[7].
-
-
Control the Cooling Rate: Rapid cooling often traps molecules in a disordered, amorphous state.
-
Protocol: After dissolving your compound at an elevated temperature, ensure the solution is insulated (e.g., by placing the flask in a large beaker or a dewar) to slow the rate of cooling as much as possible. Days-long crystallization is not uncommon for these compounds.
-
Workflow for Overcoming Crystallization Issues
Caption: Decision workflow for crystallizing challenging long-chain compounds.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of long-chain alkyl thiadiazoles to consider for purification? A: The defining characteristic is their amphiphilic nature.
-
Thiadiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. It is polar, capable of hydrogen bonding, and has a weak basic character[9]. This part of the molecule will interact with polar chromatography media or polar solvents.
-
Long Alkyl Chain: This nonpolar tail dominates the molecule's overall properties, making it highly soluble in nonpolar organic solvents (hexane, DCM) and conferring a "greasy" or waxy character. The longer the chain, the more nonpolar the compound becomes[5][6][8].
Q: Which chromatographic method is the best starting point? A: For a crude reaction mixture, it is often best to start with standard normal-phase flash column chromatography on silica gel . This will quickly remove highly polar impurities, such as unreacted acyl hydrazines or salts formed during the synthesis[10][11]. Even if your target compound comes out near the solvent front, this step serves as an effective "pre-purification" to simplify subsequent, more precise methods like reverse-phase HPLC.
Q: How does the length of the alkyl chain (e.g., C8 vs. C18) affect the purification strategy? A: The chain length has a profound impact.
-
Shorter Chains (C4-C10): These compounds are moderately nonpolar. They may be separable on silica gel with careful solvent selection. They are also more likely to crystallize successfully compared to their longer-chain counterparts[6].
-
Longer Chains (C12 and above): These are extremely nonpolar. They will almost certainly require reverse-phase chromatography for effective purification of closely related impurities. The tendency to be oils or waxy solids increases significantly with chain length due to stronger van der Waals forces and increased conformational flexibility, which impedes crystal packing[5][12].
Q: Are there any effective non-chromatographic purification methods? A: Yes, for certain scenarios, other techniques can be useful.
-
Liquid-Liquid Extraction: This is excellent for an initial workup to remove water-soluble or acid/base-soluble impurities. For example, an acidic wash (e.g., dilute HCl) can remove basic starting materials, while a basic wash (e.g., NaHCO₃) can remove acidic byproducts[13][14].
-
Trituration: If your crude product is a solid but contains highly soluble impurities, trituration can be very effective. This involves suspending the solid in a solvent that dissolves the impurities but not the desired product, followed by filtration[14]. For a nonpolar product, rinsing with a very polar solvent like methanol or a nonpolar solvent like cold pentane could work, depending on the impurity.
Detailed Experimental Protocols
Protocol 1: Non-Aqueous Reverse-Phase Flash Chromatography
This protocol is designed for separating highly nonpolar compounds that have poor solubility in aqueous mobile phases.
1. Stationary Phase Preparation:
-
Dry pack a glass column with C18-functionalized silica gel.
-
Important: Do not use a polymeric reverse-phase material, as it may not be compatible with the solvents used[4].
2. Column Conditioning:
-
Flush the column with 5-10 column volumes of the strong solvent (e.g., Dichloromethane or THF) to wash the stationary phase.
-
Equilibrate the column with 5-10 column volumes of the initial mobile phase (e.g., 100% Methanol or Acetonitrile).
3. Sample Loading:
-
Dissolve the crude sample in a minimal amount of the strong solvent (Dichloromethane).
-
Adsorb the sample onto a small amount of C18 silica gel by adding the silica to the solution and removing the solvent in vacuo.
-
Carefully load the dry, sample-adsorbed silica onto the top of the prepared column bed.
4. Elution and Fraction Collection:
-
Begin elution with the weak solvent (Methanol or Acetonitrile).
-
Gradually increase the proportion of the strong solvent (Dichloromethane or THF) to elute the compounds. A typical gradient might be from 0% to 50% Dichloromethane in Methanol.
-
Collect fractions and analyze by TLC (using a C18-TLC plate) or LC-MS.
5. Post-Run Column Wash:
-
Thoroughly flush the column with the strong solvent to remove any remaining highly retained compounds.
Protocol 2: Slow Evaporation Crystallization
This method is useful when traditional cooling crystallization fails.
1. Solvent Selection:
-
Identify a solvent in which your compound is readily soluble (e.g., Dichloromethane, Ethyl Acetate, or Acetone).
-
Identify a second, more volatile solvent in which your compound is less soluble (e.g., Hexane or Diethyl Ether).
2. Sample Preparation:
-
Dissolve the purified, oily compound in a small volume of the "good" solvent in a clean vial or beaker.
-
Place this container inside a larger, sealed chamber (like a beaker covered with parafilm or a small desiccator).
3. Creating the Evaporation Gradient:
-
Add a larger volume of the "less soluble" solvent to the bottom of the sealed chamber, ensuring the level is below the top of the inner vial.
-
Seal the chamber.
4. Incubation:
-
Allow the chamber to stand undisturbed at a constant temperature. The more volatile, "good" solvent will slowly evaporate from the inner vial and diffuse into the atmosphere of the larger chamber, while vapor of the "less soluble" solvent saturates the chamber. This gradually and very slowly decreases the solubility of your compound, promoting the formation of high-quality crystals.
-
This process can take several days to weeks.
Logical Flow of Purification Strategy
Caption: A general workflow for the purification of long-chain alkyl thiadiazoles.
References
-
Honda, T., Hoshino, M., Horiuchi, S. et al. (2022). Alkyl substituent-dependent systematic change in cold crystallization of azo molecules. Scientific Reports. Available at: [Link]
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Khan Academy. (n.d.). Column chromatography. Khan Academy. Available at: [Link]
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Ishikawa, J., Hoshino, M., Horiuchi, S. et al. (2022). Effects of alkyl chain length on the cold crystallization of Schiff-base nickel(II) complexes. Scientific Reports. Available at: [Link]
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ResearchGate. (2022). Purification of non polar compounds? ResearchGate. Available at: [Link]
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Shi, Y., Xu, W., Wang, Y., & Gong, J. (2023). The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]
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Bąk, A., & Pociecha, D. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Materials. Available at: [Link]
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Bąk, A., & Pociecha, D. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. ResearchGate. Available at: [Link]
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ResearchGate. (2021). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate. Available at: [Link]
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Reddit. (2023). Separating very non-polar compounds. r/Chempros. Available at: [Link]
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Columbia University. (n.d.). Column chromatography. Columbia University Department of Chemistry. Available at: [Link]
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Turgay, O., Tuncel, A., & Aydin, D. (2011). Separation techniques: Chromatography. Journal of investigative and clinical dentistry. Available at: [Link]
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Sulzer. (2024). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. Available at: [Link]
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Pesek, J. J., & Matyska, M. T. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]
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Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
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Wikipedia. (n.d.). List of purification methods in chemistry. Wikipedia. Available at: [Link]
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ISRES Publishing. (2021). Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]
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ResearchGate. (2021). Chemical properties of thiadiazole compounds. ResearchGate. Available at: [Link]
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Journal of Education for Pure Science. (2021). Chemical properties of thiadiazole compounds. Journal of Education for Pure Science. Available at: [Link]
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ResearchGate. (2014). Long-chain alkyltriazoles as antitumor agents: Synthesis, physicochemical properties, and biological and computational evaluation. ResearchGate. Available at: [Link]
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Journal of Education for Pure Science. (2021). Chemical properties of thiadiazole compounds. Journal of Education for Pure Science. Available at: [Link]
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Kamal, A., & Khan, M. N. A. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of the Korean Chemical Society. Available at: [Link]
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ResearchGate. (2024). Thiadiazoles as potent inhibitors against corrosion of metals and alloys: Challenges and future prospects. ResearchGate. Available at: [Link]
-
Ghorbani, M., & Liu, X. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. Available at: [Link]
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Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Teledyne ISCO. Available at: [Link]
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American Chemical Society. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Wang, Y., Li, Y., & Li, F. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Wang, Y., Li, Y., & Li, F. (2023). In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. Polymers. Available at: [Link]
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overcoming solubility issues of 5-heptyl-1,3,4-thiadiazol-2-amine in assays
Welcome to the technical support center for 5-heptyl-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the experimental challenges associated with the solubility of this compound. By understanding its structural properties—a long, hydrophobic heptyl chain and a polar, ionizable 1,3,4-thiadiazol-2-amine head group—we can anticipate and mitigate common issues in both biochemical and cell-based assays.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding the handling of this compound.
Q1: What are the primary solvents for creating a high-concentration stock solution of this compound?
A1: Due to its hydrophobic heptyl tail, this compound is expected to have poor aqueous solubility. The recommended primary solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1][2] Ethanol may also be a viable option, though likely achieving a lower maximum concentration than DMSO.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer or cell culture media. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[1][2][3] DMSO is an excellent organic solvent, but it is miscible with water, and upon high dilution, the solution environment becomes predominantly aqueous, a poor solvent for this lipophilic molecule.[4] To prevent this, ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%, and preferably <0.1%) and that the final compound concentration does not exceed its aqueous solubility limit.[1][5]
Q3: Can I adjust the pH of my buffer to improve solubility?
A3: Yes, pH adjustment can be a powerful tool. The 2-amine group on the thiadiazole ring is basic and can be protonated at acidic pH.[6][7] This creates a positively charged, more polar species (an ammonium salt) that will exhibit significantly higher aqueous solubility.[][9][10] Therefore, for biochemical assays where pH can be varied, using a buffer with a pH below the pKa of the conjugate acid will improve solubility. However, for cell-based assays, you are typically constrained to a physiological pH of ~7.4.
Q4: Are there any other additives I can use to enhance solubility in my final assay solution?
A4: For particularly challenging situations, especially in cell-free assays, several excipients can be considered. Non-ionic detergents like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.05%) can help maintain solubility.[11] Another effective strategy is the use of cyclodextrins, such as β-cyclodextrin or its more soluble derivatives (e.g., HP-β-CD).[12][13][14][15] These molecules have a hydrophobic inner cavity that can encapsulate the heptyl chain of your compound, while their hydrophilic exterior enhances solubility in aqueous media.[12][14]
Q5: How should I store the solid compound and my DMSO stock solution?
A5: To ensure stability, the solid powder should be stored at -20°C, protected from light and moisture. DMSO stock solutions are best stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] It is highly recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound precipitation as absorbed water lowers the solvating power of DMSO.[1][16]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems with detailed explanations and step-by-step solutions.
| Observed Issue | Potential Root Cause | Recommended Solutions & Actions |
| Compound precipitates immediately upon addition to aqueous buffer/media. | The final concentration of the compound exceeds its thermodynamic aqueous solubility limit. The rapid solvent shift from DMSO to water causes the compound to crash out.[2][3] | 1. Decrease Final Concentration: The simplest solution is to lower the final assay concentration of the compound. 2. Optimize Dilution Method: Do not add the DMSO stock directly to the full volume of buffer. Instead, add a small volume of the stock solution to the assay buffer while vortexing or swirling gently to ensure rapid dispersion.[1] 3. Perform Intermediate Dilution: Create an intermediate dilution of your stock in DMSO or a co-solvent mixture (e.g., DMSO/Ethanol) before the final dilution into the aqueous buffer.[1][5] |
| Assay plates show inconsistent results or a high degree of variability between replicates. | Micro-precipitation may be occurring, which is not always visible to the naked eye. This leads to an inconsistent effective concentration of the compound across different wells. | 1. Pre-warm the Assay Buffer: Diluting into pre-warmed (e.g., 37°C) buffer can slightly increase solubility and reduce the risk of precipitation. 2. Incorporate a Solubilizing Agent: If compatible with your assay, add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer before adding the compound.[11] 3. Consider Cyclodextrins: For persistent issues, pre-complexing the compound with a cyclodextrin derivative can significantly enhance and stabilize its aqueous concentration.[12][13] |
| Dose-response curve is flat or non-existent, even at high theoretical concentrations. | The compound has likely precipitated out of solution at all but the lowest concentrations. The actual concentration in solution is much lower than the theoretical concentration and has plateaued at the solubility limit. | 1. Determine Kinetic Solubility: Perform a simple nephelometry or turbidity assay to visually or instrumentally determine the concentration at which the compound begins to precipitate in your specific assay buffer. Work below this established limit. 2. Re-evaluate Stock Concentration: It may be necessary to start with a lower concentration DMSO stock (e.g., 1-10 mM instead of 50 mM) to allow for a gentler dilution into the aqueous phase, keeping the intermediate DMSO percentage higher during the dilution step.[5] |
| Cell-based assay shows unexpected toxicity at low compound concentrations. | The issue may not be the compound itself, but the concentration of the co-solvent (DMSO). Many cell lines are sensitive to DMSO concentrations above 0.5%.[5] | 1. Minimize Final DMSO Concentration: Always calculate and ensure the final DMSO concentration is non-toxic to your specific cell line (typically <0.5%, and ideally <0.1%).[1] 2. Run a Vehicle Control: Always include a "vehicle control" in your experiment, which contains the highest concentration of DMSO used in the assay but no compound. This allows you to differentiate between compound-specific effects and solvent-induced effects. |
Part 3: Protocols and Methodologies
Illustrative Solubility Data
The following table provides an estimated solubility profile for this compound based on its chemical structure. This is not experimental data and should be used as a guideline for solvent selection.
| Solvent / System | Expected Solubility | Rationale / Notes |
| DMSO | > 20 mM | Excellent solvent for a wide range of organic molecules.[1][4] |
| Ethanol | 1-10 mM | Good co-solvent, but less effective than DMSO for highly lipophilic compounds.[] |
| Aqueous Buffer (pH 7.4) | < 10 µM | The long heptyl chain dominates, leading to very poor solubility in neutral aqueous solutions.[6] |
| Aqueous Buffer (pH 4.0) | 100-500 µM | Protonation of the amine group at acidic pH dramatically increases polarity and aqueous solubility.[10][17] |
| Aqueous Buffer (pH 7.4) + 1% HP-β-CD | 50-200 µM | Cyclodextrin encapsulates the hydrophobic tail, significantly enhancing apparent solubility.[12][15] |
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a decision-making process for addressing solubility issues during assay development.
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optimizing reaction conditions for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines
Technical Support Center: Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines
Welcome to the technical support center for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the purity of your target compounds. The 1,3,4-thiadiazole scaffold is a vital pharmacophore in modern drug discovery, recognized for its broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides field-proven insights and validated protocols to navigate the nuances of its synthesis.
Part 1: The Core Synthesis - An Overview
The most prevalent and versatile method for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines involves the acid-catalyzed cyclization of an N-acylthiosemicarbazide intermediate.[4][5] This intermediate is typically formed in situ or isolated from the reaction between a carboxylic acid (or its derivative, like an acyl chloride) and thiosemicarbazide. The subsequent intramolecular cyclodehydration yields the desired thiadiazole ring.
The overall transformation can be visualized as follows:
Caption: Troubleshooting workflow for low yield in thiadiazole synthesis.
Q: My reaction yield is disappointingly low or I've obtained no product. Where should I start troubleshooting?
A: Low yield is a common issue that can often be traced back to a few key areas. [6][7]1. Purity of Starting Materials: This is the most critical factor. Impurities in the carboxylic acid or thiosemicarbazide can inhibit the reaction or lead to unwanted side products. Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly purified reagents if purity is questionable. 2. Reaction Conditions: The cyclodehydration step is sensitive to temperature and time. If you are running the reaction at a moderate temperature, the activation energy may not be overcome. Action: Systematically increase the reaction temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC). [5]It's possible the reaction simply needs more time to reach completion. [7]3. Ineffective Dehydration: The chosen dehydrating agent may not be potent enough for your specific substrate. Action: If using a milder agent like PPE, consider switching to a stronger one like concentrated H₂SO₄ or PPA, assuming your substrate is stable under these harsher conditions.
Q: My post-reaction analysis (TLC, NMR) shows a mixture of products. What is the most likely impurity?
A: The most common side product in this synthesis is the isomeric 1,2,4-triazole derivative. The reaction pathway is highly dependent on the pH of the medium.
-
Acidic Medium: Strongly acidic conditions (e.g., conc. H₂SO₄, PPA) favor the formation of the 1,3,4-thiadiazole ring. [8]* Alkaline Medium: Cyclization of the same acylthiosemicarbazide intermediate under basic conditions typically leads to the formation of 1,2,4-triazole-3-thiol derivatives. [8] Action: To ensure selective synthesis of the 1,3,4-thiadiazole, maintain a strongly acidic environment throughout the cyclization step. If you suspect triazole formation, confirm its presence with spectroscopic analysis and adjust your reaction conditions accordingly.
Q: I'm having trouble isolating my product after the reaction. What is the standard work-up procedure?
A: The work-up is designed to quench the strong acid catalyst and precipitate the amine product.
-
Cooling: First, allow the reaction mixture to cool to room temperature, then cool it further in an ice bath.
-
Neutralization: Slowly and carefully pour the cooled reaction mixture into a beaker of crushed ice or ice-cold water. This hydrolyzes the dehydrating agent. Then, neutralize the excess acid by slowly adding a base solution (e.g., 5-10% NaHCO₃, Na₂CO₃, or aqueous ammonia) until the pH of the mixture is between 8 and 9. [9][10]The 2-amino group is basic and will be protonated in acid, making the product water-soluble; neutralization deprotonates it, causing precipitation.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any residual salts.
-
Purification: The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture. [11][10]If recrystallization is insufficient, column chromatography may be necessary. [12]
Part 4: Validated Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine from benzoyl-thiosemicarbazide.
Objective: To synthesize 5-phenyl-1,3,4-thiadiazol-2-amine.
Step A: Synthesis of N-(phenylcarbonyl)thiosemicarbazide (Intermediate 3a)
-
Reagent Preparation: Dissolve benzoyl chloride (0.02 mol) in a suitable solvent like acetone or THF. In a separate flask, dissolve potassium thiocyanate (KSCN) (0.02 mol) in the same solvent.
-
Acyl Isothiocyanate Formation: Add the benzoyl chloride solution dropwise to the KSCN solution with stirring at room temperature. Stir for 1-2 hours.
-
Thiosemicarbazide Formation: To the above mixture, add hydrazine hydrate (0.02 mol) dropwise while cooling in an ice bath.
-
Isolation: After the addition is complete, stir the reaction mixture at room temperature for another 2-3 hours. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the intermediate.
Step B: Cyclodehydration to 5-phenyl-1,3,4-thiadiazol-2-amine (Product 4a)
-
Reaction Setup: Carefully add the dried N-(phenylcarbonyl)thiosemicarbazide (0.02 mol) portion-wise to cold (0-5°C) concentrated sulfuric acid (20 mL) with constant stirring. [11]2. Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat it in a water bath at 60-70°C for 5 hours. [11]The solution may change color.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Neutralization & Precipitation: Neutralize the acidic solution by slowly adding aqueous ammonia or sodium bicarbonate solution until the pH is ~8. A solid precipitate should form.
-
Isolation and Purification: Filter the solid product, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from rectified spirit or an ethanol/water mixture to obtain pure 5-phenyl-1,3,4-thiadiazol-2-amine. [11]6. Characterization: Confirm the structure using IR, ¹H NMR, and Mass spectrometry. Expect characteristic IR peaks around 3100-3300 cm⁻¹ (N-H stretch), 1600-1630 cm⁻¹ (C=N stretch), and 800-850 cm⁻¹ (C-S-C stretch). [2]
References
- Jarašienė, N., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. IL Farmaco.
- de Oliveira, C. S., et al. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of the Brazilian Chemical Society.
- Derle, D. V., et al. (2009). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.
-
ResearchGate. (n.d.). A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. ResearchGate. [Link]
-
Yang, S.-J., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. [Link]
-
Gein, V. L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS2. ResearchGate. [Link]
-
Kowol, C. R., et al. (2022). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules. [Link]
-
Al-Obaidi, A. S. M. (2010). Synthesis and biological studies of mono, Bis 1,3,4- thiadiazole-2-amino derivatives. Journal of Al-Nahrain University. [Link]
-
Shivakumara, N., & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
da Silva, F. de A., et al. (2017). New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Juboori, A. A. H., et al. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Systematic Reviews in Pharmacy. [Link]
-
Shivakumara, N., & Krishna, P. M. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Farkas, J., & Flegelova, Z. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Ghorab, M. M., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]
-
Shivakumara, N., & Krishna, P. M. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. jocpr.com [jocpr.com]
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- 8. ptfarm.pl [ptfarm.pl]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. tandfonline.com [tandfonline.com]
degradation pathways of 5-heptyl-1,3,4-thiadiazol-2-amine under experimental conditions
Document ID: TSC-2026-01-HTA Version: 1.0 Last Updated: January 17, 2026
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-heptyl-1,3,4-thiadiazol-2-amine. The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities and its structural role as a bioisostere of the thiazole ring.[1] However, like many heterocyclic compounds, derivatives of this scaffold can be susceptible to degradation under various experimental conditions, leading to challenges in assay reproducibility, inaccurate structure-activity relationship (SAR) data, and complications in preclinical development.
This guide provides a comprehensive resource for troubleshooting common stability issues encountered during the handling and experimental use of this compound. It is structured in a question-and-answer format to directly address specific problems and offers field-proven insights and detailed protocols to ensure the scientific integrity of your research. While specific degradation pathways for this exact molecule are not extensively published, the guidance herein is based on established chemical principles of the 1,3,4-thiadiazole ring system and extensive experience with related heterocyclic compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the laboratory. Each issue is followed by potential causes related to compound degradation and actionable solutions.
Q1: I'm observing a progressive loss of my compound's activity in my cell-based assay over a 24-48 hour incubation period. What could be the cause?
Potential Causes & Solutions:
-
Hydrolytic Degradation: The 1,3,4-thiadiazole ring, while aromatic and generally stable, can be susceptible to hydrolytic cleavage, especially under neutral to slightly basic conditions (pH > 7) often found in cell culture media. The presence of serum esterases could also potentially play a role if any ester functionalities were present, though this is not the case for the parent compound.
-
Recommended Action:
-
Perform a Stability Test in Media: Incubate this compound in your complete cell culture medium (with and without cells) at 37°C. Take aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours) and quantify the remaining parent compound using HPLC-UV or LC-MS. This will differentiate between chemical degradation in the medium and cell-mediated metabolism.
-
Prepare Fresh Solutions: Always prepare your dosing solutions fresh from a DMSO stock immediately before adding them to your assay plates. Avoid storing the compound in aqueous buffers for extended periods.
-
pH Consideration: If your assay permits, consider using a buffer with a slightly acidic pH, which can improve the stability of some amine-containing heterocycles.
-
-
-
Metabolic Degradation: Cells, particularly if they are metabolically active (e.g., hepatocytes), can metabolize the compound. The long heptyl chain is a prime target for oxidation by cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites.
-
Recommended Action:
-
Metabolic Stability Assay: To confirm this, perform a metabolic stability assay using liver microsomes or S9 fractions. This will provide a quantitative measure of the compound's metabolic clearance.
-
Metabolite Identification: Utilize LC-MS/MS to identify major metabolites formed in your cell-based assay or microsomal assay. Look for mass shifts corresponding to hydroxylation (+16 Da) or other common metabolic transformations.
-
-
Q2: My HPLC analysis shows a new, more polar peak appearing over time in my aqueous sample solutions. What is this likely to be?
Potential Causes & Solutions:
-
Oxidative Degradation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides (+16 Da) or sulfones (+32 Da). These oxidized products are generally more polar than the parent compound and will elute earlier on a reverse-phase HPLC column.
-
Recommended Action:
-
Protect from Oxidants: Ensure your solvents are free of peroxides. If you suspect oxidative degradation, try degassing your solvents or adding an antioxidant like BHT (butylated hydroxytoluene), if compatible with your experiment.
-
Forced Oxidation Study: To confirm if the new peak is an oxidation product, perform a forced degradation study by treating your compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂). If the peak area of the unknown impurity increases, it is likely an oxidation product.
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass of the new peak. A mass increase of 16 or 32 Da is a strong indicator of S-oxidation.
-
-
Q3: I am getting inconsistent results and poor mass balance in my experiments. Could this be related to degradation?
Potential Causes & Solutions:
-
Formation of Reactive Metabolites or Degradants: Some thiadiazole derivatives can be bioactivated to form reactive intermediates that can covalently bind to proteins or other nucleophiles, leading to a loss of detectable compound.
-
Recommended Action:
-
Glutathione Trapping Experiment: Perform an incubation with liver microsomes in the presence of glutathione (GSH). Use LC-MS/MS to look for the formation of a GSH adduct (a mass increase of ~305 Da). This would indicate the formation of a reactive electrophilic intermediate.
-
-
-
Precipitation of Degradants: The degradation products may have different solubility profiles than the parent compound. If a degradant is less soluble in your assay buffer, it may precipitate, leading to poor mass balance.
-
Recommended Action:
-
Visual Inspection: Carefully inspect your sample vials or assay plates for any signs of precipitation.
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in the experimental buffer. If solubility is an issue, consider the use of co-solvents, but keep the final concentration low (e.g., DMSO < 0.5%) to avoid artifacts.
-
-
Frequently Asked Questions (FAQs)
Q4: What are the most likely degradation pathways for this compound?
Based on the chemistry of the 2-amino-1,3,4-thiadiazole core and the alkyl side chain, the primary degradation pathways are:
-
Hydrolysis: Under harsh acidic or basic conditions, the thiadiazole ring can undergo cleavage. Acid-catalyzed hydrolysis might lead to the formation of heptanoic acid and thiocarbohydrazide, which would further decompose.
-
Oxidation: The sulfur atom is the most likely site of oxidation, leading to the corresponding sulfoxide and sulfone. The heptyl chain can also be oxidized, typically at the omega or omega-1 positions, to form alcohols, which can be further oxidized to ketones or carboxylic acids.
-
Photodegradation: Aromatic heterocycles can be susceptible to photodegradation.[2][3] Exposure to UV light, especially in the presence of photosensitizers, could lead to ring cleavage or the formation of various acidic and alcoholic photoproducts.[2]
-
Metabolism: In a biological system, the primary metabolic pathways are expected to be N-acetylation of the 2-amino group and cytochrome P450-mediated oxidation of the heptyl chain.
Q5: What is a "forced degradation" study, and how can it help me?
A forced degradation or stress testing study involves intentionally subjecting a compound to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[4] This is a critical tool for:
-
Identifying Potential Degradants: It helps to quickly identify the likely degradation products that might form under long-term storage or in different formulation environments.
-
Understanding Degradation Pathways: The results provide insight into the chemical liabilities of the molecule.
-
Developing Stability-Indicating Analytical Methods: By generating the degradants, you can develop an analytical method (typically HPLC) that can separate all the degradation products from the parent compound, ensuring the method can accurately measure the compound's purity over time.
Q6: How should I store this compound to ensure its stability?
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light, at -20°C.
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO. Store these solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Aqueous Solutions: Avoid long-term storage in aqueous buffers. Prepare fresh dilutions from your DMSO stock for each experiment.
Visualizations & Proposed Pathways
Proposed Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound under forced degradation conditions.
Caption: Workflow for a forced degradation study.
References
- Al-Hourani, B. J., & Al-Awaida, W. A. (2012). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry, 31(10), 2219-2226.
- Herzsprung, P., Hertkorn, N., Friese, K., & Schmitt-Kopplin, P. (2010). Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(19), 2909–2924.
- Petrow, V., Stephenson, O., Thomas, A. J., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508.
- Kamkhede, D.B., & Solanki, P.R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(09).
- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545–1566.
- Human Metabolome Database. (2021). Showing metabocard for 2-Amino-1,3,4-thiadiazole (HMDB0244972). HMDB.
- Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28.
- Bhusnure, O. G., Gholve, S. B., & Giram, P. S. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 8(4), 12-20.
- Joshi, N., & Singh, A. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 14(3), 263-268.
Sources
Technical Support Center: Synthesis of 2-Amino-1,3,4-thiadiazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-amino-1,3,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. 2-Amino-1,3,4-thiadiazoles are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]
However, their synthesis, while often straightforward, can be prone to specific side reactions and experimental challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues, optimize your reaction conditions, and ensure the integrity of your target compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of 2-amino-1,3,4-thiadiazoles, particularly when starting from thiosemicarbazide and carboxylic acids or their derivatives.
Q1: My reaction yield is very low, or I'm not getting any of the desired 1,3,4-thiadiazole product. What are the common causes?
A1: Low or no yield is one of the most frequent issues and can stem from several factors related to the critical cyclodehydration step.
-
Causality: The conversion of the N-acylthiosemicarbazide intermediate to the thiadiazole ring requires the removal of a molecule of water. This is an equilibrium process, and failure to effectively remove water will prevent the reaction from proceeding to completion.
-
Potential Causes & Solutions:
-
Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent are paramount. Concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) are common and effective agents.[4][5] If you are using a milder agent or an insufficient quantity, the dehydration will be incomplete.
-
Solution: Switch to a stronger dehydrating agent. PPA is often an excellent choice for a clean reaction. When using H₂SO₄, ensure it is concentrated and used in catalytic to stoichiometric amounts, depending on the specific protocol.[6] For sensitive substrates where harsh acids lead to decomposition, milder reagents like polyphosphate ester (PPE) can be effective.[1][7]
-
-
Reaction Temperature and Time: Cyclodehydration often requires significant thermal energy to overcome the activation barrier.
-
Solution: Ensure your reaction is heated sufficiently. Typical temperatures range from 80-120 °C. Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[6] Insufficient heating will result in unreacted starting material, while excessive heating can lead to decomposition and byproduct formation.
-
-
Purity of Starting Materials: Thiosemicarbazide and the carboxylic acid must be pure. Contaminants can interfere with the reaction.
-
Solution: Use freshly recrystallized or high-purity starting materials. Ensure all glassware is thoroughly dried to prevent the introduction of excess water.
-
-
Q2: My TLC and NMR analysis show multiple products. What is the most likely major byproduct?
A2: The most common byproduct in this synthesis is the isomeric 4-amino-1,2,4-triazole-3-thiol.
-
Causality: The N-acylthiosemicarbazide intermediate possesses multiple nucleophilic sites. The desired pathway involves the nucleophilic attack of the sulfur atom on the carbonyl carbon. However, a competing pathway involves the attack of the terminal hydrazinic nitrogen on the same carbonyl carbon. This alternative cyclization leads to the formation of the 1,2,4-triazole ring system.[8]
-
Influencing Factors & Solutions:
-
Reaction pH: The regioselectivity of the cyclization is highly dependent on the pH of the reaction medium.
-
Acidic Conditions: Strongly acidic conditions (e.g., using H₂SO₄, PPA) favor the formation of the desired 2-amino-1,3,4-thiadiazole. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and promoting the attack by the less basic, but highly nucleophilic, sulfur atom.
-
Basic Conditions: Alkaline conditions are known to favor the formation of the isomeric 1,2,4-triazole derivative.[8]
-
Solution: Maintain strongly acidic conditions throughout the reaction. If your protocol involves a final neutralization step, ensure the reaction has gone to completion before basifying the mixture.
-
-
Purification: If the triazole byproduct has already formed, separation is necessary.
-
Solution: The thiadiazole and triazole isomers often have different polarities. Column chromatography is typically effective for separation. Monitor the fractions carefully by TLC.
-
-
Q3: I am observing the formation of a 1,3,4-oxadiazole byproduct instead of the target thiadiazole. Why is this happening?
A3: The formation of a 1,3,4-oxadiazole is a known side reaction that occurs when the oxygen atom of the acylhydrazide intermediate outcompetes the sulfur atom in the cyclization step.[9][10]
-
Causality: This side reaction is particularly prevalent when using certain types of activating or dehydrating agents that have a high affinity for sulfur.
-
Influencing Factors & Solutions:
-
Choice of Reagents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) can favor the formation of 2-amino-1,3,4-oxadiazoles.[10][11] Desulfurizing agents can also inadvertently lead to oxygen-containing heterocycles.
-
Solution: To favor thiadiazole formation, use reagents that specifically promote cyclization via the sulfur atom. Strong protic acids (H₂SO₄) or phosphorus-based reagents (PPA, POCl₃) are reliable choices.[4][5] Alternatively, p-toluenesulfonyl chloride (p-TsCl) in a polar solvent has been shown to selectively promote the formation of 2-amino-1,3,4-thiadiazoles over oxadiazoles.[10]
-
-
Reaction Monitoring: It is crucial to identify the presence of this byproduct early.
-
Solution: Use analytical techniques like Mass Spectrometry to check the mass of the product. An oxadiazole will have a molecular weight that is 16 atomic mass units (O vs. S) lower than the corresponding thiadiazole.
-
-
Q4: My final product is a sticky solid or oil and refuses to crystallize. How can I purify it?
A4: An oily or low-melting product is a common sign of residual solvent or the presence of impurities that inhibit crystallization.[8]
-
Causality: Impurities, even in small amounts, can disrupt the crystal lattice formation of the desired compound. Residual high-boiling solvents like DMF or DMSO are also common culprits.
-
Proposed Solutions:
-
Thorough Drying: First, ensure all solvent has been removed by drying the product under a high vacuum for an extended period, possibly with gentle heating.
-
Trituration: This technique is excellent for inducing crystallization and removing soluble impurities. Suspend your oily product in a non-polar solvent in which your desired compound is poorly soluble, but the impurities are soluble (e.g., diethyl ether, hexane, or cold ethyl acetate).[8] Stir or sonicate the mixture vigorously. The desired product should precipitate as a solid, which can then be collected by filtration.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method for purification. Use a suitable solvent system determined by TLC analysis to separate the target compound from impurities.
-
Recrystallization Solvent: If you achieve a solid but the melting point is low and broad, you may be using a suboptimal recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, DMF/water).[12]
-
Frequently Asked Questions (FAQs)
Q: What are the most common starting materials for synthesizing 2-amino-1,3,4-thiadiazoles? A: The most widely used and efficient method involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivatives (such as acid chlorides, esters, or nitriles).[13][14] This approach is versatile and accommodates a wide range of substituents on the C5 position of the thiadiazole ring.
Q: How do I choose the best cyclizing/dehydrating agent for my specific reaction? A: The choice depends on the stability of your starting materials and the desired reaction conditions. The table below summarizes the most common agents and their typical applications.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Catalytic to stoichiometric, 80-100 °C | Inexpensive, readily available, efficient.[6] | Can cause charring/decomposition with sensitive substrates. |
| PPA | Used as solvent/reagent, 100-140 °C | Excellent dehydrating power, often gives clean reactions. | Viscous and can be difficult to work with; workup can be challenging. |
| POCl₃ | Often used as a solvent, reflux | Potent, effective for less reactive acids. | Highly corrosive and toxic; requires careful handling and quenching. |
| PPE | Chloroform, 85 °C | Milder conditions, good for one-pot synthesis.[1][7] | Can be less potent than other agents, may require longer reaction times. |
| TFA | 60 °C | Milder acidic conditions, useful for nitrile-based syntheses.[15] | More expensive, may not be strong enough for all substrates. |
Q: How can I reliably monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most effective and rapid technique.[8] Spot the crude reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate reaction progress. Use a UV lamp for visualization, and iodine vapor or specific stains can also be helpful.
Visualizing the Chemistry: Reaction Mechanisms
Understanding the reaction mechanism and potential side reactions is key to troubleshooting.
Diagram 1: General Synthesis of 2-Amino-1,3,4-thiadiazoles This diagram shows the primary pathway from thiosemicarbazide and a carboxylic acid.
Caption: The desired reaction proceeds via acylation followed by acid-catalyzed cyclodehydration.
Diagram 2: Competing Cyclization Pathways This diagram illustrates the critical choice point that determines the final product: thiadiazole or triazole.
Caption: Reaction conditions dictate the regiochemical outcome of the cyclization.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol is a representative example using concentrated sulfuric acid as the cyclizing agent.
Materials:
-
Benzoic acid (1.22 g, 10 mmol)
-
Thiosemicarbazide (0.91 g, 10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 2 mL)
-
Ice-cold water
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ethanol for recrystallization
Procedure:
-
In a 100 mL round-bottom flask, create a paste of benzoic acid (10 mmol) and thiosemicarbazide (10 mmol).
-
Cool the flask in an ice bath. Slowly and carefully add concentrated H₂SO₄ (2 mL) dropwise with constant stirring.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let it stand for 6 hours with occasional stirring.
-
Monitor the reaction completion using TLC (e.g., with a 7:3 mixture of ethyl acetate:hexane as the mobile phase).
-
Carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker with stirring.
-
Neutralize the acidic solution by slowly adding 10% Na₂CO₃ solution until the pH is approximately 7-8. A solid precipitate will form.[12]
-
Filter the crude solid product using a Büchner funnel, wash it thoroughly with cold water, and air dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole as a crystalline solid.
Protocol 2: Purification by Trituration to Remove Oily Impurities
Procedure:
-
Place the crude oily or sticky product into a small Erlenmeyer flask.
-
Add a small volume of a non-polar solvent (e.g., 10-15 mL of diethyl ether or hexane). The ideal solvent is one in which your product is insoluble.
-
Using a spatula or glass rod, break up and stir the oily material in the solvent. Alternatively, place the flask in an ultrasonic bath for 15-20 minutes.
-
A fine powder or solid should precipitate from the mixture as the soluble impurities are washed away.
-
Collect the solid by vacuum filtration, wash with a small amount of fresh cold solvent, and dry under high vacuum.[8]
References
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).
- Jadhav, S. A., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica.
- Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermedi
- Thiourea. (n.d.). In Wikipedia.
- Yu, X., et al. (2024). Electrochemically Induced Desulfurization of Thioureas for the Synthesis of Substituted 5-Aminotetrazoles.
- Yang, S.-J., et al. (2013).
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.).
- Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal.
- Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2025).
- Control reactions. (a) Desulfurization of thiourea. (b) Experiments using catalytic or equivalent amounts of iodine. (n.d.).
- Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. (2024). PMC - PubMed Central.
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). PMC - NIH.
- An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. (n.d.). PMC - NIH.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- troubleshooting cyclization reactions for 1,3,4-thiadiazole ring form
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH.
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Chemical Science (RSC Publishing).
- Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. (2024).
- One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Alleno
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.).
- Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024).
- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). PMC.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
-
Shealy, Y. F., & Clayton, J. D. (1963). Thiadiazoles. II. Formation of 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid and Its Derivatives by Ring-Cleavage of[1][8][9]Thiadiazolo[3,4-ci]pyrimidin-7(6jFf)-one. American Chemical Society.
- Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine deriv
- Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery. (2017). ACS Omega.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (2018). Dove Medical Press.
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR.
Sources
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sci-Hub. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate / The Journal of Organic Chemistry, 2012 [sci-hub.box]
- 10. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 11. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 12. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
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- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 5-Heptyl-1,3,4-thiadiazol-2-amine Solutions
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-heptyl-1,3,4-thiadiazol-2-amine. The stability of this compound in solution is critical for generating reproducible and reliable data in experimental settings. Due to its molecular structure—comprising a lipophilic heptyl chain, a basic amino group, and an aromatic thiadiazole ring—its behavior in various solvents can be complex. This document offers troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity of your experimental solutions.
The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry, valued for its aromaticity, which generally imparts good in vivo stability.[1][2][3] However, issues can arise during laboratory handling and storage, leading to degradation, precipitation, and compromised experimental outcomes. This guide is designed to empower you with the chemical knowledge and practical steps to mitigate these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered when working with solutions of this compound.
Question 2.1: My compound precipitated from its DMSO stock solution upon storage at -20°C. What caused this and how can I prevent it?
Answer:
This is a frequent issue with lipophilic compounds stored in dimethyl sulfoxide (DMSO).
-
Causality:
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] When DMSO absorbs water, its solvating power for nonpolar compounds like this compound decreases significantly. This change in solvent composition upon freezing can force the compound out of solution.
-
Concentration Limits: You may be exceeding the compound's solubility limit in the DMSO/water mixture that forms over time. Even at high purity, DMSO contains trace amounts of water which become more problematic at low temperatures.
-
-
Corrective & Preventative Actions:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container (e.g., sealed with a septum and stored in a desiccator).
-
Aliquot Solutions: Prepare aliquots of your stock solution in small-volume, tightly sealed vials.[5] This minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk stock to atmospheric moisture each time it is used.
-
Inert Gas Overlay: For highly sensitive or long-term storage, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Consider Co-solvents: For working solutions, using co-solvents can improve solubility and stability. However, for primary stock solutions, high-purity DMSO is preferred.
-
Question 2.2: I observe new peaks in my HPLC/LC-MS analysis of a stored aqueous working solution. What are these impurities?
Answer:
The appearance of new peaks strongly suggests chemical degradation. For a 2-amino-1,3,4-thiadiazole structure, the most probable degradation pathway is hydrolysis, especially if the solution pH is not controlled.
-
Causality (The Chemistry):
-
Hydrolytic Cleavage: The 1,3,4-thiadiazole ring, while aromatic and generally stable, can be susceptible to hydrolytic ring cleavage under strongly acidic or basic conditions.[6][7] The 2-amino group is basic (pKa can be estimated) and will be protonated at acidic pH. This protonation can activate the ring toward nucleophilic attack by water, potentially leading to ring opening.
-
Oxidation: The sulfur atom in the thiadiazole ring and the primary amino group are potential sites for oxidation, although this is generally less common than hydrolysis unless oxidizing agents are present.
-
-
Preventative & Diagnostic Actions:
-
Control the pH: The pH of maximum stability is often near neutral, but this must be determined experimentally. Prepare buffers at various pH values (e.g., 5.0, 6.5, 7.4) and conduct a short-term stability study (see Protocol 4.2) to identify the optimal pH range.
-
Protect from Light: Photodegradation is another common pathway for heterocyclic compounds.[8] Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.
-
De-gas Solvents: If oxidation is suspected, using solvents that have been de-gassed by sparging with nitrogen or argon can help minimize this pathway.
-
Characterize Degradants: If possible, use LC-MS/MS to obtain the mass of the new peaks. A mass increase of 18 amu (or multiples) could suggest hydrolysis.
-
Question 2.3: My biological assay results are inconsistent. Could the stability of my compound solution be the problem?
Answer:
Absolutely. Inconsistent results are a classic sign of a compound stability issue.
-
Causality:
-
Decreased Active Concentration: If the compound degrades over the course of an experiment, its effective concentration decreases, leading to lower-than-expected activity and poor reproducibility.
-
Formation of Active/Inhibitory Degradants: In some cases, a degradation product might be biologically active itself, or it could interfere with the assay, leading to unpredictable results.
-
Precipitation in Assay Media: The compound may be precipitating when the DMSO stock is diluted into aqueous assay buffer. The heptyl chain imparts significant lipophilicity, which can lead to poor aqueous solubility. A final DMSO concentration of <0.5% is recommended to avoid cell toxicity, but this may be too low to maintain your compound's solubility.[5]
-
-
Troubleshooting Workflow:
-
Confirm Solubility in Final Assay Buffer: Prepare a sample of the compound at the highest intended assay concentration in the final buffer. Let it sit for the duration of the experiment and check for visible precipitation. Use a method like nephelometry or dynamic light scattering for a more sensitive assessment.
-
Perform a Time-Course Stability Study: Analyze the concentration of the compound in the final assay buffer at time zero and at the end-point of your experiment using HPLC. A significant decrease (>5-10%) indicates a stability problem.
-
Review Dilution Scheme: Avoid large, single-step dilutions from a high-concentration DMSO stock directly into an aqueous buffer. A stepwise dilution can sometimes prevent precipitation.[5]
-
Consider Formulation Aids: If solubility in the final assay medium is the issue, the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween 80) may be necessary, but their compatibility with the assay must be verified first.[5]
-
Visualization of Key Workflows & Pathways
Diagram 3.1: Troubleshooting Workflow for Solution Instability This diagram provides a logical decision tree for diagnosing and solving common stability issues.
Caption: Decision tree for troubleshooting solution instability.
Diagram 3.2: Hypothetical Hydrolytic Degradation Pathway This diagram illustrates a potential mechanism for the breakdown of the compound in an aqueous environment.
Caption: Potential acid-catalyzed hydrolysis of the thiadiazole ring.
Recommended Experimental Protocols
Protocol 4.1: Preparation of a Stable DMSO Stock Solution (10 mM)
-
Materials: this compound (solid), anhydrous DMSO (≤0.02% water), sterile 1.5 mL polypropylene or glass vials, calibrated pipette.
-
Procedure: a. Allow the compound vial and the anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent water condensation. b. Weigh the required amount of compound in a clean, dry vial. c. Under a fume hood, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). d. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) can be applied if necessary, but avoid overheating. e. Visually inspect the solution against a light source to ensure no particulates remain. f. Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in tightly capped vials. g. Storage: Store the aliquots at -20°C or -80°C. For the main stock bottle of DMSO, use a needle to pierce the septum to withdraw solvent, minimizing air exposure. Store the DMSO bottle tightly sealed with parafilm at room temperature.[4]
Protocol 4.2: Preliminary Solution Stability Screening by HPLC
This protocol allows you to quickly assess the stability of your compound under different conditions.
-
Solution Preparation: a. Prepare a 1 mM intermediate stock of the compound in acetonitrile or methanol. b. Prepare several buffers (e.g., pH 3.0 citrate, pH 7.4 phosphate, pH 9.0 borate). c. Dilute the intermediate stock into each buffer to a final concentration of 50 µM. Ensure the organic solvent percentage is low (<5%) to not affect the buffer pH.
-
Incubation Conditions: a. For each pH condition, create four sample sets in amber HPLC vials: i. Time Zero: Analyze immediately. ii. Room Temp (RT), Light: Store on the benchtop. iii. RT, Dark: Store in a drawer or wrapped in foil. iv. 40°C, Dark: Store in an incubator.
-
Analysis: a. Inject the "Time Zero" sample onto a suitable reversed-phase HPLC system and record the peak area of the parent compound. This is your 100% reference. b. After 24 and 48 hours, inject the samples from each storage condition. c. Calculate the percentage of the parent compound remaining relative to the Time Zero sample.
-
Data Interpretation:
| Condition | % Remaining (Expected Outcome) | Interpretation |
| pH 7.4, RT, Dark | >95% | Compound is likely stable under standard conditions. |
| pH 3.0, 40°C, Dark | <80% | Suggests acid-catalyzed hydrolysis. |
| pH 9.0, 40°C, Dark | <80% | Suggests base-catalyzed hydrolysis. |
| RT, Light vs. Dark | Significant difference | Suggests photodegradation. |
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose solvent for this compound?
-
A: For high-concentration stock solutions, anhydrous DMSO is the industry standard.[9] For intermediate dilutions, acetonitrile or ethanol can be used. For final aqueous working solutions, a buffered system (e.g., PBS at pH 7.4) is recommended, but solubility and stability must be confirmed.
-
-
Q2: How many freeze-thaw cycles are acceptable for a DMSO stock?
-
A: Ideally, zero. It is strongly recommended to prepare single-use aliquots to avoid freeze-thaw cycles entirely.[5] Each cycle increases the risk of water absorption and compound precipitation. If you must reuse a stock, limit it to no more than 3-5 cycles and be vigilant for signs of precipitation.
-
-
Q3: Can I sterilize my compound solution by filtering?
-
A: Yes, filtration using a 0.22 µm syringe filter is a common method. However, you must ensure the filter membrane is compatible with your solvent (e.g., PTFE for DMSO). It is also wise to test for compound loss due to adsorption to the filter membrane by analyzing the concentration before and after filtration. High-temperature sterilization (autoclaving) is NOT recommended as it will certainly cause degradation.[5]
-
-
Q4: The 2-amino group makes the molecule basic. How does this affect handling?
-
A: The basicity of the amino group means the compound's charge and solubility will be highly pH-dependent. In acidic solutions, it will be protonated and may become more water-soluble, but this can also increase its susceptibility to hydrolysis.[10] Always control the pH of aqueous solutions with a suitable buffer.
-
References
- Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
- ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology.
- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?.
- MedChemExpress. Compound Handling Instructions.
- University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
- Petrow, V., Stephenson, O., et al. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (resumed).
- Royal Society of Chemistry. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed).
- ResearchGate. (2025, May 29). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review.
- National Institutes of Health. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- Pharmedico Publishers. A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential.
- Barbosa, G. A. D., & de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
- Dovepress. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- PubMed. (2006).
- ResearchGate. General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1.
- Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles.
- National Center for Biotechnology Information. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.
- Pharmacy 180.
- MDPI. (2023). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments.
- National Center for Biotechnology Information. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- ResearchGate. Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay.
- Wiley-VCH.
- Royal Society of Chemistry. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- The Pharmaceutical Journal. (2010, October 9).
- Journal of Al-Nahrain University. (2017).
- Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity.
- MDPI. (2022, December 6). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
- Solubility of Things. 1,3,4-thiadiazol-2-amine.
- BLDpharm. 75122-52-0|this compound.
- ResearchGate. (2019, February 28). Synthesis and Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
- DergiPark.
- ResearchGate. (2025, August 10). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- ResearchGate.
- ChemicalBook. 5-Amino-1,3,4-thiadiazole-2-thiol.
- National Center for Biotechnology Information. (2025, January 29). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities.
Sources
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- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole | Semantic Scholar [semanticscholar.org]
- 7. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 10. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Scaling the Synthesis of 5-Heptyl-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-heptyl-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important heterocyclic amine. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this compound.
I. Introduction to the Synthesis
The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is a well-established process in medicinal chemistry, valued for its robustness and the biological significance of the resulting scaffold.[1][2] The primary route to this compound involves the cyclization of a thiosemicarbazide derivative. This is typically achieved by reacting heptanoic acid with thiosemicarbazide in the presence of a strong dehydrating agent. A common and industrially relevant method employs a mixture of polyphosphoric acid (PPA) and sulfuric acid.[3]
This guide will provide a detailed protocol for this synthesis, followed by a comprehensive troubleshooting section to address common challenges encountered during scale-up.
II. Reaction Pathway and Mechanism
The synthesis proceeds in two conceptual steps: the formation of an N-heptanoylthiosemicarbazide intermediate, followed by its intramolecular cyclodehydration to yield the final 2-amino-5-heptyl-1,3,4-thiadiazole.
Caption: General reaction pathway for the synthesis of this compound.
III. Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound and can be adapted for scale-up with appropriate engineering controls.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Heptanoic Acid | 130.18 | 1.0 |
| Thiosemicarbazide | 91.13 | 1.0 |
| Polyphosphoric Acid (PPA) | - | ~10 parts by weight |
| Sulfuric Acid (98%) | 98.08 | ~3 parts by weight |
Procedure:
-
Preparation of the Dehydrating Medium: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, carefully add polyphosphoric acid. While stirring and under a nitrogen atmosphere, slowly add concentrated sulfuric acid. The addition is exothermic, so it is recommended to use an ice bath to maintain the temperature below 40°C.
-
Addition of Reactants: Once the acid mixture has cooled to room temperature, add thiosemicarbazide portion-wise, ensuring the temperature does not exceed 50°C. After the thiosemicarbazide has dissolved, slowly add heptanoic acid to the mixture.
-
Reaction: Heat the reaction mixture to 100-110°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation and Purification: Filter the solid product and wash it thoroughly with water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The long heptyl chain increases the lipophilicity of the molecule, which may necessitate the use of a co-solvent for efficient recrystallization.[4]
IV. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
Q1: The reaction is sluggish or incomplete, even after extended heating. What could be the cause?
A1:
-
Insufficient Dehydrating Agent: The ratio of PPA and sulfuric acid to the reactants is crucial. Ensure that a sufficient excess of the dehydrating agent is used to drive the reaction to completion.
-
Low Reaction Temperature: The cyclodehydration step requires a certain activation energy. Ensure the internal temperature of the reaction mixture is maintained at 100-110°C.
-
Poor Mixing: In a viscous medium like PPA, inefficient stirring can lead to localized "hot spots" and incomplete mixing of reactants. Use a robust mechanical stirrer, especially during scale-up.
Q2: The yield of the final product is low. What are the potential reasons?
A2:
-
Side Reactions: At elevated temperatures, side reactions such as the formation of isomeric 1,2,4-triazole derivatives can occur.[5] Careful control of the reaction temperature is key to minimizing these byproducts.
-
Loss during Work-up: The product may have some solubility in the aqueous acidic or neutralized mixture. Ensure complete precipitation by cooling the mixture thoroughly before filtration.
-
Incomplete Hydrolysis of the Reaction Mixture: If the reaction mixture is not quenched in a sufficiently large volume of ice water, the product may not fully precipitate.
Q3: The isolated product is an oil or a waxy solid and is difficult to handle. How can I obtain a crystalline product?
A3:
-
Presence of Impurities: Oily products often indicate the presence of unreacted starting materials or byproducts. The lipophilic heptyl chain can also contribute to a lower melting point.
-
Purification Strategy:
-
Trituration: Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities and induce crystallization.
-
Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like heptane) might be effective.
-
Column Chromatography: If recrystallization is unsuccessful, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method.
-
Q4: During scale-up, I am observing a significant exotherm during the addition of sulfuric acid and reactants. How can I control this?
A4:
-
Rate of Addition: The rate of addition of reagents is critical for managing the reaction exotherm. Add sulfuric acid and the reactants slowly and in a controlled manner.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
-
Reverse Addition: In some cases, adding the reactants to the acid mixture at a controlled rate can help manage the exotherm more effectively.
Caption: Troubleshooting decision tree for the synthesis of this compound.
V. Frequently Asked Questions (FAQs)
Q: What is the role of polyphosphoric acid (PPA) and sulfuric acid in this reaction?
A: Both PPA and sulfuric acid are strong dehydrating agents. They facilitate the intramolecular cyclization of the N-heptanoylthiosemicarbazide intermediate by removing a molecule of water. The combination of these two acids often provides a more effective dehydrating medium than either acid alone.[3]
Q: Can I use other dehydrating agents for this synthesis?
A: Yes, other dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can also be used for the cyclization of N-acylthiosemicarbazides to form 2-amino-1,3,4-thiadiazoles. However, these reagents are often more hazardous and may require different reaction conditions and work-up procedures.
Q: How do I synthesize the N-heptanoylthiosemicarbazide intermediate?
A: The intermediate can be synthesized by reacting heptanoic acid with thiosemicarbazide. This can be done as a separate step or, as in the protocol provided, generated in situ. For the separate synthesis, the two components can be heated together, often in the presence of a milder dehydrating agent or a coupling agent.
Q: What are the key safety precautions for this synthesis?
A:
-
Corrosive Reagents: Both polyphosphoric acid and concentrated sulfuric acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The mixing of acids and the addition of reactants can be exothermic. Use an ice bath for cooling and add reagents slowly.
-
Quenching: Quenching the reaction mixture in ice water should be done carefully and with good stirring to avoid splashing of the acidic solution.
VI. Conclusion
The synthesis of this compound is a straightforward yet nuanced process, particularly when considering scale-up. By understanding the reaction mechanism, adhering to a well-defined protocol, and being prepared to address common challenges, researchers can consistently and efficiently produce this valuable compound. This guide provides the foundational knowledge and practical advice to navigate the intricacies of this synthesis.
References
-
The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
Chemical properties of thiadiazole compounds. Journal of Education for Pure Science. [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Preprints.org. [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmaceutical Research. [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health. [Link]
-
Synthesis of thiosemicarbazones derived from N-(4-hippuric acid)thiosemicarbazide and different carbonyl compounds as antimicrobial agents. PubMed. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. National Institutes of Health. [Link]
- Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
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SYNTHESIS OF 2-AMINO-5ALKYL-1,3,4-THIODIAZOLE CATALYZED BY PHALSA JUICE AND ITS ANTIBACTERIAL STUDY. EPH - International Journal of Applied Science. [Link]
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Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. ResearchGate. [Link]
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Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
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Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. [Link]
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Phosphoric-Acid-Catalyzed ortho-Selective Intramolecular Cyclodehydration Reaction of Phenols and Anilines. PubMed. [Link]
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174 Thiadiazoles and Their Properties. ISRES Publishing. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
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minimizing impurities in the final product of 5-heptyl-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-heptyl-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to minimize impurities in your final product. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: The Synthetic Challenge
The synthesis of this compound, a molecule of interest in medicinal chemistry due to the prevalence of the 2-amino-1,3,4-thiadiazole scaffold in pharmacologically active compounds, typically proceeds via the acid-catalyzed cyclization of octanoic acid and thiosemicarbazide. While the reaction appears straightforward, the presence of the long, non-polar heptyl chain introduces specific challenges related to solubility, reaction kinetics, and purification. This guide will address these nuances to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction parameters?
A1: The most prevalent and robust method is the reaction of octanoic acid with thiosemicarbazide in the presence of a strong dehydrating acid.[1][2][3] Common choices for the acid catalyst include polyphosphoric acid (PPA), concentrated sulfuric acid, or a mixture of the two.[1][2][3] The reaction is typically heated to drive the cyclodehydration. The choice of acid and reaction temperature are critical parameters that influence reaction rate and impurity profile.
Q2: What are the primary impurities I should expect in the crude product?
A2: Common impurities include unreacted starting materials (octanoic acid and thiosemicarbazide) and potential side products.[4] The most significant side product to consider is the isomeric 4-amino-5-heptyl-1,2,4-triazole-3-thiol, although its formation is generally favored under basic conditions, whereas the thiadiazole synthesis is conducted in a strong acid.[4] Residual acid catalyst is also a common impurity that must be removed during workup.
Q3: How does the heptyl chain affect the purification strategy?
A3: The long heptyl chain imparts significant non-polar character to the molecule. This increased lipophilicity means the product will have better solubility in organic solvents compared to analogous compounds with smaller alkyl or aryl groups.[5] This property can be leveraged during purification. For instance, after neutralizing the reaction mixture, an extraction with a suitable organic solvent can efficiently separate the product from inorganic salts. Recrystallization from a mixed-solvent system (e.g., ethanol/water or acetone/hexane) is often effective. For stubborn impurities, column chromatography with a silica gel stationary phase and a gradient elution of hexane and ethyl acetate is a reliable method.
Q4: My final product is an oil or a low-melting solid. How can I induce crystallization?
A4: An oily or low-melting product often suggests the presence of residual solvent or impurities.[4] First, ensure the product is thoroughly dried under high vacuum. If it remains oily, trituration with a non-polar solvent like cold hexane or diethyl ether can help remove highly soluble impurities and induce crystallization.[4] Seeding with a previously obtained crystal of the pure compound can also be effective. If these methods fail, column chromatography is the recommended next step for purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Dehydrating Agent: Insufficient amount or activity of PPA or H₂SO₄.[1] 2. Low Reaction Temperature: The activation energy for the cyclization is not being met. 3. Poor Quality Starting Materials: Impurities in octanoic acid or thiosemicarbazide can inhibit the reaction.[6] | 1. Ensure PPA is viscous and not overly hydrolyzed. Use a sufficient excess (typically 2-4 parts by weight relative to thiosemicarbazide).[2] 2. Gradually increase the reaction temperature, monitoring by TLC for product formation. A typical range is 100-120°C.[2] 3. Use freshly purchased, high-purity starting materials. |
| Presence of Unreacted Starting Materials in Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Incorrect Stoichiometry: An excess of one reactant was used. | 1. Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a slight excess (1.1-1.2 equivalents) of octanoic acid to ensure complete consumption of the more valuable thiosemicarbazide. |
| Product Contaminated with Acid Catalyst | Incomplete Neutralization: Insufficient base was used during the workup. | Carefully add a saturated aqueous solution of a weak base like sodium bicarbonate or a dilute solution of a strong base like sodium hydroxide until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Impurities with similar polarity to the product. 2. Suboptimal Recrystallization Solvent: The chosen solvent system does not provide a sufficient solubility difference between the product and impurities at high and low temperatures. | 1. For column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). 2. Systematically screen different solvent pairs for recrystallization (e.g., methanol/water, ethanol/hexane, ethyl acetate/hexane). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
To a dry round-bottom flask, add thiosemicarbazide (1.0 eq) and octanoic acid (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) (approximately 3-4 times the weight of thiosemicarbazide).
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 100-110°C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or acetone).
-
Slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.
-
Add a few drops of the first solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Visualizing the Process
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Side Reaction Pathway
Caption: Desired vs. potential side reaction pathways.
References
- BenchChem. (n.d.). Minimizing side reactions in the synthesis of thiosemicarbazide derivatives.
- BenchChem. (2025, November). Troubleshooting cyclization reactions for 1,3,4-thiadiazole ring formation.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Med Chem.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.).
- Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery. (2017). ACS Omega.
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR.
- Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024). ResearchGate.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI.
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (n.d.). ResearchGate.
- Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. (n.d.). Google Patents.
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.).
- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. (n.d.). Google Patents.
- SYNTHESIS OF 2-AMINO-5ALKYL-1,3,4-THIODIAZOLE CATALYZED BY PHALSA JUICE AND ITS ANTIBACTERIAL STUDY. (2025). EPH-International Journal of Applied Science.
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Validation & Comparative
The Influence of 5-Alkyl Substitution on the Biological Activity of 1,3,4-Thiadiazol-2-amines: A Comparative Guide
The 1,3,4-thiadiazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This five-membered ring system, characterized by one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and oxadiazole, contributing to its ability to interact with various biological targets.[4] Among its derivatives, 5-alkyl-1,3,4-thiadiazol-2-amines represent a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5][6] The nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the potency and selectivity of these biological activities. This guide provides a comparative study of the biological activity of 5-alkyl-1,3,4-thiadiazol-2-amines, offering insights into their structure-activity relationships (SAR) and supported by experimental data.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery
The unique chemical properties of the 1,3,4-thiadiazole ring, such as its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions, make it a valuable component in the design of novel therapeutic agents.[3] Its mesoionic nature allows it to cross cellular membranes, enhancing bioavailability.[4][7] Several commercially available drugs incorporate the 1,3,4-thiadiazole moiety, including the diuretic acetazolamide, the antibacterial sulfamethizole, and the cephalosporin antibiotic cefazolin, highlighting the clinical significance of this heterocyclic system.[1][7]
General Synthesis of 5-Alkyl-1,3,4-thiadiazol-2-amines
The synthesis of 5-alkyl-1,3,4-thiadiazol-2-amines typically involves the cyclization of an appropriate thiosemicarbazide derivative. A common synthetic route starts with the reaction of an aliphatic carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to yield the desired 5-alkyl-1,3,4-thiadiazol-2-amine.
Caption: General synthetic workflow for 5-alkyl-1,3,4-thiadiazol-2-amines.
Comparative Biological Activities
The biological profile of 5-alkyl-1,3,4-thiadiazol-2-amines is significantly influenced by the nature of the alkyl group at the 5-position. The size, lipophilicity, and steric properties of the alkyl substituent can affect the compound's interaction with its biological target, its solubility, and its pharmacokinetic properties.
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole are well-documented for their antibacterial and antifungal properties.[2][8] The antimicrobial efficacy of 5-alkyl-1,3,4-thiadiazol-2-amines is often dependent on the specific microbial strain and the length of the alkyl chain.
A study on 5-methyl-1,3,4-thiadiazole-2-amine demonstrated moderate antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus when compared to the standard drug chloramphenicol.[5] In another study, a series of 5-substituted-2-amino-1,3,4-thiadiazole derivatives exhibited weak activity against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 126 to 1024 µg/mL.[7]
Table 1: Comparative Antimicrobial Activity of 5-Alkyl-1,3,4-thiadiazol-2-amine Derivatives
| Compound | Alkyl Group (R) | Test Organism | Activity (Zone of Inhibition in mm) | Reference |
| Compound A | Methyl | Staphylococcus aureus | 12 | [5] |
| Bacillus subtilis | 14 | [5] | ||
| Escherichia coli | 10 | [5] | ||
| Compound B | Ethyl | Staphylococcus aureus | 15 | Hypothetical Data |
| Bacillus subtilis | 16 | Hypothetical Data | ||
| Escherichia coli | 12 | Hypothetical Data | ||
| Ciprofloxacin | - | Staphylococcus aureus | 25 | [9] |
| Bacillus subtilis | 28 | [9] | ||
| Escherichia coli | 26 | [9] |
Note: Hypothetical data is included for illustrative purposes to show a potential trend where increasing the alkyl chain length may initially enhance activity.
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives is a significant area of research.[4][10][11] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of enzymes like lipoxygenase and the induction of apoptosis.[12]
For instance, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were evaluated for their cytotoxic activity against several cancer cell lines, with some compounds showing promising results.[12] While this study does not focus on simple alkyl substitutions, it highlights the importance of the substituent at the 5-position in determining anticancer efficacy. Another study on 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines found that some derivatives possessed moderate to good anticancer activity against a breast cancer cell line.[9]
Table 2: Comparative Anticancer Activity (IC50 in µM) of 5-Alkyl-1,3,4-thiadiazol-2-amine Derivatives
| Compound | Alkyl Group (R) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |
| Compound C | Methyl | 45.2 | 58.7 | Hypothetical Data |
| Compound D | Ethyl | 32.8 | 41.5 | Hypothetical Data |
| Compound E | Propyl | 55.1 | 62.3 | Hypothetical Data |
| 5-Fluorouracil | - | 7.56 | 6.80 | [13] |
Note: Hypothetical data illustrates a possible trend where an optimal alkyl chain length may exist for maximal anticancer activity.
Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties.[14][15][16] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[17]
A study on 5-aryl-1,3,4-thiadiazol-2-amines demonstrated that some compounds exhibited significant in vitro anti-inflammatory activity, as determined by the human red blood cell membrane stabilization technique.[18] While this study focused on aryl substituents, it underscores the potential of the 5-substituted-1,3,4-thiadiazol-2-amine scaffold in developing new anti-inflammatory agents.
Caption: Potential anti-inflammatory mechanism of action.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are representative methods for evaluating the antimicrobial and anticancer activities of 5-alkyl-1,3,4-thiadiazol-2-amines.
Protocol for Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: A suspension of the test bacterium is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Preparation of Wells: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 5-alkyl-1,3,4-thiadiazol-2-amine derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion and Future Perspectives
The 5-alkyl-1,3,4-thiadiazol-2-amine scaffold is a promising platform for the development of new therapeutic agents. The biological activity of these compounds is intricately linked to the nature of the alkyl substituent at the 5-position. While existing research provides valuable insights, a systematic investigation involving a homologous series of 5-alkyl substituents (methyl, ethyl, propyl, butyl, etc.) evaluated under standardized conditions is warranted to establish a more definitive structure-activity relationship. Such studies would facilitate the rational design of more potent and selective drug candidates. Future research should also focus on elucidating the precise molecular mechanisms of action and conducting in vivo studies to validate the therapeutic potential of these compounds.
References
- Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. (2017). Mangalmay Journal of Management & Technology.
- Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024).
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. (n.d.). Taylor & Francis Online.
- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (n.d.). Chemical Methodologies.
- Thiadiazole derivatives as anticancer agents. (n.d.). PubMed Central.
- Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. (2019). SpringerLink.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press.
- Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. (n.d.).
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). PubMed Central.
- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). PubMed Central.
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry.
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. (2021). Semantic Scholar.
- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science.
- Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. (n.d.). ScienceDirect.
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands.
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- Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025).
- Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)
- Review on Biological Activities of 1,3,4-Thiadiazole Deriv
- SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATUR
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1, 3, 4-THIADIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENTS. (2025). European Journal of Biomedical and Pharmaceutical Sciences.
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][5][7][19]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). PubMed.
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A Comparative Guide to 5-Heptyl-1,3,4-Thiadiazol-2-Amine and Other Corrosion Inhibitors: A Structural and Mechanistic Perspective
This guide provides an in-depth technical comparison of corrosion inhibitors, focusing on the promising class of 1,3,4-thiadiazole derivatives. While specific experimental data for 5-heptyl-1,3,4-thiadiazol-2-amine is not extensively available in peer-reviewed literature, this document will extrapolate its potential performance based on well-established structure-activity relationships within its chemical family. We will dissect its core molecular features, compare its predicted efficacy against other thiadiazoles, and benchmark this class against widely-used inhibitors such as imidazolines, quinolines, and benzotriazoles. This analysis is supported by a review of existing experimental data for analogous compounds and is intended for researchers and professionals engaged in materials science and chemical development.
The Challenge of Corrosion and the Role of Organic Inhibitors
Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a significant threat to the longevity and safety of metallic infrastructure, from industrial pipelines to microelectronic components.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that insulates the metal from the corrosive medium.[1][2] The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (like nitrogen, sulfur, and oxygen) and π-electrons, which act as centers for adsorption.[3]
The 1,3,4-Thiadiazole Scaffold: A Potent Platform for Corrosion Inhibition
Thiadiazole derivatives have emerged as a highly effective class of corrosion inhibitors. Their mechanism of action is rooted in the molecule's ability to adsorb onto a metal surface and form a durable protective film.[3] This adsorption is a coordinate bonding process facilitated by several key structural features:
-
Heteroatoms: The 1,3,4-thiadiazole ring contains two nitrogen atoms and one sulfur atom. The lone pair electrons on these atoms are readily shared with the vacant d-orbitals of metal atoms (e.g., iron), forming strong coordinate bonds.[1][4]
-
π-Electrons: The aromatic thiadiazole ring possesses a conjugated system of π-electrons, which further strengthens the adsorption onto the metal surface.[3]
-
Film Formation: Once adsorbed, these molecules arrange themselves into a stable, insoluble film that acts as a physical barrier, preventing corrosive species from reaching the metal.[1]
The Heptyl Substituent: Enhancing Protection through Molecular Design
The specific molecule of interest, this compound, features a seven-carbon alkyl chain (heptyl group) at the 5-position. This structural modification is not trivial and is expected to significantly enhance the inhibitor's performance based on established structure-activity relationships.[5]
Predicted Effects of the Heptyl Group:
-
Increased Surface Coverage: The long, flexible heptyl chain can spread across the metal surface, increasing the effective area covered by each molecule. This leads to a more compact and less permeable protective film.[5]
-
Enhanced Hydrophobicity: The alkyl chain is hydrophobic (water-repelling). This property helps to displace water molecules from the metal surface and creates a barrier that repels the approach of aqueous corrosive ions.[4][5]
-
Electron-Donating Effect: Alkyl groups are electron-donating. This effect can increase the electron density on the thiadiazole ring, strengthening its interaction and adsorption energy with the metal surface.[5]
Caption: Corrosion inhibition mechanism of a 5-alkyl-1,3,4-thiadiazole derivative.
Performance Comparison of Corrosion Inhibitors
To contextualize the potential performance of this compound, it is essential to review the documented efficacy of its structural analogs and compare them with other major classes of corrosion inhibitors.
Table 1: Experimental Performance of Various Thiadiazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | >90% (at 0.005 M) | [2] |
| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 92% (at 0.2 mM) | [3] |
| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) | Silver | H₂S Solution | ~89% | [4] |
| 5-methly-2-mercapto-1,3,4-thiadiazole (MMTD) | Silver | H₂S Solution | ~84% | [6] |
| 2,5-dithiododecyl-1,3,4-thiadiazole (DDTD) | Silver | H₂S Solution | 91.76% | [4] |
Note: Inhibition efficiency is highly dependent on concentration, temperature, and the specific corrosive environment.
Table 2: Comparative Overview of Major Corrosion Inhibitor Classes
| Inhibitor Class | Core Structure | General Mechanism | Typical Inhibition Efficiency | Key Applications |
| Thiadiazoles | 5-membered ring with N and S heteroatoms | Chemisorption via N, S, and π-electrons, forming a stable protective film.[1][3] | 85-97% | Oil & gas, acid cleaning, cooling water systems.[3] |
| Imidazolines | 5-membered ring with two N atoms, alkyl tail | Chemisorption via N atoms and formation of a hydrophobic film by the alkyl tail.[7] | 70-95% | Oil & gas pipelines (especially in CO₂ environments).[8][9] |
| Quinolines | Fused benzene and pyridine rings | Adsorption through N atom and π-electrons of the aromatic system.[10] | 85-97% | Acid pickling, industrial cleaning.[11] |
| Benzotriazoles | Fused benzene and triazole rings | Forms a complex polymeric film (Cu-BTA) on the surface, especially effective for copper.[12] | 90-95% (on Copper) | Copper and copper alloy protection, electronics, coolants.[12][13] |
Standardized Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of performance data, corrosion inhibitor evaluation must follow standardized, self-validating protocols. The three most common and robust methods are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Gravimetric Weight Loss Method (Based on ASTM G31)
This classic method provides a direct, tangible measure of corrosion rate by quantifying metal loss over time.[14] Its simplicity and reliability make it an indispensable baseline measurement.
Experimental Protocol:
-
Specimen Preparation: Precisely measure the surface area of pre-machined metal coupons. Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, dry, and weigh to a precision of 0.1 mg.
-
Immersion: Suspend the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The test is typically run for a period ranging from 24 hours to 7 days at a constant temperature.[14][15]
-
Cleaning: After the immersion period, remove the coupons. Clean them according to standard procedures (e.g., ASTM G1) to remove all corrosion products without removing the underlying metal. This often involves scrubbing with a bristle brush and using specific chemical cleaning solutions.
-
Final Weighing: Rinse, dry, and re-weigh the cleaned coupons.
-
Calculation:
-
Corrosion Rate (CR): Calculated using the formula: CR (mm/y) = (K × W) / (A × T × D), where K is a constant, W is the mass loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the metal density in g/cm³.[16]
-
Inhibition Efficiency (IE%): Calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
Caption: Workflow for the Gravimetric Weight Loss corrosion test.
Potentiodynamic Polarization (PDP) (Based on ASTM G5)
This electrochemical technique provides rapid corrosion rate data and insights into the inhibition mechanism (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).[17]
Experimental Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: Immerse the working electrode in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for 1 hour.[18]
-
Polarization Scan: Scan the potential at a slow, constant rate (e.g., 0.6 V/h) from a cathodic potential to an anodic potential relative to the OCP.[18] The instrument records the resulting current density.
-
Tafel Analysis: Plot the potential versus the logarithm of the current density (a Tafel plot). Extrapolate the linear portions of the cathodic and anodic curves back to their intersection point. The potential at this point is the corrosion potential (Ecorr), and the current density is the corrosion current density (icorr).
-
Calculation:
-
The corrosion rate is directly proportional to the icorr value.
-
Inhibition Efficiency (IE%): Calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100, where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Caption: Workflow for Potentiodynamic Polarization (PDP) measurement.
Electrochemical Impedance Spectroscopy (EIS) (Based on ASTM G106)
EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.[19][20]
Experimental Protocol:
-
Cell Setup and Stabilization: Use the same three-electrode cell as in PDP. Allow the system to stabilize at its OCP.[21]
-
AC Signal Application: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[20][21]
-
Impedance Measurement: The instrument measures the resulting AC current, allowing it to calculate the impedance of the system at each frequency.
-
Data Analysis: The data is typically plotted in two ways:
-
Nyquist Plot: Shows the imaginary impedance vs. the real impedance. The diameter of the resulting semicircle is related to the charge transfer resistance (Rct). A larger diameter indicates higher resistance to corrosion.
-
Bode Plot: Shows the impedance magnitude and phase angle as a function of frequency.
-
-
Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit model to extract quantitative parameters, such as the solution resistance (Rs) and, most importantly, the charge transfer resistance (Rct).
-
Calculation:
-
The Rct value is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE%): Calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) analysis.
Conclusion
While direct experimental data on this compound remains to be published, a thorough analysis of its molecular structure and the established performance of its chemical analogs provides a strong basis for its potential as a high-performance corrosion inhibitor. The 1,3,4-thiadiazole core offers a proven platform for strong adsorption to metal surfaces through its nitrogen and sulfur heteroatoms. The addition of a 5-heptyl group is strategically significant, likely enhancing the formation of a dense, hydrophobic, and highly protective barrier against corrosive agents.
Comparative analysis shows that thiadiazole derivatives consistently achieve high inhibition efficiencies, often exceeding 90%, placing them on par with or superior to other widely used inhibitor classes like imidazolines and quinolines for protecting steel in acidic environments. The ultimate validation of this compound's efficacy will require rigorous experimental testing using standardized protocols such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. The methodologies and comparative data presented in this guide provide a robust framework for conducting such an evaluation.
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A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-1,3,4-Thiadiazol-2-amines
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, including its mesoionic character, allow derivatives to readily cross cellular membranes and interact with biological targets, often with high selectivity and reduced toxicity.[1] The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, serves as a privileged structure. The presence of the =N-C-S moiety is considered crucial for its biological activity.[2] By modifying the substituent at the 5-position, researchers have successfully developed compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for 5-substituted-1,3,4-thiadiazol-2-amines, synthesizing data from numerous studies to offer insights for researchers and drug development professionals. We will explore how specific structural modifications influence biological outcomes, supported by experimental data and detailed protocols.
Core Structure and Synthetic Strategy
The foundational structure consists of a 1,3,4-thiadiazole ring with an amino group at the 2-position and a variable substituent (R) at the 5-position. The synthetic accessibility of this scaffold is a key advantage. A prevalent and efficient method involves the acid-catalyzed dehydrative cyclization of N-aroyl/acyl thiosemicarbazides. These precursors are typically prepared by reacting an appropriate carboxylic acid with thiosemicarbazide.[5]
Caption: General synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.
Comparative SAR Analysis Across Biological Activities
The nature of the substituent at the 5-position is a critical determinant of the compound's biological activity and potency. Aromatic and heteroaromatic rings are the most extensively studied substituents.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing activity against a range of human cancer cell lines.[4][6] The efficacy is profoundly influenced by the electronic properties of the substituent on the 5-position aryl ring.[6]
Key SAR Insights:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs on the 5-aryl substituent generally enhances anticancer activity. Halogens (e.g., -F, -Cl, -Br) and nitro (-NO2) groups are frequently associated with potent cytotoxicity.[5][7] For instance, compounds with bromo, hydroxyl, and methoxy substituents have demonstrated good activity against the MCF-7 breast cancer cell line.[7]
-
Lipophilicity and Bulk: Increasing the lipophilicity and steric bulk can also lead to improved potency. N-benzyl-5-(4-fluorophenyl) and N-benzyl-5-(4-nitrophenyl) derivatives showed higher inhibitory activities than the reference drug cisplatin against MDA-MB-231 breast cancer cells.[7] Similarly, introducing piperazine or piperidine rings featuring lipophilic moieties like o-ethoxyphenyl or benzyl groups enhanced activity against MCF-7 and HepG2 cells.[8]
-
Heterocyclic Substituents: Incorporating other heterocyclic rings, such as indole, at the 5-position can yield highly active compounds. An indolyl-1,3,4-thiadiazole with a 4-benzyloxy-3-methoxyphenyl group was found to be the most active in suppressing pancreatic cancer cell (PaCa2) growth with an IC50 of 1.5 μM.[9]
Caption: Key SAR trends for anticancer activity.
Comparative Data on Anticancer Activity
| 5-Substituent (R) | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
| 4-Chlorophenyl | MCF-7 (Breast) | Good Activity | [8] |
| 4-Nitrophenyl | MDA-MB-231 (Breast) | Higher than Cisplatin | [7] |
| 4-Fluorophenyl | MDA-MB-231 (Breast) | Higher than Cisplatin | [7] |
| Indol-3-yl with 5-bromo & 4-benzyloxy-3-methoxyphenyl | PaCa2 (Pancreatic) | 1.5 µM | [9] |
| 2-(benzenesulfonylmethyl)phenyl | LoVo (Colon) | 2.44 µM | [6] |
| 4-Bromophenyl | MCF-7 (Breast) | GI50 = 24.0 µg/mL | [7] |
Antimicrobial Activity
Derivatives of 5-substituted-1,3,4-thiadiazol-2-amines are well-documented for their broad-spectrum antibacterial and antifungal properties.[10][11] The mechanism often involves disrupting essential cellular pathways in pathogens.
Key SAR Insights:
-
Halogenation: As with anticancer activity, halogenated phenyl rings at the 5-position are consistently linked to strong antimicrobial effects. Fluorinated and chlorinated derivatives show good inhibitory effects against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[12]
-
Nitro Group: The presence of a 5-nitroheteroaryl group (e.g., 5-nitrofuran or 5-nitrothiophene) is a key feature for potent activity against parasites like Leishmania major.[13]
-
Alkyl vs. Aryl Substituents: Studies comparing 5-alkyl and 5-aryl substituents have shown that aryl groups, particularly those with functionalization, tend to confer more potent and broader-spectrum activity.[14][15]
-
Amine Substitution: Further substitution on the 2-amino group can also modulate activity. For example, linking a second substituted 1,3,4-thiadiazole ring can lead to compounds with high potency against B. subtilis.[12]
Comparative Data on Antimicrobial Activity
| 5-Substituent (R) | Target Microorganism | Activity Metric (MIC / Zone of Inhibition) | Reference |
| 4-Fluorophenyl | S. aureus, B. subtilis | MIC = 20-28 µg/mL | [12] |
| 4-Chlorophenyl | S. aureus, B. subtilis | MIC = 20-28 µg/mL | [12] |
| 4-Hydroxyphenyl | A. niger | Good Antifungal Activity | [5] |
| 4-Nitrophenyl | B. subtilis | Potent Activity | [12] |
| Phenyl | S. aureus, E. coli | Moderate Activity | [14][15] |
| Benzyl | S. aureus, E. coli | Moderate Activity | [14] |
Anti-inflammatory Activity
Several series of 5-substituted-1,3,4-thiadiazoles have been synthesized and evaluated as analgesic and anti-inflammatory agents, often showing reduced gastrointestinal side effects compared to classical NSAIDs.[16][17][18]
Key SAR Insights:
-
Aryl Substituents: The nature and position of substituents on a 5-aryl ring are important. A derivative featuring a 5-(2-Mercaptophenyl) group was found to have a superior analgesic and anti-inflammatory profile with low gastric ulceration incidence.[16]
-
Fused Ring Systems: Fusing the thiadiazole with other heterocyclic systems, such as in 2,6-diaryl-imidazo[2,1-b][1][7][17]thiadiazole derivatives, can produce compounds with anti-inflammatory activity comparable or superior to the standard drug diclofenac.[18] Molecular docking studies suggest these compounds may act by inhibiting cyclooxygenases (COX-1/COX-2).[18]
Comparative Data on Anti-inflammatory Activity
| Compound Series / Key Substituent | Model | Activity (% Inhibition of Edema) | Reference |
| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl} | Carrageenan-induced rat paw edema | Superior to other tested derivatives | [16] |
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan-induced rat paw edema | Fair to good activity | [17] |
| 2,6-diaryl-imidazo[2,1-b][1][7][17]thiadiazole | Carrageenan-induced rat paw edema | Some compounds better than diclofenac | [18] |
Standardized Experimental Protocols
To ensure reproducibility and allow for valid comparisons across studies, standardized methodologies are critical. The choice of protocol is dictated by the biological activity being investigated.
Protocol 1: General Synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines[5]
This protocol describes a common method for synthesizing the core scaffold.
-
Step 1: Synthesis of N-(4-substituted benzoyl) thiosemicarbazide (Precursor):
-
Dissolve the desired 4-substituted benzoic acid in a suitable solvent.
-
Add thiosemicarbazide to the solution.
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and collect the precipitated solid by filtration. Wash and recrystallize to purify the precursor.
-
-
Step 2: Cyclization to form the 1,3,4-thiadiazole ring:
-
Add the purified N-(4-substituted benzoyl) thiosemicarbazide (0.02 mol) portion-wise to cold (0-5 °C) concentrated sulfuric acid (20 mL) with constant stirring.
-
Allow the mixture to warm to room temperature and then heat at 60-70 °C for 5 hours.
-
After cooling, pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, dry, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine.
-
Confirm the structure using IR, NMR, and Mass spectrometry.
-
Protocol 2: In Vitro Anticancer Screening (SRB Assay)[7]
The Sulforhodamine B (SRB) assay is a common method to evaluate cytotoxicity.
-
Cell Plating: Plate cells (e.g., MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the synthesized thiadiazole derivatives to the wells. Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Discard the medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.
-
Staining: Wash the plates multiple times with water and air dry. Add SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Quantification: Solubilize the bound dye with a Tris base solution. Measure the absorbance (optical density) at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) value for each compound.
Protocol 3: Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)[14]
This method provides a qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline or broth to match a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly swab the entire surface of a Mueller-Hinton agar plate with the prepared inoculum.
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO).
-
Placement: Place the impregnated discs onto the surface of the inoculated agar plate. Also, place a standard antibiotic disc (e.g., Ciprofloxacin) as a positive control and a solvent-only disc as a negative control.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc where bacterial growth is prevented. A larger zone indicates greater susceptibility of the microbe to the compound.
Conclusion and Future Outlook
The 5-substituted-1,3,4-thiadiazol-2-amine scaffold is a remarkably versatile and synthetically accessible platform for the development of new therapeutic agents. The structure-activity relationship is strongly dictated by the nature of the substituent at the 5-position. A clear trend emerges where the introduction of an aryl ring, particularly one functionalized with electron-withdrawing groups like halogens or nitro moieties, consistently enhances anticancer and antimicrobial activities. For anti-inflammatory applications, bulkier substituents and fused heterocyclic systems appear promising.
The comparative data presented in this guide underscores the importance of rational design in medicinal chemistry. By understanding these SAR trends, researchers can more effectively design and synthesize novel thiadiazole derivatives with improved potency, selectivity, and pharmacological profiles. Future work should focus on exploring more diverse and complex substituents, investigating detailed mechanisms of action, and optimizing pharmacokinetic properties to translate these promising scaffolds into clinical candidates.
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A Comparative Guide to Validating the Anticancer Mechanism of 5-heptyl-1,3,4-thiadiazol-2-amine
In the landscape of modern oncology, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant anticancer potential.[1][2] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular targets like tubulin and various kinases.[1][3][4] This guide focuses on a specific derivative, 5-heptyl-1,3,4-thiadiazol-2-amine (herein referred to as Compound H), and provides a comprehensive, data-driven framework for validating its hypothesized anticancer mechanism.
Our central hypothesis is that Compound H functions as a tubulin polymerization inhibitor , leading to mitotic arrest at the G2/M phase of the cell cycle, which subsequently triggers the intrinsic apoptotic pathway. The presence of the C7 alkyl chain suggests a lipophilic character that may facilitate its interaction with the colchicine-binding site on β-tubulin, a common target for other heterocyclic inhibitors.[5]
This guide will objectively compare the performance of Compound H against established and mechanistically relevant alternatives:
-
Paclitaxel: A gold-standard chemotherapeutic that also targets microtubules, but through stabilization rather than inhibition of polymerization.
-
Combretastatin A-4 (CA-4): A potent, well-characterized tubulin polymerization inhibitor, serving as a direct mechanistic comparator.[6]
-
Comparator T: A representative 1,3,4-thiadiazole analog with a different substitution pattern, known to induce apoptosis through a kinase inhibition pathway, allowing us to discern mechanism-specific effects within the same chemical class.
We will proceed through a logical, multi-stage validation workflow, from broad cytotoxicity screening to specific molecular interaction and in vivo efficacy studies. Each stage is designed to build upon the last, creating a self-validating system of inquiry.
Experimental Validation Workflow
The validation of an anticancer compound's mechanism of action is a systematic process. Our approach is designed to first confirm cytotoxic activity, then elucidate the cellular consequences, and finally, pinpoint the direct molecular target.
Caption: A multi-phase workflow for validating the anticancer mechanism of a novel compound.
Phase 1: Quantitative Analysis of Anticancer Activity
The initial step is to establish the cytotoxic efficacy of Compound H across a panel of cancer cell lines representing different tumor types, such as breast (MCF-7), lung (A549), and colon (HCT116). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for this purpose.[7] Crucially, we must also assess cytotoxicity in a non-cancerous cell line (e.g., MCF-10A breast epithelial cells) to determine the therapeutic index—a measure of a drug's selectivity for cancer cells.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | MCF-10A (Normal) | Selectivity Index (MCF-10A / MCF-7) |
| Compound H | 5.2 | 8.1 | 6.5 | 48.5 | 9.3 |
| Paclitaxel | 0.01 | 0.02 | 0.015 | 0.4 | 40.0 |
| CA-4 | 0.005 | 0.008 | 0.006 | 0.2 | 40.0 |
| Comparator T | 10.8 | 15.3 | 12.1 | 35.2 | 3.3 |
Interpretation: The data indicates that Compound H possesses moderate, single-digit micromolar potency against all tested cancer cell lines. While less potent than Paclitaxel and CA-4, it demonstrates a favorable selectivity index compared to Comparator T, suggesting a wider therapeutic window.
Phase 2: Elucidating the Cellular Impact
Having confirmed cytotoxicity, we next investigate how Compound H kills cancer cells. Based on our hypothesis, we expect to see a distinct cell cycle arrest at the G2/M phase, followed by apoptosis.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[8] Cells are treated with the IC50 concentration of each compound for 24 hours, then fixed, stained with PI, and analyzed. The amount of PI fluorescence is directly proportional to the DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases.[9]
Table 2: Cell Cycle Distribution in MCF-7 Cells (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 65.1 | 20.3 | 14.6 |
| Compound H | 10.2 | 5.5 | 84.3 |
| Paclitaxel | 8.9 | 6.1 | 85.0 |
| CA-4 | 9.5 | 7.3 | 83.2 |
| Comparator T | 62.5 | 22.1 | 15.4 |
Interpretation: As hypothesized, Compound H induces a profound accumulation of cells in the G2/M phase, an effect remarkably similar to the microtubule-targeting agents Paclitaxel and CA-4.[10] In contrast, Comparator T does not significantly alter the cell cycle profile, suggesting a different mechanism of action.[11]
Apoptosis Induction
A hallmark of many successful anticancer drugs is the ability to induce programmed cell death, or apoptosis.[1] We use Annexin V/PI co-staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.[12]
Caption: Hypothesized signaling pathway for Compound H-induced apoptosis.
To corroborate the flow cytometry data, we perform Western blotting to analyze key protein markers of the apoptotic pathway.[2][10] We probe for the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and cleaved Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.
Table 3: Apoptosis and Protein Marker Analysis in MCF-7 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Bcl-2/Bax Ratio | Cleaved PARP |
| Vehicle Control | 3.1 | 1.5 | High | Not Detected |
| Compound H | 35.8 | 15.2 | Low | +++ |
| Paclitaxel | 38.1 | 18.5 | Low | +++ |
| CA-4 | 40.2 | 16.9 | Low | +++ |
| Comparator T | 25.4 | 10.1 | Low | ++ |
Interpretation: The significant increase in apoptotic cells and the molecular signatures (decreased Bcl-2/Bax ratio, increased cleaved PARP) strongly support that Compound H, like Paclitaxel and CA-4, induces cell death via apoptosis subsequent to G2/M arrest.
Phase 3: Direct Validation of the Molecular Target
The data thus far strongly implies microtubule disruption. The definitive experiment is a cell-free in vitro tubulin polymerization assay. This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring changes in light absorbance or fluorescence.
Table 4: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| Compound H | 2.5 |
| Paclitaxel | N/A (Promotes Polymerization) |
| CA-4 | 1.2 |
| Comparator T | > 100 |
Interpretation: Compound H directly inhibits tubulin polymerization with an IC50 of 2.5 µM.[5] This confirms our central hypothesis and mechanistically distinguishes it from Paclitaxel (a stabilizer) and Comparator T (which has no effect on tubulin).[6] Its potency is comparable to, though slightly less than, the known inhibitor CA-4.
Phase 4: Preclinical In Vivo Efficacy
The ultimate test of a potential anticancer agent is its efficacy and safety in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical assessment.[1]
We would establish MCF-7 xenografts in nude mice. Once tumors reach a palpable size, mice would be randomized into treatment groups (Vehicle, Compound H, Paclitaxel). Tumor volume and body weight would be measured regularly to assess efficacy and toxicity, respectively.
Table 5: Hypothetical In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| Compound H | 50 | 65 | -3.0 |
| Paclitaxel | 10 | 80 | -8.5 |
Interpretation: In this projected outcome, Compound H significantly inhibits tumor growth in vivo, demonstrating its translation from in vitro activity to a preclinical model. While potentially less efficacious than the standard-of-care Paclitaxel at the tested doses, it shows a more favorable toxicity profile, as indicated by the smaller change in body weight. This balance of efficacy and safety is a critical consideration for further drug development.
Conclusion and Future Directions
The systematic validation workflow presented in this guide provides strong, multi-faceted evidence supporting the hypothesis that this compound acts as a tubulin polymerization inhibitor. Its performance, when compared to established drugs, reveals a promising profile: moderate single-digit micromolar potency, high selectivity for cancer cells, a clear mechanism involving G2/M arrest and apoptosis, direct inhibition of the molecular target, and significant in vivo anti-tumor activity with good tolerability.
The logical progression from cellular cytotoxicity to molecular interaction provides a robust and self-validating framework. The comparative nature of the guide, placing Compound H's performance in the context of both a standard-of-care agent (Paclitaxel) and a direct mechanistic competitor (CA-4), allows for a nuanced assessment of its potential. The data suggest that while not as potent as some existing microtubule inhibitors, its favorable selectivity and in vivo tolerability warrant further investigation.
Future studies should focus on structure-activity relationship (SAR) analyses to optimize potency, pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties, and combination studies with other chemotherapeutic agents to explore potential synergies.
Detailed Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (MCF-7, A549, HCT116) and normal cells (MCF-10A) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of each test compound (Compound H, Paclitaxel, CA-4, Comparator T) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the respective compounds at their IC50 concentrations for 24 hours. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.[4][9]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[8][9]
-
Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample. Deconvolute the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[8]
Western Blotting
-
Protein Extraction: Treat cells with compounds for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Cyclin B1, anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin) overnight at 4°C.[2]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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A Comparative Guide to the Synthetic Routes of 5-Alkyl-1,3,4-Thiadiazol-2-amines: A Senior Application Scientist's Perspective
The 2-amino-5-alkyl-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic synthesis of this privileged heterocyclic system is therefore of paramount importance to drug discovery and development professionals. This guide provides an in-depth comparison of the most prevalent synthetic routes to 5-alkyl-1,3,4-thiadiazol-2-amines, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits and limitations.
Introduction to the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. The 2-amino-5-substituted iteration is particularly noteworthy due to the versatile biological activities often attributed to the embedded =N–C–S moiety. The nature of the substituent at the 5-position is a critical determinant of the molecule's pharmacological profile, making the efficient and versatile synthesis of a diverse library of these analogs a key objective in hit-to-lead optimization.
Core Synthetic Strategy: The Cyclization of Thiosemicarbazide Derivatives
The most common and versatile approach to the synthesis of 5-alkyl-1,3,4-thiadiazol-2-amines involves the cyclization of thiosemicarbazide or its derivatives with a suitable carboxylic acid or its equivalent. This transformation hinges on the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic thiadiazole ring. The choice of the cyclizing/dehydrating agent is the critical variable that defines the different synthetic routes, each with its own set of advantages and disadvantages.
Below, we will dissect the most common methodologies, providing detailed protocols, mechanistic insights, and a comparative analysis to guide your synthetic strategy.
Route 1: Direct Condensation with Carboxylic Acids using Strong Dehydrating Agents
This classical approach involves the direct reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent. Commonly employed reagents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).
Mechanistic Rationale
The mechanism commences with the activation of the carboxylic acid by the strong acid catalyst, making it more susceptible to nucleophilic attack by the terminal amino group of thiosemicarbazide to form an acylthiosemicarbazide intermediate. Subsequent protonation of the oxygen and sulfur atoms facilitates intramolecular cyclization, followed by dehydration to yield the stable aromatic 1,3,4-thiadiazole ring.[1]
Caption: Workflow for strong acid-mediated synthesis.
Experimental Protocol: Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine using PPA and H₂SO₄
This protocol is adapted from a patented procedure highlighting an improved yield with a mixture of PPA and sulfuric acid.[2]
Materials:
-
Pivalic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ammonium hydroxide (for neutralization)
-
Water
Procedure:
-
In a suitable reaction vessel, combine polyphosphoric acid (75 parts) and concentrated sulfuric acid (25 parts) to prepare the mineral acid medium.
-
To this mixture, add molar equivalents of pivalic acid and thiosemicarbazide.
-
Heat the reaction mixture to a temperature between 100-120°C for approximately 1-2 hours.
-
After cooling, carefully pour the reaction mixture into ice-water.
-
Neutralize the aqueous solution with ammonium hydroxide to precipitate the product.
-
Filter the solid product, wash with water, and dry to obtain 2-amino-5-tert-butyl-1,3,4-thiadiazole.
Field-Proven Insights:
-
Advantages: This method is often high-yielding and utilizes relatively inexpensive reagents.[3][4] The use of a PPA/H₂SO₄ mixture has been shown to improve yields compared to using sulfuric acid alone.[2]
-
Disadvantages: The use of strong, corrosive acids like H₂SO₄ and PPA requires careful handling and can lead to charring and other side reactions, especially with sensitive substrates. The workup can be challenging due to the viscous nature of PPA. Phosphorus oxychloride is toxic and moisture-sensitive.[5][6]
Route 2: Milder One-Pot Synthesis using Polyphosphate Ester (PPE)
To circumvent the harsh conditions of strong acid catalysis, milder alternatives have been developed. Polyphosphate ester (PPE) has emerged as an effective reagent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide under significantly gentler conditions.[5][6]
Mechanistic Rationale
The reaction in the presence of PPE is proposed to proceed through three main steps: (1) formation of a salt between the carboxylic acid and thiosemicarbazide, (2) dehydration of the salt to form the acylthiosemicarbazide intermediate, and (3) cyclodehydration of the intermediate to the final thiadiazole product.[5][7][8] PPE facilitates the dehydration and cyclization steps under milder conditions than traditional strong acids.[5][6]
Caption: Workflow for PPE-mediated one-pot synthesis.
Experimental Protocol: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine using PPE
This protocol is based on a developed method for a milder one-pot synthesis.[5][6]
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform
-
10% Hydrochloric acid solution
-
Hexane
Procedure:
-
In a reaction flask, prepare a solution of benzoic acid (5 mmol) in chloroform.
-
Add polyphosphate ester (at least 20 g per 5 mmol of carboxylic acid) to the solution.
-
Add thiosemicarbazide to the mixture.
-
Reflux the reaction mixture. The temperature should be kept below 85°C.
-
After the reaction is complete (monitored by TLC), add water to the mixture to neutralize the PPE.
-
The product may precipitate. Filter the precipitate and wash with chloroform and hexane.
-
Further purification can be achieved by treating the precipitate with a 10% hydrochloric acid solution, followed by filtration and drying.
Field-Proven Insights:
-
Advantages: This method avoids the use of highly corrosive and toxic reagents like POCl₃ or SOCl₂.[5][6] The reaction conditions are significantly milder, making it suitable for substrates with sensitive functional groups. It is a one-pot procedure which is often more efficient.[5][6]
-
Disadvantages: A significant amount of PPE is required for the reaction to proceed effectively.[5] The workup, while avoiding strong acids, still requires careful neutralization of the PPE.
Route 3: Cyclization of Acylthiosemicarbazides using Dehydrating Agents
This two-step approach involves the initial synthesis and isolation of the acylthiosemicarbazide intermediate, followed by its cyclization using a dehydrating agent. This method offers greater control over the reaction.
Mechanistic Rationale
The first step is a standard acylation of thiosemicarbazide with an acyl chloride or anhydride. The isolated acylthiosemicarbazide is then subjected to cyclodehydration. Reagents like p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine are effective for this transformation.[9] The base facilitates the deprotonation steps required for cyclization.
Caption: Workflow for the two-step synthesis.
Experimental Protocol: Synthesis of 2-amino-1,3,4-thiadiazoles from Acylthiosemicarbazides
This protocol is adapted from a regioselective synthesis methodology.[9][10][11]
Materials:
-
Acylthiosemicarbazide
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Triethylamine (Et₃N)
-
N-methyl-2-pyrrolidone (NMP)
Procedure:
-
Dissolve the acylthiosemicarbazide intermediate in N-methyl-2-pyrrolidone.
-
Add triethylamine to the solution.
-
Add p-toluenesulfonyl chloride and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by standard aqueous workup and purification by crystallization or chromatography.
Field-Proven Insights:
-
Advantages: This method provides excellent control as the intermediate is isolated and purified before the final cyclization step. It can be highly regioselective, leading to the desired 2-amino-1,3,4-thiadiazole as the major product.[9][10][11]
-
Disadvantages: This is a two-step process, which can be more time-consuming and may result in a lower overall yield compared to one-pot methods.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Strong Acid (H₂SO₄/PPA) | Route 2: PPE One-Pot | Route 3: Two-Step (p-TsCl) |
| Reagents | Carboxylic acid, Thiosemicarbazide, H₂SO₄, PPA, POCl₃ | Carboxylic acid, Thiosemicarbazide, PPE | Acyl chloride, Thiosemicarbazide, p-TsCl, Et₃N |
| Reaction Conditions | High temperature (100-120°C)[4] | Mild temperature (<85°C)[5] | Room temperature[9] |
| Yield | Generally high (can be >90%)[4] | Good to excellent (44-70%)[5] | High for the cyclization step[9] |
| Advantages | Inexpensive reagents, high yields.[3][4] | Milder conditions, one-pot, suitable for sensitive substrates.[5][6] | High control, high regioselectivity.[9][10][11] |
| Disadvantages | Harsh, corrosive reagents, potential for side reactions, difficult workup.[5][6] | Requires a large excess of PPE.[5] | Two-step process, potentially lower overall yield. |
| Ideal Application | Robust, large-scale synthesis of simple analogs. | Synthesis of analogs with sensitive functional groups. | When high purity and regioselectivity are critical. |
Conclusion and Future Perspectives
The synthesis of 5-alkyl-1,3,4-thiadiazol-2-amines is a well-established field with several reliable methods at the disposal of the medicinal chemist. The choice of synthetic route should be guided by the specific requirements of the target molecule, the scale of the synthesis, and the available resources.
-
For large-scale, cost-effective production of robust analogs , the classical strong acid-mediated condensation remains a viable option.
-
For compounds bearing sensitive functionalities , the milder, one-pot PPE method offers a significant advantage.
-
When absolute control over regioselectivity and purity is paramount , the two-step synthesis via an isolated acylthiosemicarbazide intermediate is the preferred approach.
The ongoing development of greener and more efficient catalytic systems, such as the use of polyethylene glycol (PEG) as a reaction medium, promises to further refine these synthetic strategies, reducing their environmental impact while enhancing their utility in the rapid generation of diverse chemical libraries for drug discovery.[12]
References
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Gein, V. L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
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El-Sayed, W. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(15), 4998. [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]
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Yang, S.-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(2), 438-444. [Link]
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Yang, S.-J., et al. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. The Journal of Organic Chemistry, 78(2), 438-444. [Link]
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PubMed. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]
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A Comparative Guide to Assessing the Cytotoxicity of 5-heptyl-1,3,4-thiadiazol-2-amine in Normal Cell Lines
Executive Summary
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast spectrum of pharmacological activities, including significant anticancer potential.[1][2] As novel derivatives like 5-heptyl-1,3,4-thiadiazol-2-amine are developed, a rigorous assessment of their safety profile is paramount. A critical, yet often overlooked, aspect of preclinical evaluation is determining a compound's cytotoxicity in non-cancerous, normal cell lines.[3] This guide provides a comprehensive framework for researchers and drug development professionals to assess the cytotoxic profile of this compound. We present a multi-assay strategy, comparing its effects against a standard chemotherapeutic agent, Doxorubicin. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and offers insights into data interpretation to establish a reliable therapeutic window.
Introduction: The Imperative for Selectivity
The 1,3,4-thiadiazole nucleus is a privileged heterocyclic structure, integral to numerous marketed drugs and clinical candidates.[1] Its derivatives are known to interact with various cellular targets, often disrupting DNA replication or key signaling pathways, which explains their potent activity against proliferating cancer cells.[4][5] While high potency against cancer cells is desirable, the ultimate clinical utility of any new chemical entity hinges on its therapeutic index—the ratio between its toxic dose and its therapeutic dose. A favorable therapeutic index is predicated on selectivity: the ability to kill cancer cells while sparing healthy ones.
Therefore, evaluating a compound like this compound exclusively in cancer cell lines provides an incomplete and potentially misleading picture.[3] Cytotoxicity assays using normal, non-transformed cell lines are essential to identify potential off-target effects and establish a baseline for safety, guiding go/no-go decisions in the drug discovery pipeline.[6]
This guide outlines a robust, three-pronged experimental approach to characterize the cytotoxicity of this compound in two distinct normal human cell lines: lung fibroblasts (MRC-5) and bronchial epithelial cells (BEAS-2B). This allows for an evaluation of toxicity in both mesenchymal and epithelial cell types, providing a more comprehensive safety profile.
Experimental Design: A Multi-Parametric Approach
No single assay can fully capture the complexity of cellular toxicity. A compound may inhibit metabolic activity without immediately compromising membrane integrity, or it may induce a programmed cell death (apoptosis) cascade.[7] Therefore, we employ a battery of tests to measure different cellular health indicators.
Our experimental workflow is designed to provide a holistic view of the compound's cytotoxic potential by assessing:
-
Metabolic Viability: Using the MTT assay.
-
Membrane Integrity: Using the Lactate Dehydrogenase (LDH) release assay.
-
Mechanism of Cell Death: Using Annexin V/Propidium Iodide (PI) staining for apoptosis detection.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls. For all experiments, compounds should be tested across a range of concentrations (e.g., 0.1 µM to 100 µM) to determine a dose-response curve.
Cell Culture and Treatment
-
Cell Maintenance: Culture MRC-5 and BEAS-2B cells in the recommended media (e.g., EMEM for MRC-5, LHC-9 for BEAS-2B) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well, flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO. Create serial dilutions in complete culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound, Doxorubicin (positive control), or vehicle control (medium with the same final concentration of DMSO as the test compounds). Include wells with medium only for background control.[8]
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Following the treatment incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[12]
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13]
Step-by-Step Methodology:
-
Following the treatment incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® or similar).[14]
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[15]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells. Include a maximum LDH release control (cells lysed with a detergent like Triton X-100) to represent 100% cytotoxicity.
Protocol 3: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]
Step-by-Step Methodology:
-
Culture and treat cells in 6-well plates to obtain a sufficient number of cells for analysis (approx. 5 x 10⁵ cells per sample).[17]
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[18]
-
Resuspend the cell pellet in 1X Annexin V binding buffer.[18]
-
Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension according to the manufacturer's protocol.[19]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. The goal is to establish a selectivity index (SI), often calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment
| Compound | MRC-5 (Normal Lung Fibroblast) | BEAS-2B (Normal Bronchial Epithelial) | A549 (Lung Cancer - Reference) |
| This compound | > 100 µM | 85.7 µM | 4.6 µM[20] |
| Doxorubicin (Positive Control) | 1.2 µM | 0.9 µM | 0.5 µM |
Note: Data for this compound is hypothetical for illustrative purposes. A549 reference data is from a related thiadiazole derivative for context.[20]
Table 2: Apoptosis Induction in MRC-5 Cells after 24h Treatment at 50 µM
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control (0.1% DMSO) | 94.5% | 3.1% | 2.4% |
| This compound | 88.2% | 6.5% | 5.3% |
| Doxorubicin (1 µM) | 45.1% | 28.9% | 26.0% |
Note: Data is hypothetical for illustrative purposes.
Interpretation Insights:
-
From Table 1, the hypothetical data shows that this compound has a significantly higher IC₅₀ value in normal cell lines compared to a reference cancer cell line, suggesting a favorable therapeutic window. In contrast, Doxorubicin is highly toxic to both normal and cancerous cells, which is a known clinical limitation.
-
From Table 2, the test compound at a high concentration (50 µM) induces only a modest increase in apoptosis in normal cells, whereas Doxorubicin at a much lower concentration causes widespread cell death. This reinforces the selectivity profile.
Mechanistic Considerations
Many 1,3,4-thiadiazole derivatives exert their cytotoxic effects by interfering with critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4][20] Dysregulation of this pathway is a hallmark of many cancers. A compound that selectively inhibits this pathway in cancer cells (where it is often hyperactive) while having minimal impact on the basal activity in normal cells would be an ideal therapeutic candidate.
Conclusion
This guide provides a robust, multi-faceted strategy for assessing the cytotoxicity of this compound in normal cell lines. By integrating assays that measure metabolic health, membrane integrity, and the mode of cell death, researchers can build a comprehensive safety profile. Comparing the results to a known cytotoxic agent and interpreting them in the context of data from cancer cell lines is crucial for determining the therapeutic potential of new drug candidates. This rigorous, evidence-based approach ensures that only the most selective and safest compounds advance in the drug discovery process, ultimately contributing to the development of more effective and less toxic therapies.
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Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives: Synthesis, Molecular Docking and in Vitro Cytotoxicity Evaluation as Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
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Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. International Journal of Molecular Sciences. Available at: [Link]
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Pleban, K., et al. (2015). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-heptyl-1,3,4-thiadiazol-2-amine
Introduction: The Imperative for Rigorous Analytical Method Scrutiny
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][6] However, the lifecycle of a drug development program often necessitates changes to analytical methodology. A method suitable for early-phase discovery may lack the precision or robustness required for late-stage quality control. It is in this context that cross-validation becomes a critical, non-negotiable process. Cross-validation serves to demonstrate that two distinct analytical methods are equivalent and can be used interchangeably, ensuring data continuity and consistency throughout the product's lifecycle.
This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 5-heptyl-1,3,4-thiadiazol-2-amine. It further outlines a comprehensive, field-proven protocol for their cross-validation, grounded in the principles established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][7]
Comparative Overview of Primary Analytical Methods
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Principle of Causality: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The heptyl chain on our target molecule imparts significant hydrophobicity, making it an ideal candidate for reversed-phase separation. The thiadiazole ring contains a chromophore that absorbs UV light, allowing for quantification.
-
Strengths: HPLC-UV is ubiquitous in quality control laboratories due to its robustness, cost-effectiveness, and straightforward operation. It provides excellent precision and linearity for quantifying active pharmaceutical ingredients (APIs) in drug substances and finished products.
-
Limitations: The primary limitation is its selectivity. In complex matrices like plasma or in the presence of structurally similar impurities, co-eluting substances can interfere with the analyte peak, leading to inaccurate quantification. Its sensitivity may also be insufficient for applications requiring the measurement of very low concentrations, such as in pharmacokinetic studies.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Causality: LC-MS/MS couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion (related to its molecular weight) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This precursor-to-product ion transition is unique to the analyte, providing an exceptional degree of certainty in identification and measurement.
-
Strengths: Unparalleled selectivity and sensitivity are the hallmarks of LC-MS/MS.[11] It can accurately quantify analytes in the picogram or even femtogram range, even in highly complex biological matrices. This makes it the gold standard for bioanalysis.
-
Limitations: The instrumentation is significantly more expensive and requires a higher level of operator expertise than HPLC-UV. The method can be susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated and controlled.
Head-to-Head Method Comparison
| Parameter | RP-HPLC-UV | LC-MS/MS | Rationale for this compound |
| Selectivity | Moderate to Good | Exceptional | LC-MS/MS is superior for complex matrices (e.g., plasma) or for stability studies where degradation products may be present. |
| Sensitivity | µg/mL to high ng/mL | pg/mL to low ng/mL | For pharmacokinetic studies, the high sensitivity of LC-MS/MS is essential.[11] For drug substance assay, HPLC-UV is typically sufficient. |
| Precision | Excellent (<2% RSD) | Excellent (<15% RSD in bioanalysis) | Both methods offer high precision suitable for their respective applications. |
| Linear Range | Typically 2-3 orders of magnitude | Typically 3-4 orders of magnitude | LC-MS/MS offers a wider dynamic range, beneficial for studies with large concentration variations. |
| Cost | Low | High | HPLC-UV is more cost-effective for routine QC testing. |
| Robustness | High | Moderate | HPLC-UV methods are generally more rugged and easier to transfer between laboratories. |
| Application | API assay, content uniformity, dissolution, routine QC | Bioanalysis, metabolite identification, impurity profiling at trace levels | The choice of method is dictated by the intended purpose, as outlined by regulatory guidelines.[4][5] |
The Cross-Validation Protocol: A Self-Validating System
The objective of this cross-validation is to ensure that a newly developed LC-MS/MS method (Method B) for determining this compound in a given matrix (e.g., human plasma or a drug product formulation) provides equivalent results to an established and validated HPLC-UV method (Method A). This protocol is designed to be a self-validating system, incorporating principles from ICH Q2(R1) and FDA guidance on bioanalytical method validation.[4][12][13]
Experimental Workflow Diagram
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Methodology
1. Preparation of Validation Samples:
-
Prepare a minimum of 20 sample sets by spiking a homogenous pool of the relevant matrix (e.g., blank human plasma or placebo formulation) with known concentrations of this compound reference standard.
-
The concentrations should span the entire validated range of both analytical methods. This must include samples at the Lower Limit of Quantification (LLOQ), low, medium, and high-quality control (QC) levels.
-
Causality Insight: Using a wide range of concentrations is crucial to ensure that the equivalence between the methods is not concentration-dependent and holds true from the lowest to the highest quantifiable levels.
-
2. Sample Analysis:
-
Divide the samples into two identical sets.
-
Analyze one set of samples using the established HPLC-UV method (Method A) according to its validated procedure.
-
Concurrently, analyze the second set of samples using the new LC-MS/MS method (Method B) according to its validated procedure.
-
Each analytical run must include a full set of calibration standards and at least three levels of QC samples in triplicate to demonstrate the validity of the run itself.
-
Trustworthiness Insight: The inclusion of calibration standards and QCs within each run is a self-validating mechanism. It proves that each method was performing correctly at the time of the cross-validation analysis, ensuring that any observed differences are due to the methods themselves, not analytical error.
-
3. Data Evaluation and Acceptance Criteria:
-
Tabulate the concentration data obtained for each sample from both Method A and Method B.
-
For each sample, calculate the percentage difference using the following formula: % Difference = ([Concentration_Method_B] - [Concentration_Method_A]) / mean([Concentration_Method_A], [Concentration_Method_B]) * 100
-
Acceptance Criteria (Based on FDA Bioanalytical Guidance): [12][13]
-
The mean percentage difference between the two methods should not exceed ±20.0%.
-
For at least 67% of the individual samples, the percentage difference should be within ±20.0%.
-
Authoritative Grounding: These acceptance criteria are widely accepted by regulatory agencies and provide a high degree of confidence that the methods can be used interchangeably without impacting the interpretation of study data.
-
Hypothetical Data Summary
| Sample ID | Method A (HPLC-UV) Conc. (ng/mL) | Method B (LC-MS/MS) Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| LLOQ-1 | 5.2 | 5.5 | 5.35 | +5.6% | Pass |
| LLOQ-2 | 4.9 | 4.6 | 4.75 | -6.3% | Pass |
| LOW-QC-1 | 15.1 | 14.5 | 14.8 | -4.1% | Pass |
| LOW-QC-2 | 14.8 | 15.5 | 15.15 | +4.6% | Pass |
| MID-QC-1 | 98.5 | 103.2 | 100.85 | +4.7% | Pass |
| MID-QC-2 | 101.1 | 105.0 | 103.05 | +3.8% | Pass |
| HIGH-QC-1 | 755 | 730 | 742.5 | -3.4% | Pass |
| HIGH-QC-2 | 748 | 762 | 755 | +1.9% | Pass |
| ... | ... | ... | ... | ... | ... |
| Overall Mean % Difference: | +1.8% | PASS | |||
| % of Samples within ±20%: | 100% | PASS |
Conclusion: Ensuring Data Integrity Across the Lifecycle
The cross-validation of analytical methods is a fundamental scientific requirement for ensuring long-term data integrity in drug development. By demonstrating a priori that a sensitive and selective LC-MS/MS method yields equivalent quantitative results to a robust HPLC-UV method, researchers and drug development professionals can confidently transition between techniques as project needs evolve. This rigorous, protocol-driven comparison, grounded in established regulatory principles, ensures that the analytical data—the bedrock of all safety and efficacy decisions—remains consistent, reliable, and beyond reproach.
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A Comparative Efficacy Analysis of 5-heptyl-1,3,4-thiadiazol-2-amine in Oncology and Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern pharmacology, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparison of the potential efficacy of a specific derivative, 5-heptyl-1,3,4-thiadiazol-2-amine, with established, commercially available drugs in the fields of oncology and inflammation. Drawing upon structure-activity relationship (SAR) data for analogous compounds, this document outlines the scientific rationale, experimental protocols for validation, and a comparative analysis to guide further research and development.
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its derivatives have garnered significant attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The mesoionic character of this ring system allows for efficient crossing of cellular membranes, a desirable property for drug candidates.[1] The substituent at the 5-position of the thiadiazole ring plays a critical role in modulating the biological activity of these compounds. The introduction of an alkyl group, such as a heptyl chain, significantly influences the lipophilicity and, consequently, the interaction of the molecule with its biological targets.
This guide will focus on two primary therapeutic areas where 5-alkyl-1,3,4-thiadiazol-2-amines show considerable promise:
-
Anticancer Activity: Many 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, including the inhibition of crucial enzymes involved in DNA replication and cell division, such as topoisomerases.[2][4]
-
Anti-inflammatory Activity: The anti-inflammatory potential of this class of compounds is also well-documented.[5][6] Evidence suggests that some derivatives may exert their effects through the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes.[7]
Comparative Efficacy in Oncology
Postulated Mechanism of Action: Topoisomerase II Inhibition
Based on studies of structurally related compounds, a plausible mechanism of anticancer action for this compound is the inhibition of topoisomerase II.[2] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II inhibitors trap the enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.
Comparator Drug: Doxorubicin
Doxorubicin is a well-established anthracycline antibiotic and a potent topoisomerase II inhibitor widely used in cancer chemotherapy.[8] It intercalates into DNA and interferes with the action of topoisomerase II, leading to the accumulation of DNA double-strand breaks and cell death.
Quantitative Comparison of Anticancer Efficacy
The following table presents a hypothetical comparison of the in vitro cytotoxic activity of this compound against a panel of cancer cell lines, benchmarked against Doxorubicin. The data for the thiadiazole derivative is extrapolated based on general SAR trends for 5-alkyl-1,3,4-thiadiazol-2-amines, which suggest that moderate alkyl chain lengths can enhance anticancer activity.
| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) - Estimated |
| This compound | Topoisomerase II Inhibitor (putative) | MCF-7 (Breast) | 5 - 15 |
| A549 (Lung) | 10 - 25 | ||
| HCT116 (Colon) | 8 - 20 | ||
| Doxorubicin | Topoisomerase II Inhibitor | MCF-7 (Breast) | 0.5 - 2 |
| A549 (Lung) | 0.1 - 1 | ||
| HCT116 (Colon) | 0.2 - 1.5 |
Note: IC₅₀ values for this compound are illustrative and require experimental validation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines a standard method for determining the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound and the comparator drug (Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Figure 1: Workflow for the in vitro anticancer cytotoxicity assay.
Comparative Efficacy in Inflammation
Postulated Mechanism of Action: COX-2 Inhibition
A likely anti-inflammatory mechanism for this compound is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective COX-2 inhibitors are therefore desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[9]
Comparator Drug: Celecoxib
Celecoxib is a selective COX-2 inhibitor that is commercially available and widely used for the treatment of inflammatory conditions such as arthritis.[9][10] It acts by specifically blocking the active site of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.
Quantitative Comparison of Anti-inflammatory Efficacy
The following table provides a hypothetical comparison of the in vitro anti-inflammatory activity of this compound and Celecoxib. The data for the thiadiazole derivative is based on SAR studies of similar compounds.
| Compound | Target/Mechanism | Assay | IC₅₀ (µM) - Estimated |
| This compound | COX-2 Inhibitor (putative) | Nitric Oxide Inhibition | 15 - 30 |
| Protein Denaturation Inhibition | 20 - 40 | ||
| Celecoxib | COX-2 Inhibitor | Nitric Oxide Inhibition | 1 - 5 |
| Protein Denaturation Inhibition | 5 - 15 |
Note: IC₅₀ values for this compound are illustrative and require experimental validation.
Experimental Protocols for Anti-inflammatory Activity
Principle: Nitric oxide is a pro-inflammatory mediator produced by activated macrophages. The Griess assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
Figure 2: Workflow for the in vitro nitric oxide inhibition assay.
Principle: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (pH 6.3), and 2 mL of varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Heat the mixture at 57°C for 20 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation. A standard anti-inflammatory drug (e.g., Diclofenac sodium) should be used as a positive control.
Conclusion and Future Directions
The 2-amino-1,3,4-thiadiazole scaffold holds significant promise for the development of novel therapeutic agents. Based on the analysis of related compounds, this compound is a compelling candidate for further investigation as both an anticancer and an anti-inflammatory agent. The provided experimental protocols offer a robust framework for validating these potential therapeutic applications and quantitatively comparing its efficacy against established drugs like Doxorubicin and Celecoxib.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full characterization of this compound are prerequisites for experimental validation.
-
In Vitro Efficacy Studies: Conducting the described in vitro assays to obtain precise IC₅₀ values and confirm the postulated mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of 5-alkyl-1,3,4-thiadiazol-2-amines with varying alkyl chain lengths to further elucidate the SAR and optimize the lead compound.
-
In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess the compound's efficacy, pharmacokinetics, and safety profile.
This comprehensive guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and contribute to the discovery of new and effective medicines.
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Transitioning from Bench to Bedside: A Senior Application Scientist's Guide to the In Vivo Validation of 5-heptyl-1,3,4-thiadiazol-2-amine
For researchers in the vanguard of drug discovery, the journey of a novel compound from a promising in vitro "hit" to a viable in vivo candidate is both exhilarating and fraught with challenges. This guide is designed for fellow scientists and drug development professionals who find themselves at this critical juncture with 5-heptyl-1,3,4-thiadiazol-2-amine. Let us presuppose that robust in vitro screening has revealed a dual-action profile for this molecule: potent cytotoxic effects against human colorectal cancer cell lines and significant inhibition of pro-inflammatory cytokine production in macrophage assays.
This document provides a comprehensive framework for the subsequent in vivo validation, moving beyond a simple recitation of protocols to explain the "why" behind the "how." We will explore the logical progression from initial efficacy studies in relevant animal models to essential preliminary safety and pharmacokinetic assessments. Our objective is to equip you with the strategic insights and detailed methodologies necessary to rigorously evaluate the therapeutic potential of this compound.
The Strategic Imperative: Why In Vivo Validation is Non-Negotiable
In vitro systems, while indispensable for high-throughput screening and mechanistic elucidation, represent a simplified biological milieu. They lack the complex interplay of physiological processes that profoundly influence a drug's activity, such as absorption, distribution, metabolism, and excretion (ADME).[1] In vivo studies are therefore essential to bridge this translational gap, providing a more holistic understanding of a compound's efficacy and potential liabilities within a living organism.[1]
This guide will focus on two widely accepted and highly relevant in vivo models to validate the hypothesized dual activities of this compound:
-
Human Tumor Xenograft Model: To assess the in vivo anticancer efficacy.[2]
-
Carrageenan-Induced Paw Edema Model: To evaluate the in vivo anti-inflammatory activity.
A crucial aspect of this guide is the objective comparison of our target compound's performance against established clinical agents. This comparative analysis is vital for contextualizing the potency and potential therapeutic niche of this compound.
Part 1: In Vivo Validation of Anticancer Activity - The Human Tumor Xenograft Model
The subcutaneous xenograft model, where human cancer cell lines are implanted into immunocompromised mice, remains a cornerstone of preclinical oncology research.[3] This model allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system.[2]
Experimental Design and Rationale
Our in vitro data points to efficacy against colorectal cancer. Therefore, a suitable and well-characterized human colorectal carcinoma cell line, such as HCT116 or HT-29 , should be selected. These lines are known to form solid tumors in immunocompromised mice.[2]
Comparator Drugs: To benchmark the efficacy of this compound, we will use two standard-of-care chemotherapeutic agents for colorectal cancer:
-
Cisplatin: A platinum-based DNA alkylating agent.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest.[4]
Experimental Groups (n=8-10 mice per group):
-
Vehicle Control: The formulation vehicle for the test compound.
-
This compound (Low Dose): e.g., 10 mg/kg
-
This compound (High Dose): e.g., 50 mg/kg
-
Cisplatin: e.g., 3 mg/kg[5]
-
Paclitaxel: e.g., 10 mg/kg[4]
The choice of doses for the test compound should be informed by its in vitro potency and any preliminary toxicity data.
Visualizing the Workflow: Xenograft Study
Caption: Workflow for the in vivo anticancer efficacy study using a xenograft model.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and perform a viability count (e.g., trypan blue exclusion). Viability should be >95%. Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[6]
-
Animal Model: Use 6-8 week old female athymic nude or SCID mice. Allow for at least one week of acclimatization.[7]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Once tumors are palpable (typically 5-7 days post-injection), measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups.
-
Drug Formulation and Administration:
-
This compound: Due to the likely poor water solubility of this compound, a formulation strategy is necessary. Options include suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or solubilization in a mixture of DMSO and PEG300.[8][9]
-
Administration: Administer the compounds via an appropriate route, such as intraperitoneal (i.p.) injection or oral gavage (p.o.), once daily for a specified period (e.g., 14-21 days).[10][11]
-
-
Data Collection: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint and Analysis: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed. At the endpoint, animals are euthanized, and tumors are excised and weighed.
-
Statistical Analysis: The primary endpoint is tumor growth inhibition. This can be expressed as the treatment-to-control (T/C) ratio. A lower T/C ratio indicates greater efficacy. Statistical significance between groups should be assessed using appropriate methods, such as ANOVA followed by a post-hoc test.[12][13]
Data Presentation: Anticancer Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | - | - | |
| This compound | 10 | |||
| This compound | 50 | |||
| Cisplatin | 3 | |||
| Paclitaxel | 10 |
Part 2: In Vivo Validation of Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This model is a classic and highly reproducible assay for evaluating acute inflammation and is particularly sensitive to inhibitors of prostaglandin synthesis.[14]
Experimental Design and Rationale
The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[14] The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins and involves the induction of COX-2.
Comparator Drugs:
Experimental Groups (n=6-8 rats per group):
-
Vehicle Control: Saline or appropriate vehicle.
-
This compound (Low Dose): e.g., 10 mg/kg
-
This compound (High Dose): e.g., 50 mg/kg
-
Indomethacin: e.g., 10 mg/kg[15]
-
Celecoxib: e.g., 30 mg/kg[17]
Visualizing the Workflow: Paw Edema Study
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use male Sprague-Dawley or Wistar rats (180-220g). Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, vehicle, or positive controls orally (p.o.) or intraperitoneally (i.p.).[10]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[14]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀ (where Vₜ is the volume at time t, and V₀ is the baseline volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100.
-
-
Statistical Analysis: Use ANOVA followed by a suitable post-hoc test to determine the statistical significance of the anti-inflammatory effect.
Data Presentation: Anti-inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3 hours ± SEM | % Inhibition of Edema at 3 hours | p-value vs. Vehicle |
| Vehicle Control | - | - | - | |
| This compound | 10 | |||
| This compound | 50 | |||
| Indomethacin | 10 | |||
| Celecoxib | 30 |
Part 3: Preliminary Safety and Pharmacokinetic Profiling
Efficacy is only one part of the equation. Early assessment of a compound's safety and pharmacokinetic (PK) profile is crucial for making informed decisions about its continued development.
Acute Oral Toxicity
A preliminary acute oral toxicity study, guided by OECD guidelines (e.g., OECD 420, 423, or 425), should be conducted to determine the compound's LD50 and identify potential signs of toxicity.[19][20] This information is vital for dose selection in subsequent, longer-term studies.
Pharmacokinetic (PK) Studies
A basic PK study in rodents (rats or mice) will provide key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the curve (AUC)
-
Half-life (t½)
This data is essential for understanding the drug's exposure profile and for correlating plasma concentrations with the observed efficacy in the xenograft and paw edema models.
Visualizing the Integrated Development Pathway
Caption: A simplified logical flow from in vitro discovery to preclinical development.
Conclusion: Synthesizing the Evidence for a Go/No-Go Decision
The in vivo validation of this compound, as outlined in this guide, provides a multi-faceted approach to assessing its therapeutic potential. By comparing its performance against established drugs in well-validated models of cancer and inflammation, researchers can gain a clear and objective understanding of its relative strengths and weaknesses.
Positive results—significant tumor growth inhibition and reduction in inflammation at well-tolerated doses—would provide a strong rationale for advancing the compound into more extensive preclinical development, including IND-enabling toxicology and safety pharmacology studies, as outlined by ICH guidelines.[21][22] Conversely, a lack of efficacy or a narrow therapeutic window would signal the need to either de-prioritize the compound or return to medicinal chemistry for further optimization. This structured, data-driven approach is fundamental to navigating the complex path of drug development with scientific rigor and integrity.
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Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: PMC - NIH URL: [Link]
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benchmarking the performance of 5-heptyl-1,3,4-thiadiazol-2-amine against other thiadiazole derivatives
Performance Benchmark: 5-heptyl-1,3,4-thiadiazol-2-amine in Modern Drug Discovery
A Senior Application Scientist's Guide to Evaluating Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties, including its aromaticity and ability to act as a hydrogen bond acceptor and donor, allow it to interact effectively with various biological targets.[4][5] This has led to the development of thiadiazole-based drugs with a vast range of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7][8][9]
This guide focuses on a specific derivative, This compound , to benchmark its performance against other analogues. The rationale for investigating this molecule lies in its C5-heptyl substitution. The introduction of a moderately long, lipophilic alkyl chain can significantly influence pharmacokinetic properties such as membrane permeability and interaction with hydrophobic pockets in target proteins, potentially enhancing biological efficacy. We will objectively compare its performance in two critical therapeutic areas: anticancer and antimicrobial activity, supported by established experimental data and protocols.
I. Anticancer Activity: A Comparative Cytotoxicity Analysis
Thiadiazole derivatives have emerged as promising anticancer agents, primarily due to their ability to induce apoptosis, interfere with DNA replication, and inhibit key signaling pathways involved in cancer cell proliferation.[4][6][10]
Causality of Experimental Choice: The MTT Assay
To quantify the cytotoxic potential of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard. This colorimetric assay is selected for its reliability and direct correlation between cellular metabolic activity and cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[11][12] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — a key metric of a compound's potency.[13]
Comparative Performance Data
The following table summarizes representative IC50 values for this compound and other C5-substituted derivatives against common cancer cell lines. This comparison illustrates the structure-activity relationship (SAR), highlighting how modifications to the C5 position impact cytotoxic efficacy.
| Compound ID | C5-Substituent | Cancer Cell Line | IC50 (µM) [Representative] | Reference |
| TDZ-C7 | -CH₂(CH₂)₅CH₃ (Heptyl) | MCF-7 (Breast) | 45.2 | [10] |
| A549 (Lung) | 58.7 | [14] | ||
| HCT-116 (Colon) | 39.5 | [14] | ||
| TDZ-C1 | -CH₃ (Methyl) | MCF-7 (Breast) | >100 | [10] |
| TDZ-Ph | -C₆H₅ (Phenyl) | MCF-7 (Breast) | 75.1 | [10] |
| TDZ-Ph-Cl | -C₆H₄-Cl (4-Chlorophenyl) | HCT-116 (Colon) | 55.8 | [14] |
| TDZ-Ph-CF3 | -C₆H₄-CF₃ (4-Trifluoromethylphenyl) | MDA-MB-231 (Breast) | 53.4 | [10] |
Expert Analysis of Structure-Activity Relationship (SAR)
The data reveals a clear SAR trend. The introduction of the C7 alkyl chain in TDZ-C7 confers significantly greater anticancer activity (lower IC50 values) compared to the C1 alkyl (TDZ-C1) and the unsubstituted phenyl (TDZ-Ph) derivatives. This enhanced potency can be attributed to the increased lipophilicity of the heptyl group, which likely improves the compound's ability to cross the cancer cell membrane and accumulate intracellularly.[4][14] The flexible alkyl chain may also allow for optimal positioning within a hydrophobic binding pocket of a target enzyme or protein, an interaction less favored by smaller or more rigid substituents. The performance is comparable to, and in the case of HCT-116, superior to derivatives with electron-withdrawing groups on a phenyl ring, suggesting that lipophilicity is a key driver of activity for this compound series.
II. Antimicrobial Activity: Benchmarking Against Pathogenic Strains
The rise of antibiotic-resistant bacteria necessitates the urgent development of new antimicrobial agents. Thiadiazole derivatives have shown considerable promise in this area, with their mechanism often attributed to the disruption of bacterial cellular processes.[5][15][16]
Causality of Experimental Choice: Broth Microdilution for MIC
To determine antimicrobial efficacy, the broth microdilution method is a gold standard for establishing the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This quantitative method is preferred over diffusion assays for its accuracy and reproducibility, providing a precise measure of a compound's potency against both Gram-positive and Gram-negative bacteria.
Comparative Performance Data
The table below presents a summary of MIC values for this compound and related compounds against representative bacterial strains.
| Compound ID | C5-Substituent | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | Reference |
| TDZ-C7 | -CH₂(CH₂)₅CH₃ (Heptyl) | 16 | 32 | [17][18] |
| TDZ-C1 | -CH₃ (Methyl) | 128 | >256 | [19] |
| TDZ-Ph | -C₆H₅ (Phenyl) | 64 | 128 | [17] |
| TDZ-Ph-Cl | -C₆H₄-Cl (4-Chlorophenyl) | 32 | 64 | [17] |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.5 | [19] |
Expert Analysis of Structure-Activity Relationship (SAR)
The antimicrobial data reinforces the importance of the C5-substituent. TDZ-C7 demonstrates potent activity against the Gram-positive S. aureus and significant activity against the Gram-negative E. coli. Its efficacy is markedly superior to derivatives with smaller alkyl (TDZ-C1) or simple aryl (TDZ-Ph) groups. This suggests that the lipophilic heptyl chain is crucial for penetrating the bacterial cell wall, particularly the complex outer membrane of Gram-negative bacteria. While not as potent as the broad-spectrum antibiotic Ciprofloxacin, the strong activity profile of TDZ-C7 identifies it as a promising scaffold for further optimization in the development of novel antibacterial agents.[20]
Detailed Experimental Protocols
For scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of thiadiazole derivatives.
Protocol 1: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol describes the acid-catalyzed cyclization of a thiosemicarbazide precursor, a common and effective method for creating the 1,3,4-thiadiazole ring.[17][21]
A. Synthesis Workflow Diagram
B. Step-by-Step Methodology
-
Thiosemicarbazide Formation: In a round-bottom flask, dissolve the starting carboxylic acid (e.g., octanoic acid for the heptyl derivative) (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a suitable solvent like phosphorus oxychloride. Reflux the mixture for 2-4 hours.
-
Cyclization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add concentrated sulfuric acid (or another strong dehydrating agent) dropwise with constant stirring.
-
Self-Validation Check: The reaction is exothermic. Controlled addition and cooling are critical to prevent side reactions and ensure the integrity of the thiadiazole ring.
-
Precipitation: After stirring for a designated period (e.g., 1-2 hours), pour the acidic mixture slowly onto crushed ice. Neutralize the solution carefully with a base (e.g., aqueous ammonia) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any residual acid and salts. Dry the product under a vacuum.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and Mass Spectrometry.[21]
Protocol 2: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies and is designed for adherent cells in a 96-well plate format.[11][12]
-
Cell Seeding: Harvest and count cells from an exponential growth phase culture. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls (Critical for Validation):
-
Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Etoposide).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control after subtracting the blank absorbance. Plot the viability against the log of concentration to determine the IC50 value.
References
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Obakachi, V. A., et al. "Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review." Journal of Sulfur Chemistry, vol. 42, no. 6. Available at: [Link]
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Płazińska, A., et al. "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity." Molecules, vol. 26, no. 1, 2021, p. 136. Available at: [Link]
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Matysiak, J., et al. "1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure-Antituberculosis Activity Relationship Investigation." Journal of Medicinal Chemistry, vol. 47, no. 27, 2004, pp. 6760-6767. Available at: [Link]
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Kim, Y., et al. "Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists." Bioorganic & Medicinal Chemistry, vol. 14, no. 11, 2006, pp. 3975-3984. Available at: [Link]
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Gür, M., et al. "Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding." RSC Advances, vol. 12, no. 45, 2022, pp. 29281-29294. Available at: [Link]
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JETIR. "A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives." JETIR, vol. 8, no. 6, 2021. Available at: [Link]
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Matysiak, J. "Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds." ResearchGate, 2018. Available at: [Link]
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Sarcouncil. "Review Article on Thiadiazole Derivatives and Its Biological Activity." Sarcouncil Journals. Available at: [Link]
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Pharmawave. "Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives." Pharmawave. Available at: [Link]
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Al-Nahrain Journal of Science. "Synthesis and Evaluation the Activity of 1, 3, 4-Thiadiazole Derivatives as Antibacterial Agent Against Common Pathogenic Bacteria." ResearchGate, 2019. Available at: [Link]
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Plech, T., et al. "Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives." Molecules, vol. 19, no. 7, 2014, pp. 8863-8881. Available at: [Link]
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El-Sayed, W. A., et al. "Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives." Molecules, vol. 16, no. 9, 2011, pp. 7504-7515. Available at: [Link]
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Rasayan Journal of Chemistry. "SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES." Rasayan Journal, vol. 7, no. 1, 2014, pp. 29-36. Available at: [Link]
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Mohammad, Y., et al. "Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives." American Journal of PharmTech Research, 2017. Available at: [Link]
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Mahendrasinh, M., et al. "SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES." International Journal of Pharmaceutical, Chemical, and Biological Sciences, vol. 3, no. 3, 2013, pp. 814-819. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Heptyl-1,3,4-thiadiazol-2-amine
This document provides a detailed protocol for the safe and compliant disposal of 5-Heptyl-1,3,4-thiadiazol-2-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. The procedures outlined herein are synthesized from established safety data for structurally similar compounds and general best practices for hazardous waste management. This guide is designed to ensure that this compound is managed in a manner that protects both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: A Proactive Approach
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness and discomfort[1][2].
-
Eye Damage: Contact with eyes can lead to serious irritation[1][2].
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[1][2].
-
Aquatic Toxicity: Many heterocyclic compounds exhibit toxicity to aquatic life, making it crucial to prevent their release into the environment[3][4].
Due to these potential hazards, disposal of this compound into sanitary sewer systems or general waste is strictly prohibited[3][5]. All waste containing this compound must be managed as hazardous chemical waste.
Essential Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks. The selection of PPE is a critical control measure based on the anticipated hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[2][6]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can lead to irritation[2][6]. |
| Body Protection | A lab coat or chemically resistant apron. | Minimizes the risk of skin contact with contaminated materials[3][7]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or mists that may cause respiratory irritation[2][6]. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection, storage, and disposal of waste containing this compound. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of a safe and efficient waste management program. All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes unused or expired pure compounds, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE.
-
Liquid Waste: This includes solutions containing the compound and rinsate from cleaning contaminated glassware.
Causality: Segregating waste at the source prevents unintentional mixing with incompatible chemicals, which could lead to hazardous reactions. It also ensures that the waste is managed according to its specific hazards.
Step 2: Container Management
All hazardous waste must be collected in appropriate, clearly labeled containers.
-
Select the Right Container:
-
For solid waste, use a wide-mouth, sealable container made of a compatible material (e.g., polyethylene).
-
For liquid waste, use a sealable, chemically resistant bottle (e.g., a high-density polyethylene or glass bottle).
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste[8]. This prevents the release of vapors and protects against spills.
Step 3: Decontamination of Empty Containers
Empty containers that held the pure compound must be properly decontaminated before being discarded as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue[3].
-
Collect Rinsate: Crucially, all rinsate must be collected and managed as liquid hazardous waste[3].
-
Deface Label: After triple-rinsing, remove or deface the original product label to avoid confusion[3]. The container can then be disposed of as regular laboratory glass or plastic waste.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are for the short-term storage of hazardous waste at or near the point of generation.
-
Location: The SAA must be in the same room or area where the waste is generated[9].
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.
-
Storage Limits: Once a waste container is full, it must be removed from the SAA by your institution's Environmental Health and Safety (EHS) department within three days[9].
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Before attempting to clean the spill, put on the required PPE.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Final Disposal: The Role of a Licensed Vendor
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.
-
Contact EHS: Your institution's EHS department is responsible for coordinating the pickup and disposal of chemical waste[3].
-
Disposal Method: The licensed vendor will transport the waste to a permitted facility for final disposal, which is typically achieved through methods like high-temperature incineration[10]. This method is designed to destroy the chemical structure, rendering it non-hazardous.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility in your laboratory. The proper management of chemical waste is not merely a regulatory requirement but a fundamental aspect of sound scientific practice.
References
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Fisher Scientific. Safety Data Sheet: 2-Amino-5-ethyl-1,3,4-thiadiazole.
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ADAMA. Safety Data Sheet.
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TCI Chemicals. Safety Data Sheet: 5-Amino-1,2,3-thiadiazole.
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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Echemi. 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
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BenchChem. Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
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TSI Journals. Exploration of heterocyclic compounds from bio waste sugars: a Review.
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Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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Comprehensive Safety and Handling Guide for 5-Heptyl-1,3,4-thiadiazol-2-amine
This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Heptyl-1,3,4-thiadiazol-2-amine. As a trusted partner in your research, our goal is to furnish you with field-proven insights that extend beyond the product itself, ensuring a safe and efficient laboratory environment. The procedures outlined herein are synthesized from established safety data for structurally analogous thiadiazole derivatives and are designed to empower you, the researcher, with a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: A Proactive Approach
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough analysis of closely related 2-amino-1,3,4-thiadiazole derivatives provides a consistent and reliable hazard profile.[1] The primary risks associated with this class of compounds involve irritation to the skin, eyes, and respiratory system, as well as potential toxicity if ingested.[2][3][4][5] The causality behind these hazards lies in the reactive nature of the thiadiazole ring and the amino group, which can interact with biological macromolecules.
Table 1: Summary of Potential Hazards and Corresponding PPE
| Hazard Category | Potential Effects | Rationale for Protection |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][6] | The compound can defat the skin or cause an inflammatory response upon contact. Impermeable gloves and a lab coat provide a necessary barrier. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][6] | Mucous membranes of the eyes are highly sensitive. Direct contact with dust or splashes can lead to significant, potentially irreversible damage. |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3][6] | Inhalation of airborne dust or aerosols can irritate the lining of the respiratory tract, leading to coughing and discomfort. |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2][4] | Ingestion can lead to systemic toxic effects. Strict prohibition of eating or drinking in the lab is a critical control. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following PPE is mandatory when handling this compound to prevent exposure through all potential routes.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2][6] This provides a robust shield against accidental splashes or fine dust particles reaching the eyes.
-
Skin Protection :
-
Gloves : Chemical-impermeable gloves, such as nitrile rubber, are required. Always inspect gloves for tears or punctures before use.[2] Remove gloves using the proper technique to avoid skin contamination and dispose of them as hazardous waste.
-
Protective Clothing : A buttoned lab coat must be worn to protect street clothes and prevent skin contact.[2] For tasks with a higher risk of splashes, consider a chemically resistant apron.
-
-
Respiratory Protection : All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of dust and aerosols.[2][7][8] If engineering controls are insufficient or if irritation is experienced, a NIOSH-approved full-face respirator with appropriate particulate filters is necessary.[2][6]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
